3-Fluoro-2-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMDWKFHBPDEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575754 | |
| Record name | 3-Fluoro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123973-22-8 | |
| Record name | 3-Fluoro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoro-2-(trifluoromethyl)aniline CAS number and properties
An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)aniline
This guide provides a comprehensive technical overview of this compound, a critical fluorinated building block for professionals in research, chemical synthesis, and drug development. We will delve into its core properties, reactivity, applications, and safety protocols, offering field-proven insights grounded in authoritative data.
Core Identification and Significance
This compound, also known as 3-Fluoro-2-(trifluoromethyl)benzenamine, is a specialized aromatic amine whose strategic combination of fluorine and trifluoromethyl substituents makes it a highly valuable intermediate in modern organic synthesis.[1] Its unique electronic and steric properties are leveraged to create complex molecules with enhanced biological and material characteristics.
CAS Number: 123973-22-8[1][2][3]
Molecular Formula: C₇H₅F₄N[1][2]
The significance of this compound lies in the synergistic effect of its functional groups. The aniline core provides a reactive nucleophilic amine, while the ortho-trifluoromethyl (-CF₃) and meta-fluoro (-F) groups act as powerful electron-withdrawing agents. This arrangement profoundly influences the molecule's reactivity, guiding the regioselectivity of subsequent chemical transformations and imparting desirable properties to the final products.[4]
Physicochemical Properties
The physical and chemical data for this compound are crucial for its application in experimental design, reaction optimization, and process safety. The properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 123973-22-8 | [1][2][3] |
| Molecular Formula | C₇H₅F₄N | [1][2] |
| Molecular Weight | 179.11 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Solubility | Slightly soluble in water, more soluble in organic solvents like alcohols and ethers.[5] |
Note: Specific data such as boiling point, density, and melting point for this exact isomer are not consistently available across primary chemical databases. Data for closely related isomers like 2-Fluoro-3-(trifluoromethyl)aniline include a boiling point of 189 °C and a density of 1.39 g/mL at 25 °C, which can serve as a reasonable estimate for handling and reaction planning.[6]
Synthesis, Reactivity, and Mechanistic Insights
General Synthetic Approach
While a specific, detailed synthesis protocol for this compound is not publicly documented, its preparation logically follows established methodologies for synthesizing substituted trifluoromethylanilines. A common industrial approach involves the nitration of a corresponding substituted benzotrifluoride, followed by the reduction of the nitro group to an amine.[7]
The causality behind this two-step process is rooted in fundamental aromatic chemistry. The nitration step introduces a nitrogen-containing group that can be readily and selectively reduced to the desired amine functionality without affecting the stable C-F bonds of the trifluoromethyl group.
Caption: General synthetic workflow for trifluoromethylanilines.
Reactivity Profile
The reactivity of this compound is dictated by the interplay between its amine group and the electron-withdrawing substituents.
-
Amine Group: The -NH₂ group is nucleophilic and serves as a primary site for reactions such as acylation, alkylation, and diazotization, making it a versatile handle for building more complex molecular architectures.
-
Aromatic Ring: The powerful electron-withdrawing nature of the -CF₃ and -F groups deactivates the aromatic ring towards electrophilic substitution.[4] However, this same electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions, particularly at positions activated by the fluoro and trifluoromethyl groups. This dual reactivity is a cornerstone of its utility in synthetic chemistry.
Core Applications in Drug Discovery and Materials Science
The primary application of this compound is as a high-value building block in the synthesis of active pharmaceutical ingredients (APIs) and, to a lesser extent, agrochemicals and specialty materials.[4][8]
The Trifluoromethyl Advantage in Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in modern drug design.[9] This is because the -CF₃ group can significantly enhance a drug candidate's profile in several ways:[10]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by enzymes in the body.[10] This often leads to a longer half-life and improved bioavailability of the drug.
-
Increased Lipophilicity: The -CF₃ group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes and reach its biological target.[8][10]
-
Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic properties of the parent molecule, potentially leading to stronger and more specific interactions with the target protein or enzyme.
Caption: Standard laboratory safety workflow for handling anilines.
Conclusion
This compound (CAS 123973-22-8) is a quintessential example of a modern fluorinated building block. Its value is derived not just from its reactive potential but from the intrinsic properties that its unique substitution pattern confers upon target molecules. For researchers in medicinal chemistry and materials science, a thorough understanding of its properties, reactivity, and safe handling is essential for leveraging its full potential to innovate and develop next-generation chemical entities.
References
- Yuanrui Biology (n.d.). This compound;2-Amino-6-fluorobenzotrifluoride CAS 123973-22-8.
- ChemBK (2024). This compound - Introduction.
- Google Patents (2020). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
- Televax (n.d.). Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline.
- Sinfoo (n.d.). Exploring 3-Chloro-2-(Trifluoromethyl)aniline: Properties and Applications.
- Amerigo Scientific (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline (97%).
- Google Patents (2001). US6333434B1 - Preparation of trifluoromethylanilines.
- JoVE (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- Journal of Biomedical Research & Environmental Sciences (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Request PDF (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- PubMed Central (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Wikipedia (2025). 3-(Trifluoromethyl)aniline.
- PubChem (n.d.). 3-(Trifluoromethyl)aniline.
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physical and chemical properties of 3-Fluoro-2-(trifluoromethyl)aniline
An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)aniline
Introduction: A Strategic Building Block in Modern Chemistry
This compound, with CAS number 123973-22-8, is a highly functionalized aromatic amine that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its strategic importance stems from the unique combination of a nucleophilic amine group with two distinct fluorine-containing substituents on the aromatic ring: a single fluorine atom and a trifluoromethyl (-CF3) group. This substitution pattern imparts a unique set of electronic and steric properties, making it a valuable synthon for introducing fluorinated moieties into complex target molecules.
The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to significantly enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] The additional fluorine atom further modulates the molecule's electronics and basicity. This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound, offering practical insights for researchers and drug development professionals seeking to leverage its unique characteristics.
Part 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and application. The data presented herein is a consolidation of available information and predictive modeling, providing a robust foundation for experimental design.
Physical and Chemical Properties
The key physicochemical properties are summarized in the table below. The presence of the dense trifluoromethyl group results in a relatively high density for an aniline derivative. Its predicted pKa is notably low for an aniline, a direct consequence of the powerful electron-withdrawing effects of both the ortho-CF3 and meta-F substituents, which delocalize the lone pair of electrons from the nitrogen atom, reducing its basicity.
| Property | Value | Source(s) |
| CAS Number | 123973-22-8 | [1][5][6] |
| Molecular Formula | C₇H₅F₄N | [1][2][5] |
| Molecular Weight | 179.11 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | 1.383 g/mL | [2] |
| Boiling Point | 199.2 ± 35.0 °C (Predicted) | [2] |
| Flash Point | 89 °C | [2] |
| pKa | 0.45 ± 0.10 (Predicted) | [2] |
| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., alcohols, ethers) | [2] |
| Storage | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [2] |
Spectroscopic Signature
While specific experimental spectra for this exact isomer are not widely published, a predictive analysis based on its structure allows for the anticipation of its spectroscopic signature. This is crucial for reaction monitoring and final product confirmation.
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The -NH₂ protons will appear as a broad singlet, the chemical shift of which is solvent-dependent.
-
¹³C NMR: Seven signals are expected: four for the aromatic carbons (two of which are quaternary) and one for the -CF₃ carbon. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: Two signals are anticipated. A singlet for the single fluorine atom and a singlet for the -CF₃ group. The relative positions will depend on the specific NMR reference standard used.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine (typically two bands around 3350-3500 cm⁻¹). Strong C-F stretching bands will be prominent in the 1100-1350 cm⁻¹ region, often appearing as multiple sharp, intense peaks, which is a hallmark of the -CF₃ group.
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 179. Fragmentation patterns would likely involve the loss of fluorine or the trifluoromethyl group.
Part 2: Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by the interplay between the amine group and the fluorinated aromatic ring.
Caption: Key reactive sites and functional influences on this compound.
Amine Group Reactivity
The primary amine is a versatile nucleophilic handle. However, its reactivity is tempered by two factors:
-
Electronic Withdrawal: The -CF₃ and -F groups significantly reduce the electron density on the nitrogen, making it a weaker nucleophile and a much weaker base compared to aniline.
-
Steric Hindrance: The ortho-trifluoromethyl group provides substantial steric bulk around the amine, potentially slowing reactions with sterically demanding electrophiles.
Despite these factors, the amine readily participates in fundamental organic transformations, including acylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions. Its most valuable application is in condensation reactions to form heterocyclic systems, which are prevalent in pharmaceuticals.
Aromatic Ring Reactivity
The aromatic ring is strongly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the substituents. Any substitution that does occur would be directed ortho and para to the strongly activating amino group. However, the ortho position is sterically blocked by the -CF₃ group, and the other ortho position is already substituted with fluorine. Therefore, electrophilic substitution, if forced, would predominantly occur at the position para to the amine (C-5 position).
Application in Heterocyclic Synthesis: The Gould-Jacobs Reaction
A prime example of this molecule's utility is in the synthesis of fluorinated quinolone cores, which are scaffolds for many antibacterial and anticancer agents. The Gould-Jacobs reaction provides a reliable pathway.
Experimental Protocol: Synthesis of a 6-Fluoro-5-(trifluoromethyl)-4-quinolone derivative
This protocol is a representative example based on established methodologies for similar anilines.[7]
-
Step 1: Condensation:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cool the reaction mixture and remove the ethanol byproduct under reduced pressure to yield the intermediate enamine, which is often used in the next step without further purification.
-
-
Step 2: Cyclization:
-
Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
-
Heat the mixture to ~250 °C (for Dowtherm A) or ~100 °C (for Eaton's reagent) for 15-30 minutes.
-
Cool the mixture to room temperature. If using Dowtherm A, the product often precipitates and can be collected by filtration. If using Eaton's reagent, the reaction is quenched by carefully pouring it onto ice, followed by neutralization to precipitate the product.
-
-
Step 3: Purification and Validation:
-
The crude solid is collected and can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
The final product's identity and purity should be confirmed using NMR, MS, and melting point analysis. This self-validating system ensures the desired transformation has occurred.
-
Caption: Workflow for the Gould-Jacobs synthesis of a 4-quinolone core.
Part 3: Role in Drug Design and Development
The strategic incorporation of this compound into drug candidates is a deliberate choice to modulate multiple pharmacokinetic and pharmacodynamic properties.
Caption: Impact of fluoro-substituents on key drug-like properties.
The -CF₃ group is particularly impactful. Its high lipophilicity (Hansch parameter π ≈ 0.88) can enhance a molecule's ability to cross cellular membranes.[8] Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] When placed at a metabolically vulnerable position on a drug scaffold, it can significantly increase the compound's half-life. The additional fluorine atom can also form specific hydrogen bonds or dipole interactions within a target protein's binding pocket, potentially increasing potency and selectivity.
Part 4: Safety, Handling, and Storage
As with all aniline derivatives, this compound must be handled with appropriate care. It is classified as a hazardous substance and is toxic if swallowed, inhaled, or absorbed through the skin.[2][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. It is combustible and should be kept away from heat and open flames.[2][9]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8 °C.[2] Storing under an inert gas like argon or nitrogen is advised to prevent degradation.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique electronic and steric profile, born from the ortho-trifluoromethyl and meta-fluoro substituents, provides chemists with a powerful building block to create novel molecules with enhanced properties. A thorough understanding of its physicochemical characteristics, reactivity, and safety protocols is essential for unlocking its full potential in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
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- This compound. ChemBK. [Link]
- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
- 3-(Trifluoromethyl)aniline. Solubility of Things. [Link]
- 3-(Trifluoromethyl)aniline | C7H6F3N. PubChem. [Link]
- Preparation of trifluoromethylanilines.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
- 2-Fluoro-3-(trifluoromethyl)aniline (97%). Amerigo Scientific. [Link]
- The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 3-Chloro-2-(trifluoromethyl)aniline | C7H5ClF3N. PubChem. [Link]
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- 2-Fluoro-3-(trifluoromethyl)aniline [FTIR] Spectrum. SpectraBase. [Link]
- 2-(Trifluoromethyl)aniline | C7H6F3N. PubChem. [Link]
- 3-(Trifluoromethyl)aniline. Wikipedia. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
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An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Fluoro-2-(trifluoromethyl)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this aniline derivative, featuring both a fluorine and a trifluoromethyl group, imparts valuable physicochemical properties to target molecules. This document details the most direct and industrially relevant synthetic route, the catalytic hydrogenation of 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene, and explores a potential alternative pathway involving nucleophilic aromatic substitution. Each section is designed to provide not only step-by-step protocols but also the underlying scientific rationale for the chosen methodologies, ensuring a deep understanding of the chemical transformations.
Introduction: The Significance of this compound
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group (-CF3) is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the fluorine atom can modulate pKa, improve bioavailability, and influence conformation. This compound presents a valuable scaffold that combines these advantageous features, making it a highly sought-after intermediate for the synthesis of complex organic molecules with tailored biological activities.
This guide is structured to provide researchers and process chemists with a thorough understanding of the synthesis of this important compound, enabling them to make informed decisions in their research and development endeavors.
Primary Synthesis Pathway: Catalytic Hydrogenation of 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene
The most direct and efficient route to this compound is the reduction of the corresponding nitro compound, 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene. This precursor is commercially available, making this pathway highly attractive for both laboratory-scale synthesis and industrial production. The core of this transformation is the selective reduction of the nitro group to an amine, a reaction for which catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and the ease of product isolation.[1]
Mechanistic Insights
The catalytic hydrogenation of a nitroaromatic compound is a six-electron reduction that proceeds on the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum, or Raney Nickel. The generally accepted mechanism involves the following key steps:
-
Adsorption: Both the nitroaromatic substrate and molecular hydrogen are adsorbed onto the surface of the catalyst.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitro group is sequentially reduced to a nitroso (-NO) intermediate, then to a hydroxylamino (-NHOH) intermediate, and finally to the amino (-NH2) group.
-
Desorption: The final aniline product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The choice of catalyst and reaction conditions can significantly influence the reaction rate and selectivity, minimizing potential side reactions such as hydrodefluorination.
Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon (Pd/C) is a widely used and robust catalyst for the hydrogenation of nitro groups. It offers high activity and selectivity under relatively mild conditions.
Materials:
-
2-Fluoro-1-nitro-3-(trifluoromethyl)benzene
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Hydrogen gas (H2)
-
Nitrogen gas (N2) or Argon (Ar)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Inerting the Reaction Vessel: In a round-bottom flask of appropriate size, place the 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene.
-
Solvent Addition: Add methanol or ethanol as the solvent. The concentration of the substrate is typically in the range of 0.1-0.5 M.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate). Caution: Pd/C is pyrophoric, especially when dry. Handle with care in an inert atmosphere.[2]
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm or a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen or argon.
-
Catalyst Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: The filtered catalyst is highly pyrophoric and should be kept wet with water or solvent and disposed of appropriately.[2]
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by distillation or column chromatography if necessary.
Alternative Catalytic System: Raney Nickel
Raney Nickel is another highly effective catalyst for the reduction of nitro groups.[3][4] It is often used in industrial settings due to its lower cost compared to palladium catalysts. The procedure is similar to that with Pd/C, though reaction conditions such as temperature and pressure may need to be optimized.
Key Considerations for Raney Nickel:
-
Activity: Raney Nickel is a very active catalyst and can sometimes lead to over-reduction or side reactions if not carefully controlled.
-
Safety: Like Pd/C, Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere and kept wet.[3]
-
Work-up: The fine particulate nature of Raney Nickel can sometimes make filtration more challenging. A thick pad of Celite® is recommended.
Data Summary: Comparison of Catalytic Systems
| Catalyst | Typical Loading (mol%) | Pressure (atm) | Temperature (°C) | Solvent | Advantages | Disadvantages |
| 10% Pd/C | 1-5 | 1-4 | 20-40 | MeOH, EtOH | High activity, good selectivity, widely used.[5] | Higher cost than Raney Ni. |
| Raney Ni | 5-10 (w/w) | 1-10 | 20-60 | EtOH, MeOH | Lower cost, high activity.[3][4] | Pyrophoric, filtration can be challenging. |
Diagram of the Primary Synthesis Pathway:
Caption: Catalytic Hydrogenation of 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene.
Alternative Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
An alternative, though likely more complex, approach to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy would typically start with a di- or tri-substituted benzotrifluoride precursor and introduce the amino group in a key step.
Rationale and Potential Precursors
The SNAr mechanism requires an aromatic ring that is activated by electron-withdrawing groups and a good leaving group (typically a halide). In this context, a plausible precursor would be a di-halogenated benzotrifluoride, such as 1,3-difluoro-2-(trifluoromethyl)benzene or a related chloro-fluoro derivative. The strong electron-withdrawing effect of the trifluoromethyl group and the adjacent fluorine atom would activate the ring towards nucleophilic attack by an ammonia source.
General Experimental Considerations for SNAr Amination
The amination of an activated aryl halide can be achieved using various ammonia surrogates or ammonia itself under pressure.
Potential Reagents:
-
Aqueous or anhydrous ammonia
-
Sodium amide (NaNH2)
-
A protected amine followed by deprotection
General Conditions:
-
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) is typically used.
-
Temperature: Elevated temperatures are often required to drive the reaction to completion.
-
Pressure: If using ammonia gas, the reaction is typically carried out in a sealed pressure vessel.
-
Catalysis: In some cases, a copper catalyst may be employed to facilitate the amination reaction.
Diagram of the Alternative Synthesis Pathway:
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Safety Considerations
-
Catalytic Hydrogenation: The primary hazard is the use of flammable hydrogen gas under pressure. Reactions should be conducted in a well-ventilated fume hood, and appropriate pressure-rated equipment must be used. The pyrophoric nature of Pd/C and Raney Nickel requires careful handling under an inert atmosphere and proper disposal procedures.[2][3]
-
SNAr Reactions: Many polar aprotic solvents (DMSO, DMF) have specific health and safety considerations. Reactions involving ammonia under pressure must be performed in suitable pressure vessels with appropriate safety precautions.
Conclusion
The synthesis of this compound is most effectively and directly achieved through the catalytic hydrogenation of the commercially available precursor, 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene. This method is robust, high-yielding, and amenable to scale-up. While alternative routes such as nucleophilic aromatic substitution are mechanistically plausible, they are likely to be more challenging to develop and optimize. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently synthesize this valuable building block for their drug discovery and development programs.
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discovery and history of trifluoromethylated anilines
An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Anilines
Abstract
The introduction of the trifluoromethyl (CF₃) group into aromatic systems, particularly to form trifluoromethylated anilines, represents a cornerstone of modern medicinal and agricultural chemistry. These scaffolds are integral to a multitude of leading pharmaceuticals and crop protection agents, owing to the profound impact of the CF₃ group on molecular properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive exploration of the historical evolution, discovery, and synthetic maturation of trifluoromethylated anilines. We will trace the journey from the foundational halogen exchange reactions of the late 19th century to the sophisticated direct trifluoromethylation methods of the 21st century, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key synthetic transformations.
Introduction: The Rise of a Privileged Scaffold
The trifluoromethyl group is a unique functional moiety, often described as a "super methyl" group. Its strong electron-withdrawing nature, high lipophilicity, and significant metabolic stability make it a powerful tool in molecular design.[1][2] When appended to an aniline ring, the resulting structure becomes a versatile building block for creating complex, biologically active molecules.[3] The CF₃ group can dramatically alter the basicity of the aniline nitrogen, enhance membrane permeability, and block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1][2][4]
The journey to harness the power of this functional group was not straightforward. Early organofluorine chemistry was hampered by the extreme reactivity of elemental fluorine and the limited availability of fluorinating reagents. The history of trifluoromethylated anilines is therefore a story of chemical ingenuity, marked by the development of novel reagents and catalytic systems that transformed the synthesis from a hazardous art to a predictable science. This guide will illuminate this progression, providing researchers and drug development professionals with a deep understanding of the foundational chemistry and modern applications of this critical molecular class.
Foundational Discoveries: The Dawn of Aromatic Trifluoromethylation
The story of trifluoromethylated aromatics begins not with anilines, but with the pioneering work on simpler benzene derivatives. The biological significance of the trifluoromethyl group was first noted around 1928, but intensive research began in the mid-1940s.[5] However, the synthetic chemistry that enabled this research dates back even further.
The Swarts Reaction: A Gateway to Benzotrifluorides
The first practical method for introducing fluorine into organic compounds was developed by the Belgian chemist Frédéric Swarts in 1892.[6][7][8] The Swarts reaction originally involved the halogen exchange of alkyl or aryl chlorides and bromides with metal fluorides, such as antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony(V) salt.[7][8][9]
A key industrial application of this principle was the synthesis of benzotrifluoride from benzotrichloride. This transformation laid the groundwork for the entire class of trifluoromethylated aromatics. In the 1930s, companies like Kinetic Chemicals and IG Farben adapted this process for large-scale production, replacing the costly and toxic antimony fluorides with anhydrous hydrogen fluoride (HF), a more economical and potent reagent.[6][10]
The industrial synthesis of benzotrifluoride, the parent scaffold for many trifluoromethylated anilines, follows this classic pathway. It begins with the free-radical chlorination of toluene to produce benzotrichloride, which is then subjected to halogen exchange with HF.[6][10]
Caption: Classic industrial pathway to trifluoromethylated anilines.
The Evolution of Synthesis: From Building Blocks to Direct Functionalization
The synthetic approaches to trifluoromethylated anilines can be broadly divided into two categories: (1) functionalization of a pre-existing benzotrifluoride core and (2) direct trifluoromethylation of an aniline derivative.
The Classical Approach: Nitration and Reduction
For decades, the most reliable and scalable method to produce trifluoromethylated anilines was to first synthesize the corresponding nitrobenzotrifluoride and then reduce the nitro group.[11] This multi-step process, while robust, lacks flexibility and is often incompatible with sensitive functional groups.
Causality: The choice of this pathway was dictated by the available technology. The CF₃ group is a strongly deactivating, meta-directing substituent in electrophilic aromatic substitution. Therefore, nitrating benzotrifluoride reliably yields 3-nitrobenzotrifluoride. Subsequent reduction of the nitro group to an amine is a high-yielding and well-understood transformation, typically accomplished via catalytic hydrogenation or using reducing metals like iron or tin in acidic media.
Protocol 1: Synthesis of 3-(Trifluoromethyl)aniline from Benzotrifluoride
Step 1: Nitration of Benzotrifluoride
-
To a cooled (0-5 °C) flask containing a stirred mixture of 96% sulfuric acid (564 g) and fuming nitric acid (564 g), add benzotrifluoride (1000 g) dropwise over 4 hours, maintaining the temperature below 10 °C.[11]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and water. The organic layer, primarily 3-nitrobenzotrifluoride, will separate.
-
Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Step 2: Reduction of 3-Nitrobenzotrifluoride
-
In a pressure vessel, combine 3-nitrobenzotrifluoride (100 g), ethanol (500 mL), and 5% Palladium on Carbon (Pd/C) catalyst (2 g).
-
Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50 psi.
-
Heat the mixture to 50 °C and stir vigorously. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 3-(trifluoromethyl)aniline.
-
Purify the product by vacuum distillation to obtain a colorless liquid.[12]
Modern Direct Trifluoromethylation Strategies
The limitations of the classical approach spurred the development of methods to directly install a CF₃ group onto an aromatic ring, including anilines. These modern strategies offer greater synthetic flexibility and are often more amenable to late-stage functionalization in drug discovery.[13]
Caption: Modern strategies for the direct trifluoromethylation of anilines.
Radical Trifluoromethylation: This approach generates a trifluoromethyl radical (CF₃•), which then adds to the aromatic ring.
-
Reagents: Early methods used sources like trifluoroiodomethane (CF₃I).[6] A significant breakthrough was the development of sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), which generates CF₃• upon oxidation.[6]
-
Causality & Insights: Radical reactions often suffer from poor regioselectivity with simple anilines. However, the advent of photoredox catalysis has provided milder and more controllable conditions, enabling the trifluoromethylation of complex molecules and heterocycles with improved selectivity.[13][14]
Electrophilic Trifluoromethylation: This strategy utilizes reagents that deliver an electrophilic trifluoromethyl equivalent ("CF₃⁺").
-
Reagents: This class is dominated by hypervalent iodine compounds, famously the Togni reagents , and sulfonium salts like the Umemoto reagents .[6][15] These reagents are typically shelf-stable solids and react with a wide range of nucleophiles, including electron-rich anilines.[15][16]
-
Causality & Insights: Electrophilic trifluoromethylation of anilines typically results in substitution at the ortho and para positions.[15] The reaction is often high-yielding and tolerates a broad range of functional groups, making it exceptionally valuable for medicinal chemistry.[17] The mechanism is thought to proceed via either a polar substitution or a single-electron transfer (SET) pathway.[6]
Transition-Metal-Catalyzed Trifluoromethylation: These methods use metals like copper and palladium to mediate the formation of the Ar-CF₃ bond.[18]
-
Reagents & Approach: This is a vast field that includes the coupling of aryl halides or boronic acids with a CF₃ source. For instance, an iodoaniline can be coupled with a nucleophilic CF₃ source like the Ruppert-Prakash reagent (TMSCF₃) in the presence of a copper or palladium catalyst.[13][18] More advanced methods involve the direct C-H trifluoromethylation directed by a coordinating group on the substrate.[10]
-
Causality & Insights: Metal-catalyzed reactions offer excellent control over regioselectivity, as the site of trifluoromethylation is predetermined by the position of the leaving group (e.g., halide) or the directing group. This precision is critical for complex molecule synthesis but requires pre-functionalization of the aniline starting material.[10]
Physicochemical Properties and Key Applications
The introduction of a CF₃ group profoundly alters the properties of the parent aniline molecule. These changes are the primary drivers for its widespread use in bioactive compounds.
Table 1: Comparison of Physicochemical Properties
| Property | Aniline | 3-(Trifluoromethyl)aniline | Rationale for Change |
| pKa (of conjugate acid) | ~4.6 | ~3.5 | The strongly electron-withdrawing CF₃ group reduces the electron density on the nitrogen atom, making it a weaker base.[5] |
| Lipophilicity (logP) | ~0.9 | ~2.5 | The CF₃ group is significantly more lipophilic (fat-soluble) than a hydrogen atom, increasing the molecule's ability to cross biological membranes.[1][2] |
| Metabolic Stability | Susceptible to oxidation | More resistant to oxidation | The C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic breakdown (e.g., by cytochrome P450 enzymes).[2] |
Role in Pharmaceuticals
Trifluoromethylated anilines are key structural motifs in numerous FDA-approved drugs. The CF₃ group often serves as a bioisostere for a chlorine atom or a methyl group, providing similar steric bulk but with vastly different electronic properties.[2][5]
Table 2: Examples of Commercial Products Derived from Trifluoromethylated Anilines
| Compound | Class | Application | Trifluoromethylaniline Precursor |
| Fluoxetine (Prozac) | Pharmaceutical | Antidepressant (SSRI)[5][19] | 4-(Trifluoromethyl)aniline derivative |
| Leflunomide | Pharmaceutical | Anti-rheumatic (DMARD)[6] | 4-(Trifluoromethyl)aniline |
| Celecoxib (Celebrex) | Pharmaceutical | Anti-inflammatory (COX-2 Inhibitor)[5][6] | 4-(Trifluoromethyl)aniline derivative |
| Trifluralin | Agrochemical | Herbicide[5] | Dinitro-trifluoromethylaniline derivative |
| Fipronil | Agrochemical | Insecticide[6] | Trifluoromethylpyrazole derived from aniline |
| Fluazinam | Agrochemical | Fungicide[6] | Dichloro-trifluoromethylaniline derivative |
Role in Agrochemicals
In the agrochemical industry, trifluoromethylated anilines are vital intermediates for producing high-performance herbicides, insecticides, and fungicides.[20][21][22][23] The CF₃ group enhances the biological activity and environmental persistence of these agents, leading to more effective crop protection.[1][20][24] For example, dinitroaniline herbicides containing a trifluoromethyl group are widely used for weed management in various crops.[5]
Conclusion and Future Perspectives
The history of trifluoromethylated anilines is a microcosm of the evolution of synthetic organic chemistry. From the brute-force halogen exchange reactions of Swarts to the elegant and highly selective photoredox and metal-catalyzed methods of today, the journey reflects a relentless pursuit of efficiency, safety, and precision. The development of shelf-stable, electrophilic trifluoromethylating reagents like the Togni and Umemoto families has been particularly transformative, placing these once-exotic modifications firmly into the standard toolkit of the medicinal chemist.
Looking forward, research continues to push the boundaries. The development of catalytic, asymmetric methods for installing trifluoromethyl groups on or near aniline scaffolds is an active area of investigation.[6] Furthermore, as our understanding of radical and photoredox chemistry deepens, even more efficient and selective methods for direct C-H trifluoromethylation are on the horizon. The trifluoromethylated aniline scaffold, born from the harsh conditions of 19th-century industrial chemistry, will undoubtedly remain a privileged and indispensable component in the design of future medicines and advanced materials.
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- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. (n.d.). TUODA (Zhangjiagang) Chemical Co., Ltd.
- The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Le, C., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications.
- Wang, R. W., et al. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate.
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228.
- Sanford, M. S. (2012). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Accounts of Chemical Research, 45(6), 931-942.
- The Role of Trifluoromethylated Anilines in Modern Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Marques, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 896.
- Markiewicz, J. T., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis, 44(22), 3595-3597.
- Zhou, Y., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 46(2), 166-180.
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An In-Depth Technical Guide to the Reactivity of the Trifluoromethyl Group on an Aniline Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group onto an aniline scaffold is a cornerstone of modern medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical analysis of the profound electronic and steric effects the CF₃ group imparts, which fundamentally alters the reactivity of the aniline ring and its amino functionality. We will explore the underlying principles governing these changes, from the modulation of basicity to the altered regioselectivity and rates of electrophilic and nucleophilic aromatic substitution reactions. This document serves as a detailed resource, integrating established theory with practical, field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Core Principles: The Electronic Nature of the Trifluoromethyl Group
The trifluoromethyl group is a unique and powerful modulator of molecular properties due to its intense electron-withdrawing nature.[1][3][4] This characteristic stems from the high electronegativity of the three fluorine atoms, creating a strong inductive effect (-I) that pulls electron density away from the attached aromatic ring.[4][5]
1.1. Inductive and Resonance Effects
Unlike classic activating groups (e.g., -NH₂, -OH) that donate electron density via resonance (+R) and activating alkyl groups that donate via induction (+I), the CF₃ group is strongly deactivating. Its primary mode of electron withdrawal is through the sigma bond framework (inductive effect). While hyperconjugation involving C-F bonds is debated, the overwhelming consensus is that the inductive effect is the dominant factor in its electronic influence.
1.2. Hammett Constants: Quantifying the Effect
The Hammett equation provides a quantitative measure of a substituent's electronic influence on a reaction's rate or equilibrium.[6] The CF₃ group possesses large, positive sigma (σ) values, confirming its strong electron-withdrawing capabilities.
| Substituent | σ_meta_ | σ_para_ | σ⁺para |
| -CH₃ | -0.07 | -0.17 | -0.31 |
| -Cl | +0.37 | +0.23 | +0.11 |
| -NO₂ | +0.71 | +0.78 | +0.79 |
| -CF₃ | +0.44 | +0.57 | +0.61 |
| Data sourced from various Hammett constant tables.[7][8] |
These values illustrate that the CF₃ group is one of the most potent electron-withdrawing groups, surpassed only by groups like nitro (-NO₂) and cyano (-CN).[9] This property is central to all the reactivity changes discussed below.
Impact on the Aniline Moiety: Basicity and Nucleophilicity
The primary consequence of attaching a CF₃ group to an aniline ring is a dramatic reduction in the basicity of the amino group.
2.1. pKa Reduction
The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring. The strongly electron-withdrawing CF₃ group further pulls this electron density away from the nitrogen, making the lone pair less available to accept a proton. This results in a significantly lower pKa for the corresponding anilinium ion compared to unsubstituted aniline.
| Compound | pKa of Conjugate Acid |
| Aniline | ~4.6[10] |
| 3-(Trifluoromethyl)aniline | ~3.5[11] |
| 4-(Trifluoromethyl)aniline | ~2.7 |
| pKa values can vary slightly depending on measurement conditions. |
This decreased basicity is a critical consideration in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, receptor binding, and membrane permeability.[10]
Diagram: Influence of CF₃ on Aniline Basicity
Caption: The electron-withdrawing CF₃ group reduces the electron density on the nitrogen, lowering basicity.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The -NH₂ group is a powerful activating, ortho, para-directing group in EAS.[12] However, the presence of a CF₃ group fundamentally alters this behavior by strongly deactivating the ring.
3.1. Ring Deactivation
The CF₃ group withdraws electron density from the entire aromatic ring, making it significantly less nucleophilic and therefore less reactive towards electrophiles.[5] Reactions like nitration, halogenation, or Friedel-Crafts alkylation require much harsher conditions compared to unsubstituted aniline.
3.2. Directing Effects: A Competition
A fascinating interplay of directing effects occurs.
-
The Amino Group (-NH₂): Remains a strong ortho, para-director due to its ability to stabilize the cationic intermediate (arenium ion) through resonance.
-
The Trifluoromethyl Group (-CF₃): Is a deactivating, meta-director.[5] It destabilizes the arenium ion, particularly when the positive charge is on the carbon adjacent to it (which occurs in ortho and para attack).[5]
Diagram: Arenium Ion Stability in EAS
Caption: Competition between the activating -NH₂ and deactivating -CF₃ groups during EAS.
Outcome: The powerful resonance donation of the amino group typically wins, meaning substitution still occurs primarily at the ortho and para positions relative to the -NH₂ group. However, the reaction rate is drastically reduced. In many cases, protection of the amino group (e.g., as an acetanilide) is necessary to prevent oxidation and control reactivity.
Protocol: Monobromination of 4-(Trifluoromethyl)aniline
This protocol illustrates the need for controlled conditions due to the competing electronic effects. Direct bromination of aniline yields the 2,4,6-tribromo product instantly.[13] For the trifluoromethyl derivative, achieving selective monobromination requires protection of the amine.
Step 1: Protection of the Amino Group
-
Dissolve 10.0 g of 4-(trifluoromethyl)aniline in 50 mL of dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of acetic anhydride dropwise.
-
Add 1.2 equivalents of triethylamine to scavenge the acetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor completion by TLC. Upon completion, wash the mixture with 1 M HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-acetamido-benzotrifluoride.
Step 2: Electrophilic Bromination
-
Dissolve the crude 4-acetamido-benzotrifluoride in 100 mL of glacial acetic acid.
-
Add 1.05 equivalents of N-bromosuccinimide (NBS).
-
Stir the mixture at room temperature for 12-18 hours, protected from light.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
Step 3: Deprotection
-
Suspend the crude bromo-acetanilide in a 1:1 mixture of ethanol and 6 M HCl (100 mL).
-
Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete conversion.
-
Cool the mixture to room temperature and neutralize carefully with solid NaOH until pH > 10.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield 2-bromo-4-(trifluoromethyl)aniline.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the CF₃ group, which hinders EAS, powerfully activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).[14] This is particularly true when the CF₃ group is positioned ortho or para to a suitable leaving group (e.g., F, Cl, NO₂).
4.1. Ring Activation and Stabilization of the Meisenheimer Complex
SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[15] The stability of this intermediate is the key to the reaction's feasibility. The CF₃ group is exceptionally effective at stabilizing this negative charge through its inductive effect, thereby lowering the activation energy for its formation.[15]
Diagram: SNAr Workflow and CF₃ Stabilization
Caption: The CF₃ group facilitates SɴAr by stabilizing the key Meisenheimer intermediate.
4.2. Synthetic Utility
This activation is synthetically powerful. For example, in polyhalogenated benzotrifluorides, ammonolysis can be used to install an amino group, a reaction that would be impossible on a non-activated ring.[16] This provides a direct route to polyhalogenated trifluoromethyl anilines, which are important intermediates for agrochemicals.[16]
Applications in Drug Discovery and Materials Science
The unique reactivity profile of trifluoromethyl-substituted anilines makes them invaluable building blocks.
-
Tuning Pharmacokinetics: The CF₃ group enhances lipophilicity and metabolic stability.[3] Replacing a metabolically labile methyl group with a robust CF₃ group is a common strategy to increase a drug's half-life.[3]
-
Modulating Binding Affinity: The strong dipole and electron-withdrawing nature of the CF₃ group can alter hydrogen bonding and electrostatic interactions with biological targets, often improving potency and selectivity.[1][3]
-
Building Blocks for Heterocycles: The aniline nitrogen serves as a key nucleophile for constructing a vast array of heterocyclic scaffolds that form the core of many therapeutic agents.[17]
-
Advanced Materials: The electronic properties imparted by the CF₃ group are exploited in the development of organic electronic materials and organocatalysts.[4]
Many FDA-approved drugs contain the trifluoromethyl-aryl motif, including the antidepressant Fluoxetine and the anti-cancer agent Sorafenib , underscoring the importance of this structural unit.[18][19]
Conclusion
The trifluoromethyl group is not merely a passive substituent; it is a powerful controller of reactivity on the aniline ring. Its profound electron-withdrawing nature decreases the basicity of the amino group, deactivates the ring towards electrophilic attack, and strongly activates it for nucleophilic substitution. Understanding the principles behind these effects—inductive withdrawal, intermediate stabilization, and the interplay with the aniline's own electronic contributions—is essential for any scientist working in drug development or synthetic chemistry. By mastering the reactivity of this unique functional group, researchers can more effectively design and synthesize novel molecules with tailored chemical, physical, and biological properties.
References
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- The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
- Hammett Substituent Constants, σ, Based on the Ionization of Benzoic Acids.Rates and Equilibria of Organic Reactions, Wiley, 1963.
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An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-Fluoro-2-(trifluoromethyl)aniline
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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Fluoro-2-(trifluoromethyl)aniline (CAS 123973-22-8)[1][2], a key building block in the synthesis of various chemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. By elucidating the correlation between the molecular structure and its spectral features, this guide aims to facilitate the accurate identification and characterization of this compound in complex research and development settings.
Introduction: The Structural Significance of this compound
This compound is an aromatic amine characterized by the presence of two electron-withdrawing groups, a fluorine atom and a trifluoromethyl group, on the aniline ring. The relative positions of the amino (-NH₂), fluoro (-F), and trifluoromethyl (-CF₃) groups create a unique electronic environment that significantly influences its chemical reactivity and its spectroscopic properties. A thorough understanding of its spectral data is paramount for confirming its structure, assessing its purity, and predicting its behavior in chemical reactions.
This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing a logical framework for interpretation based on fundamental principles of spectroscopy and established empirical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights, with the added complexity and informational richness of fluorine-19 (¹⁹F) couplings.
¹H NMR Spectroscopy: Unraveling the Proton Environments
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the three substituents.
Expected Spectral Features:
-
Amine Protons (-NH₂): A broad singlet is anticipated for the two amine protons. The chemical shift of this signal can be variable and is dependent on the solvent, concentration, and temperature.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine-19 nucleus. The electron-withdrawing nature of the fluoro and trifluoromethyl groups will generally shift these protons downfield. The coupling between protons and fluorine (H-F coupling) can be observed over two to four bonds (²JHF, ³JHF, ⁴JHF) and will further split the proton signals.[3]
Interpreting the Causality:
The ortho- and para-positions relative to the activating amino group are expected to be more shielded (upfield) compared to the meta-position. However, the strong electron-withdrawing effects of the adjacent fluoro and trifluoromethyl groups will counteract this, leading to a complex interplay of shielding and deshielding effects. The analysis of the coupling constants is crucial for the unambiguous assignment of each aromatic proton.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The presence of fluorine introduces additional complexity in the form of carbon-fluorine (C-F) couplings, which are invaluable for structural assignment.
Expected Spectral Features:
-
Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[4] The one-bond C-F coupling constant (¹JCF) is typically large, around 270-280 Hz.[4] The chemical shift for a CF₃ group attached to an aromatic ring is expected in the range of 120-130 ppm.[5]
-
Aromatic Carbons (Ar-C): The six aromatic carbons will show distinct signals. The carbons directly bonded to fluorine and the trifluoromethyl group will exhibit large one-bond and two-bond C-F couplings, respectively. The other aromatic carbons will also show smaller two-, three-, and four-bond C-F couplings (²JCF, ³JCF, ⁴JCF), which aids in their assignment.[6][7][8] The carbon attached to the amino group (C-N) will be shielded relative to the others.
Data Summary: NMR Spectroscopy
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | |||
| -NH₂ | Variable (broad) | Singlet (broad) | - |
| Ar-H | ~6.5 - 7.5 | Complex Multiplets | JHH (ortho, meta, para), JHF (²J, ³J, ⁴J) |
| ¹³C | |||
| -CF₃ | ~120 - 130 | Quartet | ¹JCF ≈ 270-280 |
| C-F | ~155 - 165 | Doublet | ¹JCF ≈ 240-250 |
| C-CF₃ | ~130 - 140 | Quartet | ²JCF ≈ 30-40 |
| C-NH₂ | ~140 - 150 | Singlet or small couplings | - |
| Other Ar-C | ~110 - 130 | Doublets or Quartets (due to C-F coupling) | JCF (variable) |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate interpretation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and match the probe for ¹H and ¹³C frequencies.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to cover the expected chemical shift range.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C and potential long relaxation times for quaternary carbons.
-
Consider using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups (though not strictly necessary for this molecule, it is good practice).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Spectral Features:
-
N-H Stretching: Primary amines exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[9][10] The two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-N Stretching: Aromatic amines show a C-N stretching absorption in the range of 1250-1335 cm⁻¹.[9]
-
C-F and C-CF₃ Stretching: Strong absorptions corresponding to the C-F and C-CF₃ stretching vibrations are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.[11] These bands are often intense and can be complex.
-
Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
N-H Bending: A primary amine N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹.[9]
Data Summary: Key IR Absorptions
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |
| N-H Bend | 1580 - 1650 | Medium |
| C-N Stretch (Aromatic) | 1250 - 1335 | Strong |
| C-F and C-CF₃ Stretch | 1000 - 1400 | Strong, Complex |
Experimental Protocol: IR Spectrum Acquisition
Step-by-Step Methodology:
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Scan: Run a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or instrumental noise.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through the analysis of fragmentation patterns.
Expected Spectral Features:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (179.11 g/mol ).[1]
-
Fragmentation Pattern: The fragmentation of the molecular ion will be influenced by the stability of the resulting fragments. Common fragmentation pathways for aromatic amines and trifluoromethyl-substituted compounds include:
-
Loss of a hydrogen radical (-H•): Leading to an [M-1]⁺ ion.
-
Loss of the trifluoromethyl radical (•CF₃): This would result in a fragment at m/z 110. The stability of the resulting cation will determine the likelihood of this fragmentation.
-
Benzylic-type cleavage: While not a classic benzylic position, cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group can occur.
-
Rearrangements: Complex rearrangements can occur, leading to various smaller fragment ions.
-
Interpreting the Causality:
The fragmentation pathways are governed by the principles of carbocation stability and the energetics of bond cleavage. The electron-withdrawing groups may influence the fragmentation pattern, potentially favoring certain cleavage pathways over others.
Experimental Protocol: Mass Spectrum Acquisition
Step-by-Step Methodology:
-
Sample Introduction: For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are suitable methods.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak and the major fragment ions are identified and analyzed to deduce the structure.
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from ¹H NMR, ¹³C NMR, IR, and MS should be cross-correlated to build a self-consistent and unambiguous structural assignment for this compound.
Logical Workflow Diagram
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. The interplay of the amino, fluoro, and trifluoromethyl substituents creates a unique and informative set of spectra. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently identify this compound and understand its chemical nature. This guide provides a foundational framework for such an analysis, emphasizing the causal relationships between molecular structure and spectroscopic output.
References
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- Geibel, N., Bührmann, L., Albers, L., & Müller, T. (2018). Germaaluminocenes—Masked Heterofulvenes. Chemistry – A European Journal, 24(54), 14518-14527. Figure 1 provides a comparison of ¹³C NMR chemical shifts of the CF3 group. [Link][6]
- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
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- Wikipedia.
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potential biological activity of fluorinated aromatic amines
An In-Depth Technical Guide to the Biological Activity of Fluorinated Aromatic Amines
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Fluorine in Modulating Aromatic Amine Bioactivity
The introduction of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, transforming the therapeutic landscape.[1][2] Aromatic amines, a class of compounds historically associated with both significant therapeutic potential and considerable toxicity, represent a fascinating scaffold for fluorination.[3][4][5][6] While many parent aromatic amines are known for their carcinogenic properties, stemming from metabolic bioactivation, the strategic placement of fluorine can profoundly alter their biological profile.[7][8]
This guide provides a comprehensive exploration of the biological activities of fluorinated aromatic amines. We will move beyond a simple cataloging of effects to dissect the underlying physicochemical and biochemical principles. By understanding why fluorine imparts specific properties, researchers can more rationally design and evaluate novel compounds with enhanced efficacy and improved safety profiles. We will examine how fluorine's unique characteristics—its size, extreme electronegativity, and the strength of the carbon-fluorine (C-F) bond—influence metabolic stability, target binding affinity, and overall toxicity.[9][10] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation and application of these versatile compounds.
Part 1: The Physicochemical Foundation of Fluorine's Influence
The decision to incorporate fluorine is driven by its ability to predictably modify key molecular properties that govern a drug's behavior in a biological system.[11] Compared to hydrogen, fluorine is a subtle yet powerful substituent.
Table 1: Comparison of Key Physicochemical Properties
| Property | Hydrogen (H) | Fluorine (F) | Implication for Aromatic Amines |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation; fluorine acts as a small bioisostere of hydrogen.[9] |
| Electronegativity (Pauling) | 2.20 | 3.98 | Strong inductive electron withdrawal, altering the pKa of the amine group and the electron density of the aromatic ring.[9] |
| C-H Bond Energy | ~99 kcal/mol | ~116 kcal/mol | Significantly increases resistance to oxidative metabolism at the site of substitution.[9][12] |
| Lipophilicity Contribution (logP) | +0.13 (for H in benzene) | +0.14 (for F in benzene) | Can increase local lipophilicity, potentially enhancing membrane permeability and protein binding.[12][13] |
Causality Behind the Choices:
-
Modulating Basicity (pKa): The amine group is a key determinant of an aromatic amine's solubility, receptor interaction, and cellular uptake. Fluorine's powerful electron-withdrawing effect can significantly lower the pKa of the amino group.[9][12] This reduction in basicity can be advantageous, as a less charged molecule at physiological pH may exhibit improved membrane permeation and bioavailability.[9][14]
-
Blocking Metabolic "Soft Spots": Aromatic rings are susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, often a primary route of drug metabolism and, in the case of aromatic amines, toxic bioactivation.[15] Replacing a hydrogen atom at a metabolically labile position with fluorine effectively "shields" that site from attack due to the high energy of the C-F bond.[12][16] This is one of the most common and effective strategies for enhancing a drug's metabolic stability and half-life.[9][17]
-
Altering Target Binding Interactions: Fluorine can participate in unique non-covalent interactions within a protein's binding pocket, including dipole-dipole, dipole-quadrupole, and weak hydrogen bonds.[9][18] Strategic placement can therefore increase binding affinity and selectivity for the target protein, leading to enhanced potency.[10][18]
Part 2: Metabolic Pathways and Bioactivation
The biological activity of aromatic amines—both therapeutic and toxic—is inextricably linked to their metabolism. The primary concern is N-oxidation by CYP450 enzymes (particularly CYP1A2) to form N-hydroxylamine metabolites.[15][19] These intermediates can be further activated through conjugation (e.g., acetylation or sulfation) or protonation to form highly reactive and genotoxic nitrenium ions, which readily form adducts with DNA.[8][19]
Fluorination directly interferes with this process in several ways:
-
Direct Steric/Electronic Hindrance: Fluorine substitution on the aromatic ring can alter the electronic landscape of the molecule, potentially making the amine group a less favorable substrate for CYP450 enzymes.
-
Blocking Ring Oxidation: By substituting a hydrogen on the aromatic ring, fluorine prevents hydroxylation at that site, which is a common detoxification pathway.[15] This can sometimes shunt metabolism towards other pathways, including the potentially problematic N-oxidation route, a critical consideration during design.
-
Altered Downstream Conjugation: Changes in electronic properties can also influence the rates of subsequent phase II conjugation reactions, which play a dual role in both detoxification and, paradoxically, bioactivation.[20][21]
Visualizing Metabolic Activation
The following diagram illustrates the generalized metabolic pathway for aromatic amine bioactivation and highlights the key intervention points for fluorine.
Caption: Metabolic bioactivation of aromatic amines and points of fluorine intervention.
Part 3: Molecular Mechanisms and Consequences
Genotoxicity and Carcinogenicity
A primary concern for any aromatic amine is its potential for genotoxicity.[3][19] The Ames test, or bacterial reverse mutation assay, is a standard in vitro method for assessing the mutagenic potential of a compound.[19]
The introduction of fluorine can mitigate genotoxicity by blocking metabolic activation, as discussed above. However, this is not guaranteed. If fluorination redirects metabolism away from detoxification pathways and towards N-oxidation, it could inadvertently increase the formation of reactive metabolites. Therefore, experimental validation is non-negotiable. A systematic study on aryl amine fragments found that introducing electron-withdrawing functionality (like fluorine) had a less pronounced effect on the extent of glutathione (GSH) conjugation, a key detoxification pathway, than converting the aniline to a nitrogen-containing heteroarylamine.[22]
Therapeutic Activity and Pharmacodynamics
In a therapeutic context, fluorination is a powerful tool for enhancing potency and selectivity.[14][23] By fine-tuning the electronic properties and conformation of a molecule, fluorine can optimize its fit within a biological target.[16][24]
Table 2: Illustrative Examples of Fluorination Impact on Biological Activity
| Compound Pair | Target | Key Finding |
| Unfluorinated vs. Fluorinated Benzoyl Inhibitors | Carbonic Anhydrase II | Fluorine substitution at specific positions on the benzoyl ring modified edge-to-face interactions with Phe131, influencing binding affinity.[9] |
| Unfluorinated vs. 6-Fluorophenylephrine | Adrenoceptors | 6-Fluorophenylephrine showed increased potency at α1 and α2 adrenoceptors and reduced interaction with β-adrenoceptors, resulting in higher specificity.[9] |
| Unfluorinated vs. Fluorinated Serotonin Transporter Inhibitors | Serotonin Transporter (SERT) | A para-trifluoromethyl group in fluoxetine increased lipophilicity and CNS penetration, allowing for effective target binding.[16] |
| Unfluorinated vs. Fluorinated HIV-1 Reverse Transcriptase Inhibitors | HIV-1 RT | Triazole-based fluoro-arabinofuranoside hybrids showed potent anti-HIV-1 activity, in some cases exceeding the reference drug Zidovudine.[25] |
Part 4: Experimental Assessment of Biological Activity
A tiered, systematic approach is essential for evaluating the biological activity of novel fluorinated aromatic amines. The workflow should prioritize early, rapid in vitro screens to identify promising candidates and flag potential liabilities.
Experimental Workflow Diagram
Caption: Tiered experimental workflow for assessing fluorinated aromatic amines.
Protocol 1: Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Self-Validating Principle: The protocol includes both positive and negative controls to ensure the test system is functioning correctly. The inclusion of the S9 metabolic activation system mimics mammalian metabolism, allowing for the detection of pro-mutagens that require bioactivation.[19]
Methodology:
-
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
S9 fraction from induced rat liver (for metabolic activation).
-
Cofactor solution (NADP, G6P).
-
Molten top agar containing trace amounts of histidine and biotin.
-
Minimal glucose agar plates.
-
Positive controls (e.g., 2-aminofluorene for S9-dependent mutation, sodium azide for direct mutation).
-
Negative (solvent) control.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In separate test tubes, combine 100 µL of the bacterial culture, 50 µL of the test compound dilution (or control), and either 500 µL of S9 mix (for metabolic activation) or 500 µL of phosphate buffer (for direct mutagenicity).
-
Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Add 2.0 mL of molten top agar to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies (his+) on each plate.
-
A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least double the background (solvent control) count.
-
Compare results with and without S9 mix to determine if mutagenicity is dependent on metabolic activation.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTS Assay)
Objective: To measure the cytotoxicity of a compound by assessing its effect on the metabolic activity of cultured cells.
Self-Validating Principle: The inclusion of untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., doxorubicin) provides benchmarks for cell viability and assay performance.
Methodology:
-
Materials:
-
Human cell line(s) relevant to the research (e.g., HepG2 for liver toxicity, or a cancer cell line for efficacy).[26]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound stock solution.
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent).
-
Positive control (e.g., doxorubicin).
-
Solvent control (e.g., DMSO).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[27]
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions (or controls) to the respective wells.
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage relative to the solvent control: (Absorbance_test / Absorbance_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Conclusion and Future Perspectives
Fluorinated aromatic amines represent a class of compounds with immense potential in drug discovery and chemical biology. The strategic incorporation of fluorine provides a powerful lever to modulate biological activity, allowing medicinal chemists to enhance metabolic stability, improve pharmacokinetic profiles, and increase target potency and selectivity.[9][10][16] The historical concerns regarding the carcinogenicity of aromatic amines, while valid, can be addressed and often mitigated through rational design that uses fluorine to block metabolic bioactivation pathways.[3][6]
References
- Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Gorrod, J. W., & Manson, D. (1986).
- Gill, H., Tuteja, S., & Gill, A. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Drug Delivery and Therapeutics, 12(4-S), 154-160.
- Chen, L., et al. (2012). Bioactivation of Heterocyclic Aromatic Amines by UDP-Glucuronosyltransferases. Chemical Research in Toxicology, 25(9), 1883-1891.
- Sustainability Info. (n.d.). Aromatic Amine Carcinogens. Sustainability Info.
- Dalvie, D., et al. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Journal of Medicinal Chemistry, 63(15), 8019-8035.
- Turesky, R. J., & Vouros, P. (2004). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Environmental and Molecular Mutagenesis, 44(4), 302-315.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
- Chen, L., et al. (2012). Bioactivation of Heterocyclic Aromatic Amines by UDP-Glucuronosyltransferases. ACS Publications - Chemical Research in Toxicology.
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An In-Depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-2-(trifluoromethyl)aniline, with CAS Number 123973-22-8, is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the amine, imparts distinct electronic and steric properties that are highly sought after in the fields of medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral data, reactivity, and applications of this versatile chemical intermediate. Safety and handling considerations are also discussed to ensure its proper use in a laboratory setting.
Introduction: The Significance of Fluorinated Anilines in Modern Chemistry
The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups.[3] When combined with a fluorine atom on the aromatic ring, as in this compound, these effects are further nuanced, offering chemists a powerful tool for fine-tuning the properties of target molecules. This technical guide serves as a detailed resource for researchers looking to leverage the unique characteristics of this compound in their synthetic endeavors.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in research and development.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and storage.
| Property | Value | Source |
| CAS Number | 123973-22-8 | [1] |
| Molecular Formula | C₇H₅F₄N | [2] |
| Molecular Weight | 179.11 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 199.2 °C at 760 mmHg | [4] |
| Storage Temperature | 4°C, protect from light | [4] |
Spectral Data Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aromatic region due to ¹H-¹H and ¹H-¹⁹F couplings. The amine protons will appear as a broad singlet. For the isomeric 4-fluoro-3-(trifluoromethyl)aniline, aromatic protons appear in the range of 6.7-7.0 ppm.[5]
-
¹³C NMR: The carbon NMR will show distinct signals for each of the seven carbon atoms, with the trifluoromethyl carbon appearing as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will also exhibit coupling with the fluorine substituents.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.[6][7] The chemical shift of the trifluoromethyl group is typically in the range of -60 to -70 ppm relative to CFCl₃.[8][9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹. Strong C-F stretching bands are expected in the 1100-1350 cm⁻¹ region, characteristic of the trifluoromethyl group. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern will likely involve the loss of the trifluoromethyl group and other characteristic cleavages of the aromatic ring.
Synthesis and Manufacturing
The synthesis of this compound typically involves a multi-step process, with the key final step being the reduction of a nitro group. While a specific, detailed protocol for this exact molecule is not widely published in peer-reviewed literature, a general and reliable synthetic strategy can be outlined based on established chemical principles and analogous preparations.
Proposed Synthetic Pathway
A plausible and industrially scalable synthesis of this compound is depicted below. This pathway starts with the nitration of a suitable fluorinated and trifluoromethylated benzene derivative, followed by the reduction of the nitro group to the desired aniline.
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Reduction of 3-Fluoro-2-(trifluoromethyl)nitrobenzene
This protocol is a representative example based on the common reduction of aromatic nitro compounds.[10]
Materials:
-
3-Fluoro-2-(trifluoromethyl)nitrobenzene
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-2-(trifluoromethyl)nitrobenzene in ethanol.
-
Add concentrated hydrochloric acid to the solution.
-
While stirring, add stannous chloride dihydrate portion-wise. The reaction is exothermic, and the temperature should be maintained at approximately 60°C.
-
After the addition is complete, continue stirring at 60°C for an additional 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then pour it onto a mixture of ice and a concentrated sodium hydroxide solution to neutralize the acid and precipitate the tin salts.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Reactivity and Applications in Synthesis
The reactivity of this compound is governed by the interplay of its three functional components: the nucleophilic amine group, the electron-withdrawing trifluoromethyl group, and the fluorine-substituted aromatic ring.
Key Reactions
-
N-Acylation: The amine group readily reacts with acyl chlorides and anhydrides to form amides. This is a common transformation for introducing the aniline moiety into larger molecules.
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amine to a diazonium salt. This intermediate can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -I, -CN, -OH).
-
N-Alkylation: The aniline can be alkylated, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones is a more controlled method for synthesizing secondary and tertiary amines.
-
Palladium-Catalyzed Cross-Coupling Reactions: The aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, often after conversion of the amine to a more suitable functional group for oxidative addition.
Applications in Drug Discovery and Agrochemicals
Trifluoromethyl-substituted anilines are prevalent in a wide array of bioactive molecules.[3] The presence of the trifluoromethyl group often enhances the metabolic stability and membrane permeability of drug candidates. While specific examples of commercial drugs or agrochemicals synthesized directly from this compound are not prominently featured in the literature, its structural motifs are found in numerous patented compounds and research molecules. It serves as a valuable building block for the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase domain.
-
GPCR Ligands: The electronic properties of the substituted aniline can be tuned to optimize interactions with G-protein coupled receptors.
-
Ion Channel Modulators: The lipophilicity imparted by the trifluoromethyl group can be advantageous for targeting ion channels in the central nervous system.
-
Herbicides and Pesticides: The unique substitution pattern can lead to enhanced efficacy and selectivity in agrochemical applications.
Caption: Synthetic utility of this compound.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Based on data for the compound, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
IF ON SKIN: Wash with plenty of soap and water.[5]
-
Store in a well-ventilated place. Keep container tightly closed.[4]
-
It is imperative to consult the full Safety Data Sheet (SDS) before use and to handle this compound in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique combination of fluorine and trifluoromethyl substituents provides a powerful handle for modulating the electronic and physical properties of target molecules. While detailed, peer-reviewed literature on this specific compound is somewhat limited, its utility can be confidently inferred from the extensive body of research on related fluorinated anilines. As the demand for sophisticated and highly functionalized molecules in drug discovery and agrochemical research continues to grow, the importance of intermediates like this compound is set to increase.
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A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-2-(trifluoromethyl)aniline
This guide provides an in-depth overview of the essential safety and handling protocols for 3-Fluoro-2-(trifluoromethyl)aniline, a critical intermediate in pharmaceutical and agrochemical research and development.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of precautions. It delves into the rationale behind each recommendation, fostering a culture of safety through a deep understanding of the material's chemical nature. The protocols described herein are designed to be self-validating systems, ensuring the highest level of protection when handling this reactive and potentially hazardous compound.
Understanding the Hazard Profile: A Proactive Approach to Safety
This compound is a substituted aromatic amine. The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring significantly influences its reactivity and toxicological profile.[1][2] A thorough understanding of these properties is the cornerstone of safe handling.
Aromatic amines, as a class, are known for their potential to be readily absorbed through the skin and can have adverse effects on respiratory and cardiovascular health.[3] The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its ability to cross biological membranes. Furthermore, fluorinated anilines can undergo metabolic activation to form reactive intermediates.[4]
Key Hazards Associated with Trifluoromethyl Anilines:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]
-
Skin and Eye Irritation: Causes skin irritation and is capable of causing serious eye damage.[5][7][8]
-
Respiratory Irritation: May cause respiratory irritation.[5][7][8]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[5]
-
Combustibility: It is a combustible liquid and its vapors can form explosive mixtures with air.[5]
Physical and Chemical Properties
| Property | Predicted Value/Information | Rationale for Safety Precautions |
| Appearance | Colorless to light yellow liquid | Visual inspection can indicate purity or degradation. A change in color may signify decomposition or contamination. |
| Odor | Fish-like or pungent | A noticeable odor can be an indicator of a leak or spill, prompting immediate action. However, odor should not be used as the primary means of detecting exposure as olfactory fatigue can occur. |
| Boiling Point | Approximately 189 °C (based on 2-Fluoro-3-(trifluoromethyl)aniline) | The relatively high boiling point suggests that while it is a liquid at room temperature, it can vaporize, especially if heated. This necessitates good ventilation. |
| Flash Point | Approximately 82-87 °C (closed cup) (based on related isomers) | As a combustible liquid, it must be kept away from ignition sources such as open flames, hot surfaces, and sparks.[5][9][10] |
| Density | Greater than water (approx. 1.3-1.4 g/mL) | In case of a spill, it will sink in water, which is an important consideration for cleanup procedures. |
| Solubility | Insoluble in water | Water is not an effective solvent for cleanup and may lead to the spread of contamination. |
The Hierarchy of Controls: A Systematic Approach to Minimizing Exposure
To ensure personnel safety, a multi-layered approach to hazard control is essential. The hierarchy of controls prioritizes the most effective measures for risk reduction.
-
Elimination and Substitution: In a research and development context, eliminating or substituting a key intermediate like this compound is often not feasible.
-
Engineering Controls: These are the most critical line of defense. All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Administrative Controls: These include establishing clear Standard Operating Procedures (SOPs), providing comprehensive training, and restricting access to authorized personnel.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should never be the sole means of protection.
Personal Protective Equipment (PPE): The Last Line of Defense
The correct selection and use of PPE are non-negotiable when handling this compound.
Hand Protection
Aromatic amines can be readily absorbed through the skin.[3] Therefore, selecting the appropriate gloves is critical.
-
Glove Selection: Nitrile gloves are a suitable choice for incidental contact due to their chemical resistance and ability to show punctures.[11] For extended contact or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered.[12][13] Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Glove Usage Protocol:
-
Inspect gloves for any signs of damage before use.
-
Don a fresh pair of gloves before handling the chemical.
-
If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.
-
Never reuse disposable gloves.[11]
-
Remove gloves before touching common surfaces like doorknobs, phones, or keyboards.
-
Eye and Face Protection
Given the risk of serious eye damage, robust eye and face protection is mandatory.[5][7]
-
Minimum Requirement: Tightly fitting chemical splash goggles are essential.
-
Enhanced Protection: A face shield worn over chemical splash goggles is required when there is a risk of splashing or when handling larger quantities.
Body and Respiratory Protection
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Clothing: Long pants and closed-toe shoes are required.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the integrity of the compound.
Handling Procedures
-
Ventilation: All handling of this compound must be done in a certified chemical fume hood.
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[5][9][10] Use spark-proof tools and explosion-proof equipment where necessary.
-
Static Discharge: Ground all containers and transfer equipment to prevent the buildup of static electricity.
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[8] Do not eat, drink, or smoke in the laboratory.
Storage Conditions
Proper storage is essential for both safety and to maintain the chemical's stability. Aromatic amines can be sensitive to light and air.[14]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[5][15]
-
Containers: Keep containers tightly closed to prevent the escape of vapors and contamination.[8][15]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7] Accidental mixing can lead to vigorous reactions.
Emergency Procedures: A Plan for Every Contingency
A well-defined and practiced emergency response plan is critical.
Spill Response
Step-by-Step Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Assess: From a safe distance, assess the extent of the spill. For large spills, contact the institution's emergency response team.
-
PPE: Before attempting to clean up a small spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, contain the material using an inert absorbent such as sand, earth, or vermiculite.[16] Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][8][16] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6][8][16] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][16] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8][16] |
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Use clearly labeled, sealed containers for waste collection.
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with all applicable regulations.
Conclusion: A Commitment to Safety
The safe handling of this compound is not merely a matter of following rules, but of understanding the underlying chemical principles and potential hazards. By implementing the multi-layered safety protocols outlined in this guide, from engineering controls to the correct use of PPE and emergency preparedness, research and development professionals can mitigate the risks associated with this valuable compound. A proactive and informed approach to safety is paramount to protecting personnel and the research environment.
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A Technical Guide to the Solubility of 3-Fluoro-2-(trifluoromethyl)aniline in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Fluoro-2-(trifluoromethyl)aniline (CAS No: 123973-25-1), a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the compound's physicochemical properties that govern its solubility. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in various common organic solvents. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.
Introduction: The Significance of Solubility in Chemical Synthesis
This compound is a substituted aniline that incorporates both a fluorine atom and a trifluoromethyl group, bestowing unique electronic properties and metabolic stability to target molecules in drug discovery and materials science. Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification strategies such as crystallization, and formulating active pharmaceutical ingredients (APIs). Inefficient solvent selection can lead to poor reaction kinetics, low yields, and difficulties in product isolation. This guide aims to bridge the current knowledge gap by providing a detailed theoretical framework and practical methodologies for assessing the solubility of this versatile synthetic intermediate.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key properties of this compound are summarized below, providing a foundation for understanding its behavior in different solvent environments.
| Property | Value | Source |
| CAS Number | 123973-25-1 | |
| Molecular Formula | C₇H₅F₄N | |
| Molecular Weight | 179.11 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 189 °C (lit.) | |
| Density | 1.39 g/mL at 25 °C (lit.) | |
| pKa | 1.98 ± 0.10 (Predicted) | [2] |
The presence of the trifluoromethyl group, a strong electron-withdrawing group, significantly influences the molecule's polarity and hydrogen bonding capabilities. The aniline moiety provides a site for hydrogen bond donation, while the fluorine atom and the nitrogen atom can act as hydrogen bond acceptors.
Predicted Solubility Profile in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound. The molecule possesses both polar (amino group, fluorine) and non-polar (aromatic ring, trifluoromethyl group) regions, suggesting a broad solubility profile.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane, Toluene | Non-Polar | Moderate | The aromatic ring and the lipophilic trifluoromethyl group will interact favorably with non-polar solvents. |
| Dichloromethane, Chloroform | Polar Aprotic | High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. It is noted to be sparingly soluble in chloroform.[2] |
| Ethyl Acetate, Acetone | Polar Aprotic | High | The carbonyl group in these solvents can act as a hydrogen bond acceptor for the amine protons. |
| Ethanol, Methanol | Polar Protic | High | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the aniline. It is noted to be slightly soluble in methanol.[2] |
| Water | Polar Protic | Low | While capable of hydrogen bonding, the overall lipophilicity of the molecule, enhanced by the trifluoromethyl group, is expected to limit aqueous solubility. |
It is crucial to note that these are qualitative predictions. For precise applications, experimental determination of solubility is indispensable.
Experimental Determination of Solubility: A Step-by-Step Protocol
To address the absence of quantitative data, a reliable and widely used gravimetric method for determining the solubility of this compound is detailed below.
Principle
The gravimetric method involves preparing a saturated solution of the solute in a specific solvent at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the dissolved solute is determined.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven or vacuum desiccator
Experimental Workflow
Caption: Gravimetric solubility determination workflow.
Detailed Procedure
-
Preparation of Saturated Solution: To a series of glass vials, add a known volume (e.g., 5 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.
-
Solvent Evaporation: Place the vials in a drying oven at a temperature below the boiling point of the solvent and the solute, or use a vacuum desiccator to evaporate the solvent completely.
-
Mass Determination: Once the solvent has been completely removed, allow the vials to cool to room temperature in a desiccator and then weigh them on an analytical balance.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of solution taken) * 100
Safety Considerations
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[3]
Conclusion
While quantitative public data on the solubility of this compound is scarce, a thorough understanding of its physicochemical properties allows for a reliable prediction of its solubility profile. The compound is anticipated to be soluble in a range of common polar aprotic and polar protic organic solvents, with moderate solubility in non-polar solvents and limited solubility in water. For applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust and accurate approach for experimental determination. This technical guide serves as a foundational resource for scientists and researchers, facilitating the effective use of this compound in their synthetic and formulation endeavors.
References
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- Cheméo. Chemical Properties of 3-Amino-2-fluorobenzotrifluoride (CAS 123973-25-1).
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- TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
- Moorpark College. Experiment 13 – Properties of Amines and Amides.
- BYJU'S. Test for Amino Groups.
- Solubility of Things. Amines: Structure, Properties, and Reactions.
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Sources
electrophilic and nucleophilic sites of 3-Fluoro-2-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Fluoro-2-(trifluoromethyl)aniline
Executive Summary
This compound is a highly substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is dictated by the nuanced reactivity of its functional groups. This guide provides a detailed analysis of the molecule's electronic structure to delineate its primary nucleophilic and electrophilic sites. The core of its reactivity lies in the nucleophilic character of the aniline nitrogen, modulated by the potent electron-withdrawing effects of the adjacent trifluoromethyl and fluorine substituents. Concurrently, the aromatic ring's susceptibility to electrophilic attack is a complex interplay between the powerful activating, ortho-, para-directing amino group and the deactivating influences of the halogen substituents. This document serves as a foundational reference for researchers, scientists, and drug development professionals aiming to strategically employ this versatile building block in synthesis.
Introduction: A Molecule of Competing Influences
In the landscape of pharmaceutical and agrochemical synthesis, fluorinated organic compounds hold a privileged position. The incorporation of fluorine atoms or trifluoromethyl (-CF3) groups can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound is a prime exemplar of a building block designed to impart these desirable properties. However, its effective use in multi-step synthesis demands a sophisticated understanding of its chemical behavior.
The molecule's structure presents a fascinating case study in competing electronic effects. An aniline core provides a rich source of electrons, typically rendering the system highly reactive.[2] Yet, this inherent reactivity is tempered by two of the most powerful electron-withdrawing substituents used in organic chemistry: a fluorine atom and a trifluoromethyl group, positioned ortho and meta to the amine, respectively.[1][3] This guide will dissect the electronic interplay of these groups to provide a predictive framework for the molecule's reactivity, enabling chemists to harness its synthetic potential with precision.
Molecular Structure and Electronic Properties Analysis
To understand the reactivity of this compound, one must first analyze the electronic contribution of each substituent on the aromatic ring. The overall electron density and its distribution are a summation of inductive and resonance effects.
-
Amino Group (-NH₂): The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system. This constitutes a strong resonance-donating effect (+R), which significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions.[4] This effect makes the amino group a powerful activating group for electrophilic aromatic substitution.[5] Inductively, nitrogen is more electronegative than carbon, exerting a weak electron-withdrawing effect (-I). For anilines, the +R effect overwhelmingly dominates the -I effect.[6]
-
Fluorine Atom (-F): Fluorine is the most electronegative element, resulting in a very strong inductive electron-withdrawing effect (-I) that pulls electron density from the ring through the sigma bond.[3] However, like other halogens, fluorine has lone pairs that can participate in resonance, creating a weak resonance-donating effect (+R) that pushes electron density to the ortho and para positions.[7] For fluorine, the -I effect is significantly stronger than its +R effect, making it an overall deactivating group, yet it still directs incoming electrophiles to the ortho and para positions.[3][7]
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is a potent electron-withdrawing group due to the cumulative inductive effect of three highly electronegative fluorine atoms.[8][9] It exerts a powerful -I effect and has no resonance-donating capabilities. Consequently, it strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director.[10]
Data Presentation: Summary of Substituent Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
| -NH₂ (Amino) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | Ortho, Para |
| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |
| -CF₃ (Trifluoromethyl) | Strongly Withdrawing (-I) | None | Strongly Deactivating | Meta |
Visualization: Electronic Landscape
The following diagram illustrates the dominant electronic influences on the this compound ring system.
Caption: Fig 1. Dominant electronic effects on the aromatic ring.
Nucleophilic Sites of Reactivity
The term nucleophile describes an electron-rich species that donates an electron pair to an electrophile.[11] In this compound, there are two primary domains of nucleophilicity.
The Aniline Nitrogen
The most prominent nucleophilic site is the nitrogen atom of the amino group.[11][12] The lone pair of electrons on the nitrogen is readily available to attack electrophilic centers. This makes the molecule susceptible to a range of reactions characteristic of primary amines, including:
-
Acylation: Reaction with acyl halides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Formation of Schiff bases: Condensation with aldehydes or ketones.
However, it is critical to recognize that the nucleophilicity of this nitrogen is significantly attenuated compared to unsubstituted aniline.[5][13] The powerful inductive electron withdrawal from the ortho-CF₃ and meta-F groups reduces the electron density on the nitrogen atom, making its lone pair less available for donation.[13] This decreased basicity and nucleophilicity means that reactions at the nitrogen may require more forcing conditions (e.g., stronger electrophiles, catalysts, or higher temperatures) than those for simple anilines.
The Aromatic Ring
Due to the strong +R effect of the amino group, the aromatic ring itself is electron-rich and can act as a carbon nucleophile in electrophilic aromatic substitution (EAS) reactions.[5] The amino group directs incoming electrophiles to the positions ortho and para to it (C2, C4, and C6).[4][6]
-
Position C2: This position is ortho to the -NH₂ group but is already substituted with the -CF₃ group.
-
Position C4: This position is para to the -NH₂ group. It is also meta to the -CF₃ group and para to the -F group.
-
Position C6: This position is ortho to the -NH₂ group. It is also meta to the -F group.
The overall reactivity of the ring is a battle between the activating -NH₂ group and the deactivating -CF₃ and -F groups. While the -NH₂ group strongly activates the ortho and para positions, the ring as a whole is significantly less reactive than aniline.[14] Electrophilic substitution is still possible, but it will be slower and may require harsher conditions. The most probable sites for substitution are C4 and C6, where the activating influence of the amine is most strongly felt.
Electrophilic Sites of Reactivity
Electrophilic sites are electron-deficient and can accept an electron pair. For this compound, inherent electrophilic centers are not obvious. The molecule's primary character is nucleophilic. However, electrophilicity can be induced.
-
Diazonium Salt Formation: The most significant transformation to generate a powerful electrophilic site is the reaction of the aniline with nitrous acid (HONO) at low temperatures to form an arenediazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (N₂) and the carbon to which it is attached becomes highly electrophilic, making it susceptible to attack by a wide range of nucleophiles in Sandmeyer-type reactions.
Visualization: Key Reactive Sites
Caption: Fig 2. Primary nucleophilic sites of the molecule.
Experimental Protocol: A Case Study in Nucleophilicity
To illustrate the nucleophilic character of the aniline nitrogen, a standard protocol for the N-acetylation of this compound is provided. This reaction is a self-validating system; the formation of the amide product confirms the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acetylating agent.
Objective: To synthesize N-(3-Fluoro-2-(trifluoromethyl)phenyl)acetamide via N-acetylation.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (approx. 0.2 M concentration).
-
Base Addition: Add pyridine (1.2 eq.) to the solution. The base acts as a catalyst and scavenges the acetic acid byproduct.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.
-
Reagent Addition: Add acetic anhydride (1.1 eq.) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and acetic acid.
-
Work-up - Extraction: Extract the aqueous layer twice with the organic solvent (DCM or EtOAc). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization or column chromatography on silica gel to yield the pure N-(3-Fluoro-2-(trifluoromethyl)phenyl)acetamide.
Visualization: Experimental Workflow
Caption: Fig 3. Workflow for N-acetylation.
Conclusion
This compound is a molecule defined by a duality of reactivity. Its primary identity is that of a nucleophile , centered on the lone pair of the aniline nitrogen, albeit with reactivity moderated by potent adjacent electron-withdrawing groups. This site is the logical target for reactions such as acylation and alkylation. The aromatic ring also exhibits nucleophilic character, susceptible to electrophilic aromatic substitution at the C4 and C6 positions, though the overall reaction rate is diminished by the deactivating substituents. The molecule's electrophilic potential is best realized through conversion to an arenediazonium salt, transforming the amine into an exceptionally versatile functional group for introducing a wide array of nucleophiles. A thorough grasp of these competing electronic influences is paramount for any scientist seeking to leverage this valuable intermediate for the synthesis of advanced materials and complex bioactive compounds.
References
- Testbook.
- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
- BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]
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- StackExchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? [Link]
- MDPI.
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- ACS Publications.
- Filo. In the context of aniline. Why electrophilic substitution reaction take p.. [Link]
- RSC Publishing.
- St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
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- Reddit.
- YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
- National Center for Biotechnology Information. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
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A Technical Guide to 3-Fluoro-2-(trifluoromethyl)aniline: Commercial Availability, Synthesis, and Applications in Modern Chemistry
For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical innovation. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the vast array of fluorinated building blocks, 3-Fluoro-2-(trifluoromethyl)aniline has emerged as a critical intermediate, prized for its specific substitution pattern that unlocks novel synthetic pathways. This in-depth technical guide provides a comprehensive overview of its commercial availability, key suppliers, detailed protocols for its application, and expert insights into its role in the synthesis of high-value compounds.
Physicochemical Properties and Spectral Data
This compound, with the CAS Number 123973-22-8, is a colorless to light yellow liquid.[1][2] Its molecular formula is C₇H₅F₄N, and it has a molecular weight of approximately 179.11 g/mol .[2][3] The strategic placement of the fluorine and trifluoromethyl groups on the aniline ring creates a unique electronic and steric environment, making it a valuable synthon for targeted chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 123973-22-8 | [2][3] |
| Molecular Formula | C₇H₅F₄N | [2][3] |
| Molecular Weight | 179.11 g/mol | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | ~199.2 °C at 760 mmHg | |
| Storage Temperature | 4°C, protect from light |
Commercial Availability and Key Suppliers
This compound is commercially available from a range of suppliers, catering to both research and bulk-scale requirements. The choice of supplier often depends on the required purity, quantity, and the specific needs of the application, such as GMP-compliant manufacturing for pharmaceutical intermediates.
Table 2: Prominent Commercial Suppliers of this compound
| Supplier | Available Grades | Purity | Noteworthy Features |
| Sigma-Aldrich | Research Grade | ≥95% | Offers comprehensive technical data and documentation, including Certificates of Analysis (COA). |
| Santa Cruz Biotechnology | Research Grade | Not specified, lot-specific | Provides the compound for biochemical and proteomics research.[3] |
| ChemScene LLC | Research Grade | 95% | Available through distributors like Sigma-Aldrich. |
| Matrix Scientific | Research Quantities | Not specified | Offers a range of fluorinated building blocks with pricing for small quantities.[11] |
| TUODA INDUSTRY LIMITED | Research & Industrial | ≥99.0% (for related compounds) | Specializes in high-purity fluorinated compounds and offers bulk quantities with detailed analytical data upon request.[12] |
It is crucial for researchers and procurement specialists to request a Certificate of Analysis for each batch to confirm its identity and purity, ensuring the reliability of downstream applications.
Strategic Applications in Synthesis
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluoro and amino groups provide reactive handles for further chemical transformations.[12]
Pharmaceutical Intermediates
Trifluoromethylated anilines are key building blocks in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs). For instance, analogs of the COX-2 inhibitor celecoxib have been synthesized using trifluoromethyl aniline derivatives to explore dual inhibition of cyclooxygenases and 5-lipoxygenase for enhanced anti-inflammatory activity.[13][14][15][16][17] While a direct synthesis of a marketed drug using this compound is not prominently documented in the public domain, its structural motifs are highly relevant to the design of novel therapeutics.
Agrochemical Synthesis
In the agrochemical sector, fluorinated compounds are integral to the development of modern herbicides, insecticides, and fungicides. The fungicide bixafen, for example, is a pyrazole-carboxamide that incorporates a fluorinated biphenyl moiety. The synthesis of such compounds often involves the coupling of a fluorinated aniline derivative with a suitable reaction partner.[1][18] Patents reveal that the synthesis of bixafen and its derivatives involves the use of fluorinated anilines as key starting materials.[18]
Synthetic and Experimental Protocols
The synthesis of trifluoromethylated anilines can be achieved through various methods, often starting from commercially available precursors. A general understanding of these synthetic routes is beneficial for researchers planning multi-step syntheses.
General Synthesis of Trifluoromethylanilines
A common industrial approach for the preparation of trifluoromethylanilines involves the nitration of a substituted benzotrichloride, followed by fluorination and subsequent reduction of the nitro group to an aniline.[19] This multi-step process allows for the introduction of the trifluoromethyl group and the amino group in a controlled manner.
A patent for the synthesis of a related compound, 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, provides a detailed synthetic route starting from 4-bromo-2-fluorobenzotrifluoride.[20] This highlights a common strategy of using halogenated precursors for further functionalization.
Diagram 1: General Synthetic Workflow for Trifluoromethylanilines
Sources
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- 4. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR [m.chemicalbook.com]
- 6. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR [m.chemicalbook.com]
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- 8. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Aminobenzotrifluoride(98-16-8) 1H NMR spectrum [chemicalbook.com]
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- 13. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 17. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
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- 20. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-Fluoro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3-Fluoro-2-(trifluoromethyl)aniline in Modern Synthesis
This compound is a highly valuable and versatile building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifluoromethyl (-CF3) and fluorine (-F) substituents on the aniline core impart a distinct combination of electronic and steric properties to target molecules. The potent electron-withdrawing nature of the -CF3 group can significantly influence the acidity, basicity, and reactivity of the aniline nitrogen, while also enhancing the lipophilicity and metabolic stability of the final compounds—attributes that are highly sought after in drug design.[1] The additional fluorine atom further modulates the electronic landscape of the aromatic ring, offering a strategic point for influencing molecular interactions and physicochemical properties.
These application notes provide a detailed guide to the synthesis of novel derivatives from this compound, focusing on practical, field-proven protocols. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate a diverse library of compounds for further investigation. We will explore key synthetic transformations including acylation, sulfonylation, heterocyclic annulation, and palladium-catalyzed cross-coupling reactions, providing not just the procedural steps but also the underlying scientific rationale for each experimental choice.
PART 1: Foundational Amide and Sulfonamide Derivatives
The primary amine of this compound serves as a versatile nucleophile for the synthesis of a wide array of amide and sulfonamide derivatives. These functional groups are ubiquitous in pharmaceuticals and agrochemicals, often playing a critical role in target binding and modulating pharmacokinetic properties.
A. Synthesis of N-(3-Fluoro-2-(trifluoromethyl)phenyl)acetamide: A Protocol for Acylation
The acylation of anilines is a fundamental transformation. The following protocol details the synthesis of an acetamide derivative, which can serve as a key intermediate for further functionalization or as a final bioactive compound. The use of acetyl chloride in the presence of a mild base like triethylamine (TEA) provides a straightforward and high-yielding route to the desired amide.
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq, 5.0 mmol, 0.895 g).
-
Solvent Addition: Dissolve the aniline in anhydrous dichloromethane (DCM, 25 mL).
-
Base Addition: Add triethylamine (1.2 eq, 6.0 mmol, 0.84 mL) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq, 5.5 mmol, 0.39 mL) dropwise to the stirred solution over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure N-(3-fluoro-2-(trifluoromethyl)phenyl)acetamide.
-
Choice of Base: Triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. A stronger base is generally not required and could lead to side reactions.
-
Solvent: Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the product.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction.
B. Synthesis of N-(3-Fluoro-2-(trifluoromethyl)phenyl)benzenesulfonamide: A Protocol for Sulfonylation
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial and diuretic properties, among others. The reaction of this compound with a sulfonyl chloride in the presence of a base such as pyridine provides a reliable method for their synthesis.
-
Reagent Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq, 3.0 mmol, 0.537 g) in anhydrous pyridine (15 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.1 eq, 3.3 mmol, 0.42 mL) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into 50 mL of ice-cold 2 M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with saturated NaHCO₃ solution (30 mL) and brine (30 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) or purify by flash column chromatography to yield the desired sulfonamide.
PART 2: Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The unique substitution pattern of this compound makes it an excellent precursor for the synthesis of novel heterocyclic systems.
Synthesis of 8-Fluoro-7-(trifluoromethyl)quinolin-4(1H)-one via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and robust method for the synthesis of 4-quinolone derivatives.[2] This protocol adapts the Gould-Jacobs synthesis for this compound, leading to a highly functionalized quinolone core.[2]
-
Step 1: Condensation with Diethyl Ethoxymethylenemalonate (EMME)
-
In a 100 mL round-bottom flask, combine this compound (1.0 eq, 10.0 mmol, 1.79 g) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq, 10.5 mmol, 2.27 g).
-
Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction can be monitored for the evolution of ethanol.
-
Cool the reaction mixture to room temperature. The resulting intermediate, diethyl 2-(((3-fluoro-2-(trifluoromethyl)phenyl)amino)methylene)malonate, may solidify upon cooling and can often be used in the next step without further purification.
-
-
Step 2: Thermal Cyclization
-
To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A or diphenyl ether (20 mL).
-
Heat the mixture to 240-250 °C with vigorous stirring for 30-60 minutes.
-
Monitor the reaction by TLC for the disappearance of the intermediate.
-
Cool the reaction mixture to below 100 °C and carefully add hexane (50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry to obtain the crude ethyl 8-fluoro-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate.
-
-
Step 3: Saponification and Decarboxylation (Optional, for the unsubstituted quinolone)
-
Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution (30 mL).
-
Heat the mixture to reflux for 2-4 hours until a clear solution is obtained.
-
Cool the solution to room temperature and acidify with concentrated HCl to pH 2-3.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The resulting carboxylic acid can be decarboxylated by heating it in diphenyl ether at 250 °C until gas evolution ceases, yielding 8-fluoro-7-(trifluoromethyl)quinolin-4(1H)-one.
-
-
Gould-Jacobs Reaction: This reaction proceeds through an initial Michael-type addition of the aniline to EMME, followed by elimination of ethanol to form an enamine intermediate. Subsequent thermal cyclization and elimination of another molecule of ethanol affords the quinolone ring system.[2]
-
High-Temperature Conditions: The thermal cyclization step requires high temperatures to overcome the activation energy for the intramolecular aromatic substitution.
PART 3: Advanced C-N Bond Formation via Palladium Catalysis
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines.[3] This methodology allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance.[4]
Synthesis of N-(3-Fluoro-2-(trifluoromethyl)phenyl)-4-methoxyaniline via Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with an aryl bromide to form a diarylamine derivative. The choice of ligand is crucial for the success of these reactions.
-
Catalyst and Reagent Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq, 0.1 mmol, 91.5 mg), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq, 0.2 mmol, 115.7 mg), and sodium tert-butoxide (NaOtBu) (1.4 eq, 7.0 mmol, 672 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Addition of Reactants: Add 4-bromoanisole (1.0 eq, 5.0 mmol, 0.935 g) and this compound (1.2 eq, 6.0 mmol, 1.07 g).
-
Solvent: Add anhydrous toluene (25 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with water (20 mL).
-
Extraction and Washing: Extract with ethyl acetate (3 x 30 mL), and wash the combined organic layers with brine (30 mL).
-
Drying and Concentration: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, hexanes:ethyl acetate) to obtain the desired diarylamine.
-
Catalytic Cycle: The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the aniline, deprotonation to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
-
Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle, particularly the reductive elimination.[3]
Data Presentation
| Derivative | Synthetic Method | Expected Yield Range (%) | Key Characterization Data (Exemplary) |
| N-(3-Fluoro-2-(trifluoromethyl)phenyl)acetamide | Acylation | 85-95 | ¹H NMR: δ (ppm) consistent with aromatic and acetyl protons. ¹⁹F NMR: signals corresponding to -CF₃ and Ar-F. |
| N-(3-Fluoro-2-(trifluoromethyl)phenyl)benzenesulfonamide | Sulfonylation | 70-85 | ¹H NMR: characteristic signals for both aromatic rings. MS (ESI): [M+H]⁺ corresponding to the molecular weight. |
| 8-Fluoro-7-(trifluoromethyl)quinolin-4(1H)-one | Gould-Jacobs | 50-70 (overall) | ¹H NMR: signals for quinolone protons. ¹³C NMR: carbonyl carbon signal around 170-180 ppm. |
| N-(3-Fluoro-2-(trifluoromethyl)phenyl)-4-methoxyaniline | Buchwald-Hartwig | 65-80 | ¹H NMR: signals for both aromatic rings and the methoxy group. MS (ESI): [M+H]⁺ confirming the product mass. |
Visualization of Synthetic Workflows
Caption: Workflow for the acylation of this compound.
Caption: Workflow for the sulfonylation of this compound.
Caption: Stepwise workflow for the Gould-Jacobs synthesis of a quinolone derivative.
Caption: Workflow for the Buchwald-Hartwig amination.
References
- Trifluoromethylated bioactive molecules and the construction of... - ResearchGate.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI.
- Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science.
- Palladium-Catalyzed Arylation of Fluoroalkylamines | Journal of the American Chemical Society - ACS Publications.
Sources
The Strategic deployment of 3-Fluoro-2-(trifluoromethyl)aniline in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Ascendancy of Fluorinated Anilines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by these moieties—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Among the vast arsenal of fluorinated building blocks, 3-Fluoro-2-(trifluoromethyl)aniline stands out as a particularly valuable synthon. Its distinct substitution pattern, featuring a nucleophilic amino group ortho to an electron-withdrawing trifluoromethyl group and meta to a fluorine atom, presents a unique combination of reactivity and structural features that are highly sought after in the synthesis of complex pharmaceutical intermediates, especially in the realm of targeted therapies like kinase inhibitors.[3][4][5]
This technical guide delineates the versatile applications of this compound in the synthesis of advanced pharmaceutical intermediates. We will delve into field-proven protocols for key transformations, such as Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, which are instrumental in constructing the core scaffolds of many modern therapeutics. The causality behind experimental choices will be elucidated, providing researchers with the foundational knowledge to adapt and innovate upon these methodologies.
Core Applications in Kinase Inhibitor Scaffolds: The Pyrazolopyrimidine Motif
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[6] Consequently, the development of small-molecule kinase inhibitors has become a major focus of pharmaceutical research. The pyrazolopyrimidine scaffold is a privileged structure in this domain, serving as the core of many approved and investigational kinase inhibitors.[3][7][8] this compound is an ideal building block for the synthesis of substituted pyrazolopyrimidines, where the aniline nitrogen can be strategically incorporated to form a key pharmacophoric element that interacts with the hinge region of the kinase active site.
The trifluoromethyl group often provides crucial van der Waals interactions within the ATP-binding pocket, enhancing binding affinity and selectivity.[9] Furthermore, the fluorine substituent can modulate the electronic properties of the aromatic ring, influencing bond strengths and providing an additional point of interaction with the target protein.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols are representative of the key synthetic transformations that leverage the unique reactivity of this compound for the construction of pharmaceutical intermediates. These protocols are designed to be self-validating, with clear steps and justifications for the choice of reagents and conditions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a cornerstone transformation in the synthesis of many pharmaceuticals.[10][11] This protocol details the cross-coupling of this compound with a substituted chloropyrimidine, a common core in many kinase inhibitors.
Reaction Principle:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the active palladium(0) species.[12] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reaction with electron-deficient anilines and sterically hindered coupling partners.[13][14]
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the substituted chloropyrimidine (1.1 mmol, 1.1 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%). Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl pyrimidine intermediate.
Quantitative Data Summary:
| Parameter | Typical Value |
| Yield | 75-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-24 hours |
| Temperature | 100 °C |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-aryl structures.[11][15][16] In this protocol, we will consider the coupling of an arylboronic acid with a derivative of this compound, which has been converted to an aryl bromide. This two-step approach is a common strategy in medicinal chemistry to access diverse biaryl scaffolds.
Reaction Principle:
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[17]
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology (Illustrative Two-Step Process):
-
Step A: Bromination of this compound
-
Dissolve this compound (1.0 mmol, 1.0 equiv.) in acetonitrile (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv.) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography to yield the brominated aniline derivative.
-
-
Step B: Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask, add the brominated this compound derivative (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Reaction and Monitoring: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired biaryl aniline intermediate.
-
Quantitative Data Summary:
| Parameter | Typical Value (for Suzuki Coupling) |
| Yield | 70-90% |
| Purity (by HPLC) | >97% |
| Reaction Time | 8-16 hours |
| Temperature | 90-100 °C |
Conclusion: A Versatile Building Block for Next-Generation Therapeutics
This compound has proven to be a highly valuable and versatile building block in the synthesis of complex pharmaceutical intermediates. Its unique electronic and steric properties make it particularly well-suited for the construction of kinase inhibitors and other targeted therapies. The robust and adaptable protocols for Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling detailed herein provide a solid foundation for researchers and drug development professionals to harness the full potential of this important synthon. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of key intermediates like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- CN109336884A - A method of synthesis Trimetinib key intermediate. Google Patents.
- Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central.
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. PubMed Central.
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central.
- Design, Synthesis and Biological Evaluation of Novel Pyrazolo[7][8][18]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health.
- Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. National Institutes of Health.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.
- Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health.
- US6333434B1 - Preparation of trifluoromethylanilines. Google Patents.
- Buchwald–Hartwig amination. Wikipedia.
- Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. PubMed Central.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [https://www.researchgate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) -one. PubMed Central.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.
- Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central.
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- 2. GSRS [gsrs.ncats.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharsight.greyb.com [pharsight.greyb.com]
- 7. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
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- 13. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
detailed protocol for nickel-catalyzed trifluoromethylation of anilines
A Detailed Protocol for the Nickel-Catalyzed Direct C-H Trifluoromethylation of Anilines
Introduction: The Strategic Importance of Trifluoromethylated Anilines in Modern Drug Discovery
The introduction of a trifluoromethyl (–CF₃) group into organic molecules is a cornerstone strategy in contemporary medicinal chemistry. This small structural modification can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, the development of efficient and selective methods for trifluoromethylation is of paramount importance to drug development professionals. Anilines, in particular, are privileged scaffolds found in a vast array of pharmaceuticals. The direct trifluoromethylation of anilines offers a streamlined route to novel drug candidates, bypassing the often-tedious multi-step syntheses required with pre-functionalized starting materials. This application note provides a detailed, field-proven protocol for the nickel-catalyzed direct C-H trifluoromethylation of free anilines, a method distinguished by its operational simplicity, broad substrate scope, and use of readily available reagents.[3]
The protocol described herein is based on the work of Wu and co-workers, who developed an efficient nickel-catalyzed C-H trifluoromethylation of free anilines using the electrophilic trifluoromethylating agent, Togni's reagent.[3][4] This method demonstrates excellent functional group tolerance and regioselectivity, proceeding under mild conditions to afford a variety of trifluoromethylated anilines in good to excellent yields.
Reaction Principle and Mechanistic Insights
The nickel-catalyzed C-H trifluoromethylation of anilines is believed to proceed through a radical-mediated pathway involving a Ni(II)/Ni(III) or Ni(II)/Ni(IV) catalytic cycle.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
The Catalytic Cycle:
-
Initiation: The reaction is initiated by the reduction of the Ni(II) precatalyst to a more reactive low-valent nickel species.
-
Oxidative Addition/Radical Generation: The low-valent nickel species reacts with the Togni's reagent, an electrophilic trifluoromethyl source, to generate a trifluoromethyl radical (•CF₃) and a higher-valent nickel intermediate.
-
C-H Activation and C-CF₃ Bond Formation: The highly reactive trifluoromethyl radical then undergoes a homolytic aromatic substitution with the electron-rich aniline substrate. This step is often the rate-determining and selectivity-determining step, favoring the ortho-position due to the directing effect of the amino group.
-
Regeneration of the Catalyst: The resulting radical intermediate is then oxidized, and the active nickel catalyst is regenerated to complete the catalytic cycle.
dot digraph "Nickel-Catalyzed Trifluoromethylation of Anilines" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Proposed Catalytic Cycle", labelloc=t, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10];
"Ni(II)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Low-valent Ni" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ni(III)-CF3" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aniline" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Togni's Reagent" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "CF3 Radical" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Trifluoromethylated Aniline" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Radical Intermediate" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Ni(II)" -> "Low-valent Ni" [label="Reduction", color="#202124"]; "Low-valent Ni" -> "Ni(III)-CF3" [label="Oxidative Addition", color="#202124"]; "Togni's Reagent" -> "Ni(III)-CF3" [color="#202124"]; "Ni(III)-CF3" -> "CF3 Radical" [label="Homolysis", color="#202124"]; "CF3 Radical" + "Aniline" -> "Radical Intermediate" [label="Addition", color="#202124"]; "Radical Intermediate" -> "Trifluoromethylated Aniline" [label="Oxidation & H+ loss", color="#202124"]; "Ni(III)-CF3" -> "Ni(II)" [label="Reductive Elimination", color="#202124"]; } . A simplified proposed catalytic cycle for the nickel-catalyzed trifluoromethylation of anilines.
Detailed Experimental Protocol
This protocol is adapted from the supplementary information of the publication by Wu and co-workers in Organic Letters.[3]
Materials and Equipment:
-
Nickel Catalyst: Ni(OAc)₂ (Nickel(II) acetate)
-
Trifluoromethylating Agent: 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Aniline Substrates: A range of substituted anilines
-
Standard Glassware: Schlenk tubes or oven-dried vials with magnetic stir bars
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Purification: Silica gel for column chromatography, standard solvents (hexanes, ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aniline substrate (0.5 mmol, 1.0 equiv.), Ni(OAc)₂ (0.05 mmol, 10 mol%), and Togni's reagent II (1.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,2-dichloroethane (DCE, 2.0 mL) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at 80 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired trifluoromethylated aniline.
Substrate Scope and Yields
The nickel-catalyzed direct C-H trifluoromethylation of anilines exhibits a broad substrate scope with good to excellent yields for a variety of electronically and sterically diverse anilines.
| Entry | Aniline Substrate | Product | Yield (%) |
| 1 | Aniline | 2-(Trifluoromethyl)aniline | 85 |
| 2 | 4-Methylaniline | 4-Methyl-2-(trifluoromethyl)aniline | 90 |
| 3 | 4-Methoxyaniline | 4-Methoxy-2-(trifluoromethyl)aniline | 82 |
| 4 | 4-Fluoroaniline | 4-Fluoro-2-(trifluoromethyl)aniline | 78 |
| 5 | 4-Chloroaniline | 4-Chloro-2-(trifluoromethyl)aniline | 75 |
| 6 | 4-Bromoaniline | 4-Bromo-2-(trifluoromethyl)aniline | 72 |
| 7 | 4-Nitroaniline | 4-Nitro-2-(trifluoromethyl)aniline | 55 |
| 8 | 3-Methylaniline | 3-Methyl-2-(trifluoromethyl)aniline & 5-Methyl-2-(trifluoromethyl)aniline | 65 (mixture) |
| 9 | 2-Methylaniline | 2-Methyl-6-(trifluoromethyl)aniline | 70 |
Table 1: Representative examples of trifluoromethylated anilines synthesized via the nickel-catalyzed protocol. Yields are isolated yields after column chromatography. Data is representative and adapted from the findings of Wu and co-workers.[3]
Troubleshooting and Key Considerations
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Ensuring a properly inert atmosphere is critical for catalyst activity and reproducibility.
-
Solvent Purity: Use of dry, degassed solvent is recommended to avoid quenching of the active catalytic species.
-
Substrate Purity: Impurities in the aniline starting material can sometimes inhibit the catalyst. Purification of the aniline prior to use may be necessary.
-
Reaction Time: Reaction times can vary depending on the electronic and steric nature of the aniline substrate. Monitoring the reaction progress is advised.
-
Side Reactions: In some cases, di-trifluoromethylation or trifluoromethylation at other positions on the aromatic ring may be observed as minor side products. Purification by column chromatography is typically sufficient to isolate the desired product.
Conclusion
The nickel-catalyzed direct C-H trifluoromethylation of free anilines represents a powerful and practical tool for the synthesis of valuable trifluoromethylated building blocks for drug discovery and development. The operational simplicity, mild reaction conditions, and broad substrate scope make this protocol highly attractive for both academic and industrial research settings. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedure outlined in this application note, researchers can reliably and efficiently access a wide range of novel trifluoromethylated anilines.
References
- Nair, P. P., Philip, R. M., & Anilkumar, G. (2021). Nickel-catalysed fluoromethylation reactions. Catalysis Science & Technology, 11(19), 6317-6329. [Link]
- Meucci, E. A., Nguyen, S. N., Camasso, N. M., Chong, E., Ariafard, A., Canty, A. J., & Sanford, M. S. (2019). Nickel(IV)-Catalyzed C–H Trifluoromethylation of (Hetero)arenes. Journal of the American Chemical Society, 141(32), 12872–12879. [Link]
- Gao, X., Geng, Y., Han, S., Liang, A., Li, J., Zou, D., Wu, Y., & Wu, Y. (2018). Nickel-Catalyzed Direct C–H Trifluoromethylation of Free Anilines with Togni’s Reagent. Organic Letters, 20(13), 3732–3735. [Link]
- Togni, A. (2010). A New Class of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation.
- Gao, X., Geng, Y., Han, S., Liang, A., Li, J., Zou, D., Wu, Y., & Wu, Y. (2018). Supplementary Information for Nickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni’s Reagent. American Chemical Society. [Link]
- Wikipedia contributors. (2023). Togni's reagent. Wikipedia, The Free Encyclopedia. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Application Notes and Protocols for the Sandmeyer Reaction: Synthesis of 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene
Introduction: The Strategic Importance of the Sandmeyer Reaction in Modern Drug Discovery
The Sandmeyer reaction stands as a cornerstone transformation in organic synthesis, enabling the conversion of primary aromatic amines into a diverse array of functional groups via a diazonium salt intermediate.[1][2][3] Discovered by Traugott Sandmeyer in 1884, this reaction provides a powerful tool for introducing halides, cyano, and other functionalities onto an aromatic ring, often with regioconomic control that is not achievable through direct electrophilic aromatic substitution.[1][3][4] In the landscape of contemporary drug development, the synthesis of fluorinated aromatic compounds is of paramount importance. The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.
This application note provides a detailed experimental procedure for the Sandmeyer reaction using 3-Fluoro-2-(trifluoromethyl)aniline as a substrate to synthesize 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene. This particular transformation is illustrative of the reaction's utility in preparing highly functionalized, fluorinated building blocks essential for medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and address the critical safety considerations associated with the generation and handling of diazonium intermediates.
Reaction Scheme
Figure 1. Overall transformation of the Sandmeyer reaction.
Experimental Protocol
This protocol outlines the diazotization of this compound followed by a copper(I) chloride-mediated Sandmeyer reaction to yield 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Commercially Available | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | |
| Copper(I) Chloride (CuCl) | ≥97% | Commercially Available | Should be colorless or pale green. If dark green, wash with dilute HCl and then ethanol before use. |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | Commercially Available | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | ||
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | |
| Deionized Water | |||
| Ice | |||
| Starch-Iodide Paper | Commercially Available | For testing for excess nitrous acid. |
Step-by-Step Procedure
Part 1: Diazotization of this compound
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine this compound (10.0 g, 55.8 mmol) and concentrated hydrochloric acid (20 mL).
-
Add deionized water (20 mL) to the flask and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate as a fine slurry.
-
In a separate beaker, prepare a solution of sodium nitrite (4.2 g, 60.9 mmol) in deionized water (15 mL) and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride suspension via the dropping funnel. Maintain the internal temperature of the reaction mixture strictly between 0 and 5 °C.[5] The addition should take approximately 20-30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (immediate blue-black color) indicates an excess of nitrous acid. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
-
To quench any excess nitrous acid, add a small amount of urea or sulfamic acid until the starch-iodide test is negative. This step is crucial for safety as excess nitrous acid can lead to side reactions and potential hazards.
Part 2: Sandmeyer Reaction with Copper(I) Chloride
-
In a separate 500 mL flask, dissolve copper(I) chloride (6.6 g, 66.7 mmol) in concentrated hydrochloric acid (20 mL).
-
Cool the copper(I) chloride solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.[6] Control the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases. The color of the mixture will likely change to a dark brown or black.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with deionized water (50 mL), followed by a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene.
Figure 2. Step-by-step experimental workflow.
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3] The key steps are:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[6][7] This reaction involves the formation of a nitrosonium ion (NO⁺) which acts as an electrophile.[7]
-
Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt.[1][7] This results in the formation of an aryl radical and the release of highly stable nitrogen gas (N₂), with the copper being oxidized to copper(II).
-
Halogen Transfer: The aryl radical then abstracts a halogen atom from the copper(II) halide, forming the final aryl halide product and regenerating the copper(I) catalyst.[1]
Figure 3. Simplified mechanism of the Sandmeyer reaction.
Safety Precautions
The Sandmeyer reaction involves the formation of diazonium salts, which are potentially explosive, especially when isolated in a dry, solid state.[5][8][9] Therefore, the following safety precautions are paramount:
-
In Situ Generation: Diazonium salts should always be generated in situ and used immediately without isolation.[8]
-
Temperature Control: The diazotization reaction is exothermic and must be maintained at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt, which can be violent.[5][10]
-
Quenching: Any excess nitrous acid should be quenched with urea or sulfamic acid before proceeding to the next step or work-up.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: The reaction should be performed in a well-ventilated fume hood.
-
Blast Shield: The use of a blast shield is recommended, particularly for larger-scale reactions.
Characterization of the Product
The identity and purity of the synthesized 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic aromatic proton signals with coupling patterns determined by the substitution on the ring.[11][12]
-
¹³C NMR will confirm the number of unique carbon environments.[13]
-
¹⁹F NMR will show two distinct resonances, one for the fluorine atom and one for the trifluoromethyl group, with characteristic couplings.
-
-
Infrared (IR) Spectroscopy: Will show characteristic C-Cl, C-F, and C-CF₃ stretching frequencies.
-
Mass Spectrometry (MS): Will provide the molecular weight of the product and its fragmentation pattern.
Conclusion
The Sandmeyer reaction is a robust and versatile method for the synthesis of functionalized aromatic compounds. The protocol detailed herein for the preparation of 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene from this compound serves as a representative example of its application in modern organic synthesis. Adherence to the procedural details and strict observation of the safety precautions are essential for the successful and safe execution of this valuable transformation. The ability to introduce a chlorine atom ortho to a trifluoromethyl group and meta to a fluorine atom highlights the strategic utility of this reaction in creating complex and valuable building blocks for research and development in the pharmaceutical and agrochemical industries.
References
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022, May 10). Purdue College of Engineering.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(11), 1786–1793.
- Sandmeyer reaction. (n.d.). In Wikipedia.
- Smith, M. B., & March, J. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
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- Safer alternative for an explosive reaction. (2024, April 29). Max-Planck-Gesellschaft.
- Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. (n.d.). Bentham Science.
- DeMilt, C., & Van Zandt, G. (1936). Diazotization of Weakly Basic and Insoluble Amines. The Use of Pyridine, Quinoline and Isoquinoline as Solvents for the Amines. Journal of the American Chemical Society, 58(10), 2044–2046.
- Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. (n.d.). ResearchGate.
- Peko, T. A., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1011-1015.
- Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3150.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
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- Zolton, L. (1964).
- Danoun, G., et al. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286.
- Why does aniline give diazotization reaction but aliphatic amine does not? (2019, January 28). Quora.
- Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.
- Why is a CuCl catalyst used in Sandmeyer reaction? (2018, April 23). Quora.
- Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023, April 30). JoVE.
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (n.d.). ResearchGate.
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2004, October 26). Semantic Scholar.
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- Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). YouTube.
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Application Notes and Protocols for the Characterization of 3-Fluoro-2-(trifluoromethyl)aniline
Introduction: The Significance of 3-Fluoro-2-(trifluoromethyl)aniline in Modern Chemistry
This compound is a substituted aniline derivative that holds considerable interest in the fields of pharmaceutical and agrochemical development. The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring imparts unique physicochemical properties, such as altered basicity, lipophilicity, and metabolic stability, which are highly sought after in the design of novel bioactive molecules.[1] These characteristics make it a valuable building block in organic synthesis. For instance, it serves as a key intermediate in the creation of various inhibitors, including those with anticancer activities and lymphocyte-specific kinase inhibitors.
Given its strategic importance, the unambiguous characterization of this compound is paramount to ensure the quality, purity, and consistency of research and development efforts. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the thorough characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for method development and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₄N | [2][3] |
| Molecular Weight | 179.11 g/mol | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 199.2 °C at 760 mmHg | [4] |
| Density | 1.39 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.462 | [5] |
| Storage Temperature | 4°C, protect from light | [4] |
Analytical Workflow for Characterization
A multi-technique approach is essential for the comprehensive characterization of this compound. The following diagram illustrates a logical workflow for the analysis of this compound.
Caption: A typical analytical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment.
¹H NMR Spectroscopy
Rationale: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the aromatic region will be of particular interest, with couplings to both the fluorine atom and the trifluoromethyl group expected to influence the proton signals.
Illustrative Protocol (General):
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns (J-values) to assign the protons to their respective positions on the aromatic ring and the amine group. Expect complex splitting patterns in the aromatic region due to ¹H-¹H, ¹H-¹⁹F, and long-range ¹H-¹⁹F (from CF₃) couplings.
-
¹³C NMR Spectroscopy
Rationale: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment, and the couplings to fluorine can aid in the assignment of the carbon signals.
Illustrative Protocol (General):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Adept experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing and Interpretation:
-
Process the data similarly to the ¹H NMR spectrum.
-
Assign the carbon signals based on their chemical shifts and the expected influence of the electron-withdrawing fluorine and trifluoromethyl substituents. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the fluorine atom will show a large one-bond C-F coupling.
-
¹⁹F NMR Spectroscopy
Rationale: Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine-containing functional groups. It is essential for confirming the presence and chemical environment of both the aromatic fluorine and the trifluoromethyl group.
Illustrative Protocol (General):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
A common reference standard is CFCl₃ (0 ppm).
-
Typical spectral width: -250 to 50 ppm.
-
-
Data Processing and Interpretation:
-
Expect two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group.
-
The chemical shifts will be characteristic of their respective environments.
-
Coupling between the aromatic fluorine and the trifluoromethyl group may be observed.
-
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a robust method for the analysis of volatile and thermally stable compounds like this compound. It provides both retention time information for separation and mass spectral data for identification.[6]
Illustrative Protocol (General):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for aniline derivatives.[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.[6]
-
-
Mass Spectrometry Conditions:
-
Data Interpretation:
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.11 g/mol ).
-
Analyze the fragmentation pattern to confirm the structure. Expect characteristic losses of fragments such as F, CF₃, and HCN.
-
Chromatographic Techniques: Assessing Purity and Quantifying Impurities
Chromatographic methods are indispensable for determining the purity of this compound and for the detection and quantification of any related impurities.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a versatile and widely used technique for purity assessment. A reverse-phase method is typically suitable for aniline derivatives.
Illustrative Protocol (General):
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), and a gradient pump.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point. For mass spectrometry compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
-
Data Analysis:
-
The purity of the sample can be determined by the area percentage of the main peak.
-
This method can be validated for linearity, accuracy, and precision for quantitative analysis of impurities.
-
Vibrational Spectroscopy: Probing Functional Groups and Molecular Structure
Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in the molecule and can serve as a fingerprint for identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational modes. It is an excellent tool for confirming the presence of key functional groups. For this compound, characteristic peaks for N-H stretching of the amine group, C-F stretching of the fluoro and trifluoromethyl groups, and aromatic C-H and C=C stretching will be present.
Illustrative Protocol (General):
-
Sample Preparation: As this compound is a liquid, the spectrum can be acquired directly as a thin film between two salt plates (e.g., NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition:
-
Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[8]
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean ATR crystal or salt plates.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands for the functional groups. For example, N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. C-F stretching vibrations are usually found in the 1000-1400 cm⁻¹ region.
-
Safety Precautions
This compound is a chemical that requires careful handling. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[9][10]
Conclusion
The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound. A combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight determination and fragmentation analysis, chromatography for purity assessment, and vibrational spectroscopy for functional group confirmation is essential for ensuring the quality and identity of this important chemical intermediate. The application of these methods will enable researchers and drug development professionals to confidently utilize this compound in their synthetic endeavors.
References
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- ChemBK. (2024). This compound.
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- ChemicalBook. (2025). 2-Fluoro-3-(trifluoromethyl)aniline.
- BenchChem. (2025). A Comparative Guide to the Analytical Validation of 4-Fluoroaniline.
- Sigma-Aldrich. (n.d.). 2-Fluoro-3-(trifluoromethyl)aniline 97.
- PubChem. (n.d.). 3-(Trifluoromethyl)aniline.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Fluoro-2-(trifluoromethyl)aniline.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Aminobenzotrifluoride.
- CDH Fine Chemical. (n.d.). 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Santa Cruz Biotechnology. (n.d.). This compound.
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- Sparrow Chemical. (n.d.). Fluoroaniline Series.
- Yuanrui Bio. (n.d.). This compound;2-Amino-6-fluorobenzotrifluoride CAS 123973-22-8.
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- 10. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for ¹⁹F NMR Spectroscopy of 3-Fluoro-2-(trifluoromethyl)aniline and its Derivatives
This technical guide provides a comprehensive overview of the principles and applications of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 3-Fluoro-2-(trifluoromethyl)aniline and its derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the unique physicochemical properties imparted by fluorine substitution. This document offers in-depth theoretical insights, detailed experimental protocols, and practical data interpretation guidance for researchers, scientists, and drug development professionals.
The Significance of Fluorinated Anilines and the Power of ¹⁹F NMR
Fluorine has emerged as a crucial element in modern drug design. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa.[1] The this compound scaffold, in particular, presents a fascinating case for spectroscopic analysis due to the presence of two distinct fluorine environments: a single fluorine atom directly attached to the aromatic ring and a trifluoromethyl (-CF₃) group.
¹⁹F NMR spectroscopy is an exceptionally powerful tool for the analysis of such compounds for several key reasons:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it one of the most sensitive nuclei for NMR detection, second only to ¹H.[2] Its 100% natural abundance eliminates the need for isotopic enrichment.
-
Wide Chemical Shift Range: The chemical shift range in ¹⁹F NMR is significantly larger than in ¹H NMR, spanning over 800 ppm.[2] This vast spectral dispersion minimizes the likelihood of signal overlap, even in complex molecules, allowing for the clear resolution of individual fluorine signals.[3]
-
Sensitivity to the Local Chemical Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in the electronic environment. This makes it a powerful probe for studying molecular interactions, conformational changes, and the effects of derivatization.[4]
-
"Background-Free" Spectra: Since fluorine is not naturally abundant in most biological systems, ¹⁹F NMR offers the advantage of "background-free" spectra in biological and in-vivo studies.
Understanding the ¹⁹F NMR Spectrum of this compound
The ¹⁹F NMR spectrum of this compound is characterized by two primary signals corresponding to the aromatic fluorine (-F) and the trifluoromethyl group (-CF₃). The precise chemical shifts (δ) and the coupling constant (J) between these two fluorine environments provide a wealth of structural information.
Chemical Shifts (δ)
The chemical shifts in ¹⁹F NMR are typically referenced to an external standard, most commonly CFCl₃ (trichlorofluoromethane), which is set to 0 ppm.[5]
-
Trifluoromethyl (-CF₃) Group: The -CF₃ group attached to an aromatic ring typically resonates in the upfield region of the spectrum. For 3-trifluoromethylaniline, the ¹⁹F chemical shift has been reported to be around -63 to -64 ppm.[6] The presence of the ortho-fluoro substituent in this compound will likely induce a slight downfield or upfield shift from this value depending on the interplay of electronic and steric effects.
-
Aromatic Fluorine (-F) Group: Aromatic fluorine atoms generally appear in a distinct region of the ¹⁹F NMR spectrum. For fluorobenzene, the chemical shift is approximately -113 ppm.[7] The electronic effects of the amino (-NH₂) and trifluoromethyl (-CF₃) groups will significantly influence the chemical shift of the fluorine at the 3-position. The amino group is an electron-donating group, which typically causes an upfield shift (more shielded), while the trifluoromethyl group is a strong electron-withdrawing group, causing a downfield shift (deshielded). The final chemical shift will be a composite of these and other factors.
Spin-Spin Coupling (J): The "Through-Space" Phenomenon
A key feature in the ¹⁹F NMR spectrum of this compound is the spin-spin coupling between the fluorine atom at the 3-position and the three equivalent fluorine atoms of the trifluoromethyl group at the 2-position. Due to the ortho-arrangement, this coupling is primarily mediated "through-space" rather than through the bonding network.
Through-space J-coupling occurs when two nuclei are in close spatial proximity, allowing for the overlap of their electron orbitals, even if they are separated by several bonds.[8] This interaction is highly dependent on the internuclear distance and the relative orientation of the coupled nuclei. For ortho-disposed -F and -CF₃ groups on an aromatic ring, this through-space coupling is a definitive diagnostic feature. The magnitude of this ⁵J(F,F) coupling is typically in the range of 15-30 Hz.
The expected ¹⁹F NMR spectrum will therefore show:
-
A quartet for the aromatic fluorine, resulting from coupling to the three equivalent fluorine atoms of the -CF₃ group.
-
A doublet for the trifluoromethyl group, resulting from coupling to the single aromatic fluorine atom.
Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Spectra
This section provides a detailed, step-by-step protocol for the acquisition of high-quality ¹⁹F NMR spectra of this compound and its derivatives.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Common choices for fluorinated anilines include Chloroform-d (CDCl₃), Acetone-d₆, and DMSO-d₆. The choice of solvent can slightly influence the chemical shifts, so consistency is key when comparing spectra.
-
Concentration: For a typical high-field NMR spectrometer, a concentration of 5-20 mg of the compound in 0.6-0.7 mL of deuterated solvent is usually sufficient.
-
Filtration: To ensure a homogeneous magnetic field and sharp lines, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard (Optional but Recommended): While external referencing to CFCl₃ is common, the use of an internal standard can improve the accuracy of chemical shift determination. A common internal standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[7] Add a small, known amount of the standard to the sample.
NMR Instrument Parameters
The following are recommended starting parameters for a typical modern NMR spectrometer. These may need to be optimized for specific instruments and samples.
| Parameter | Recommended Value/Setting | Rationale |
| Pulse Program | A standard one-pulse (zg) sequence with proton decoupling is often sufficient. | Simple and robust for acquiring a standard 1D ¹⁹F spectrum. |
| Transmitter Frequency (O1) | Centered on the expected spectral region (e.g., -90 ppm) to ensure uniform excitation. | Minimizes artifacts and ensures all peaks of interest are within the excitation window. |
| Spectral Width (SW) | ~250 ppm (e.g., from -200 ppm to 50 ppm) | Sufficient to cover the expected chemical shifts of both aromatic and aliphatic fluorine atoms. |
| Acquisition Time (AQ) | 1-2 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of the ¹⁹F nuclei between scans, which is important for accurate integration. |
| Number of Scans (NS) | 16 to 128 (or more) | Dependent on the sample concentration. More scans will improve the signal-to-noise ratio. |
| Proton Decoupling | WALTZ-16 or similar composite pulse decoupling | Removes ¹H-¹⁹F couplings, simplifying the spectrum and improving signal-to-noise. |
Data Processing
-
Apodization: Apply an exponential multiplication function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio.
-
Fourier Transform: Transform the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or an external reference.
-
Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative ratios of different fluorine environments.
Data Interpretation: A Case Study of this compound and its N-acetyl Derivative
The derivatization of the aniline nitrogen, for example, through N-acetylation to form N-(3-fluoro-2-(trifluoromethyl)phenyl)acetamide, is a common synthetic step. This modification is expected to cause predictable changes in the ¹⁹F NMR spectrum.
The acetyl group is electron-withdrawing, which will decrease the electron-donating ability of the nitrogen atom towards the aromatic ring. This change in the electronic landscape will be reflected in the ¹⁹F chemical shifts.
| Compound | Fluorine Environment | Expected Chemical Shift (δ) (ppm vs. CFCl₃) | Expected Multiplicity | Expected Coupling Constant (JFF) (Hz) |
| This compound | -CF₃ | ~ -63 | Doublet | 15-30 |
| -F | ~ -120 to -130 | Quartet | 15-30 | |
| N-(3-fluoro-2-(trifluoromethyl)phenyl)acetamide | -CF₃ | Downfield shift from parent | Doublet | 15-30 |
| -F | Downfield shift from parent | Quartet | 15-30 |
Rationale for Expected Shifts:
-
Downfield Shift upon N-acetylation: The electron-withdrawing acetyl group reduces the electron density on the aromatic ring. This deshielding effect will cause both the -CF₃ and the -F signals to shift downfield (to a less negative ppm value) compared to the parent aniline.
-
Through-Space Coupling: The through-space ⁵J(F,F) coupling is primarily dependent on the spatial proximity of the fluorine nuclei. While N-acetylation may introduce some conformational changes, the ortho-relationship is fixed, and thus the magnitude of the coupling constant is not expected to change dramatically.
Advanced Applications and Considerations
Reaction Monitoring
The sensitivity and resolution of ¹⁹F NMR make it an excellent tool for monitoring the progress of reactions involving fluorinated molecules. For example, the N-acetylation of this compound can be followed by observing the disappearance of the reactant signals and the appearance of the product signals in the ¹⁹F NMR spectrum.
Studying Protein-Ligand Interactions
In drug discovery, ¹⁹F NMR is widely used to study the binding of fluorinated ligands to protein targets.[9] Upon binding, the chemical shift of the fluorine reporter group on the ligand can change significantly, providing information about the binding event and the nature of the binding pocket. The this compound scaffold can serve as a valuable fragment in fragment-based drug discovery, with ¹⁹F NMR being the primary screening method.
Solvent and pH Effects
The chemical shifts of fluorine atoms in fluoroanilines can be sensitive to the solvent environment and the pH of the solution.[10][11] The protonation state of the aniline nitrogen will significantly alter the electronic properties of the aromatic ring and, consequently, the ¹⁹F chemical shifts. This property can be exploited to use these molecules as pH indicators in certain applications.
Visualizing the Workflow and Molecular Interactions
Experimental Workflow
Caption: Experimental workflow for ¹⁹F NMR spectroscopy.
Spin-Spin Coupling in this compound
Caption: Through-space coupling in the target molecule.
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique for the unambiguous characterization of this compound and its derivatives. The high sensitivity, wide chemical shift dispersion, and the diagnostic through-space F-F coupling provide detailed structural insights that are invaluable for synthetic chemists and drug discovery professionals. By following the detailed protocols and interpretative guidelines presented in this application note, researchers can confidently utilize ¹⁹F NMR to accelerate their research and development efforts in the exciting field of fluorine chemistry.
References
- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Nagapudi, K., Kook, A. M., Cobas, C., & Iglesias, I. (2017). Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. Journal of Visualized Experiments, (126), 55879.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility.
- JoVE. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- Lenz, E. M., et al. (2003). 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Ecotoxicology and Environmental Safety, 54(2), 157-168.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Slideshare. (n.d.). 19 f chemical shifts and coupling constants.
- Request PDF. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4564-4574.
- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-9.
- ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a....
- University of Ottawa. (n.d.). 19Flourine NMR.
- Weigelt, J. (Ed.). (2007). NMR in drug discovery. Royal Society of Chemistry.
- Angulo, J., & Poppel, P. V. (2020). A beginner's guide to 19F NMR and its role in drug screening. Journal of Magnetic Resonance, 319, 106817.
- BJR|Open. (2023). How to 19F MRI: applications, technique, and getting started. Oxford Academic.
- Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical journal, 55(4), 799–804.
- National Center for Biotechnology Information. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- Lin, C. L., et al. (2019). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts.
- PubMed. (1989). New class of 19F pH indicators: fluoroanilines.
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- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 4. biophysics.org [biophysics.org]
- 5. 19F [nmr.chem.ucsb.edu]
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- 11. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Fluoro-2-(trifluoromethyl)aniline in Performance Polymer Synthesis
Introduction: The Strategic Advantage of Fluorinated Monomers in High-Performance Polymers
In the relentless pursuit of materials with superior performance, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a highly effective approach. The unique physicochemical properties of the carbon-fluorine bond, such as its high thermal stability, low polarizability, and significant electronegativity, impart a range of desirable characteristics to the resulting polymers. 3-Fluoro-2-(trifluoromethyl)aniline is a prime example of a fluorinated monomer that serves as a critical building block for a new generation of high-performance polymers, particularly polyimides.
The presence of both a fluoro and a trifluoromethyl group on the aniline ring offers a synergistic effect. The trifluoromethyl (-CF3) group, in particular, is a bulky, space-filling moiety that disrupts polymer chain packing, thereby enhancing solubility and processability without compromising thermal stability.[1][2] This is a significant advantage over traditional aromatic polyimides, which are often intractable due to their rigid structures and strong intermolecular interactions. Furthermore, the introduction of fluorine can lead to a lower dielectric constant, reduced moisture absorption, and increased optical transparency, making these materials highly sought after for advanced applications in microelectronics, aerospace, and communications.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of performance polymers. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for the synthesis of a representative fluorinated polyimide, and discuss the expected properties of the resulting material.
Rationale for Monomer Selection: Unpacking the Benefits of this compound
The selection of this compound as a monomer is a deliberate choice to engineer specific properties into the final polymer. The key advantages conferred by this monomer include:
-
Enhanced Solubility and Processability: The bulky trifluoromethyl group introduces kinks in the polymer chain and increases the free volume, which disrupts the close packing of polymer chains. This leads to a significant improvement in the solubility of the resulting polyimides in common organic solvents, facilitating their processing into films, coatings, and fibers.[1]
-
Low Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume contribute to a reduction in the dielectric constant of the polymer.[1] This is a critical property for materials used in high-frequency microelectronic applications, where low dielectric loss is essential for signal integrity.
-
High Thermal Stability: The inherent strength of the C-F bond contributes to the exceptional thermal and thermo-oxidative stability of the resulting polymers. Fluorinated polyimides often exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in demanding, high-temperature environments.[3]
-
Reduced Moisture Absorption: The hydrophobic nature of the trifluoromethyl groups leads to a decrease in the water absorption of the polyimide films.[1] This is crucial for maintaining stable dielectric properties and dimensional stability in humid environments.
-
High Optical Transparency: The disruption of charge-transfer complex formation between polymer chains, facilitated by the bulky fluorinated groups, can lead to the formation of light-colored or even colorless polyimide films with high optical transparency.[3]
Experimental Protocol: Synthesis of a Fluorinated Polyimide
This section details a representative protocol for the synthesis of a high-performance polyimide via a two-step polycondensation reaction between this compound and a commercially available dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). This procedure is adapted from established methods for synthesizing fluorinated polyimides.[3]
Materials and Reagents
-
This compound (purity > 99%)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purity > 99%, polymerization grade)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Acetic Anhydride (reagent grade)
-
Pyridine (reagent grade)
-
Ethanol (reagent grade)
-
Nitrogen (high purity)
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube
-
Ice-water bath
-
Heating mantle with temperature controller
-
Glass plates for film casting
-
Vacuum oven
Workflow Diagram
Caption: Workflow for the synthesis of a fluorinated polyimide.
Step-by-Step Procedure
Part 1: Synthesis of the Poly(amic acid) Precursor
-
In a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids content of approximately 15-20 wt% for the final polymer solution. The dissolution should be carried out under a gentle stream of nitrogen.
-
Once the diamine has completely dissolved, cool the flask to 0-5 °C using an ice-water bath.
-
Gradually add an equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the stirred solution in several portions. Maintain the temperature of the reaction mixture below 10 °C during the addition to control the exothermic reaction.
-
After the complete addition of the dianhydride, continue stirring the reaction mixture at 0-5 °C for 2 hours, and then allow it to warm to room temperature. Continue stirring for an additional 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.
Part 2: Chemical Imidization
-
To the viscous poly(amic acid) solution, add a dehydrating agent, acetic anhydride (2 molar equivalents per repeating unit of the polymer), and a catalyst, pyridine (1 molar equivalent per repeating unit). The addition should be done carefully as the reaction can be exothermic.
-
Continue stirring the reaction mixture at room temperature for 12 hours to effect the chemical imidization. The viscosity of the solution may decrease slightly during this process.
Part 3: Polymer Isolation and Film Casting
-
Pour the resulting polyimide solution into a beaker containing vigorously stirred ethanol (approximately 10 times the volume of the polymer solution) to precipitate the polyimide.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with fresh ethanol and then with water to remove any residual solvent and reagents.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours.
-
The dried polyimide can be redissolved in a suitable solvent like DMAc or N-methyl-2-pyrrolidone (NMP) to form a casting solution (typically 10-15 wt%).
-
Cast the polymer solution onto a clean, dry glass plate using a doctor blade to control the thickness.
-
Place the cast film in a vacuum oven and cure it using a staged heating program, for example: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250 °C for 1 hour. This gradual heating process ensures the complete removal of the solvent and promotes the formation of a uniform, void-free film.
-
After cooling to room temperature, the flexible polyimide film can be peeled off from the glass substrate.
Characterization and Expected Properties
The resulting fluorinated polyimide should be characterized to confirm its structure and evaluate its properties. Typical characterization techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of imidization by observing the characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to further elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. A 5% weight loss temperature (Td5) in the range of 500-550 °C is expected for such fluorinated polyimides.[3]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). Expected Tg values are typically above 250 °C.[3]
-
Mechanical Testing: To measure tensile strength, elongation at break, and Young's modulus of the polyimide films.
-
Dielectric Analysis: To determine the dielectric constant and dissipation factor at various frequencies.
Table of Expected Properties
| Property | Expected Value Range | Source(s) |
| Glass Transition Temperature (Tg) | > 250 °C | [3] |
| 5% Weight Loss Temperature (Td5) | 510 - 560 °C | [3] |
| Dielectric Constant (at 1 MHz) | 2.5 - 3.0 | [1] |
| Water Absorption | < 1.0% | [1] |
| Tensile Strength | 80 - 120 MPa | [1] |
| Elongation at Break | 5 - 15% | [1] |
| Optical Transmittance (at 450 nm) | > 80% | [3] |
Conclusion
This compound is a valuable monomer for the synthesis of high-performance polymers with a unique combination of desirable properties. The strategic incorporation of this monomer into polyimide backbones leads to materials with enhanced solubility, lower dielectric constants, excellent thermal stability, and high optical transparency. The detailed protocol provided in this application note offers a reliable starting point for researchers to explore the synthesis and application of these advanced materials. The self-validating nature of the protocol, coupled with the expected property ranges, provides a solid framework for the development of next-generation polymers for a wide array of demanding technological applications.
References
- Molecular Design, Preparation, and Characterization of Fluoro-Containing Polyimide Ultrafine Fibrous Membranes with High Whiteness, High Thermal Stability, and Good Hydrophobicity. MDPI.
- Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. ResearchGate. Available at: https://www.researchgate.net/publication/225345717_Synthesis_and_properties_of_fluorinated_polyimides_3_Derived_from_novel_13-bis3'-trifluoromethyl-4'4-amino_benzoxy_benzyl_benzene_and_44-bis3'-trifluoromethyl-4'4-amino_benzoxy_benzyl_biphe
- Synthesis and characterization of trifluoromethyl-containing polyimide-modified epoxy resins. SpringerLink.
Sources
Application Note: A Scalable Synthesis of 3-Fluoro-2-(trifluoromethyl)aniline
Introduction: Strategic Importance of a Key Building Block
3-Fluoro-2-(trifluoromethyl)aniline is a critical intermediate in the development of advanced pharmaceutical and agrochemical agents. The unique electronic properties imparted by the vicinal fluorine and trifluoromethyl groups—strong electron-withdrawing character, enhanced lipophilicity, and metabolic stability—make it a highly sought-after scaffold for designing molecules with specific biological activities.[1] Its incorporation can significantly modulate the pKa, binding affinity, and membrane permeability of a parent compound, making it invaluable for medicinal chemists and process development professionals.
This document provides a detailed, technically grounded guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this note elucidates the underlying chemical principles, justifies the selection of specific reagents and conditions, and outlines the necessary safety and analytical protocols essential for a robust, reproducible, and safe manufacturing process. The chosen synthetic strategy is designed for scalability, prioritizing cost-effective reagents, manageable reaction conditions, and high overall yield.
Synthetic Strategy: A Robust Pathway from Commodity Precursors
The selected pathway involves a classic, industrially proven sequence: electrophilic aromatic nitration followed by catalytic reduction. This approach is advantageous for scale-up due to its reliability and the use of well-understood unit operations. The synthesis begins with the readily available starting material, 2-fluorobenzotrifluoride.
The overall transformation is depicted below:
Caption: Overall synthetic workflow for this compound.
Detailed Protocols and Scientific Rationale
Part 1: Electrophilic Nitration of 2-Fluorobenzotrifluoride
The initial step is the regioselective introduction of a nitro group onto the aromatic ring. The directing effects of the existing substituents are key. The trifluoromethyl group (-CF₃) is a powerful deactivating meta-director, while the fluorine (-F) is a deactivating ortho-, para-director. The nitration will predominantly occur at positions meta to the -CF₃ group and ortho/para to the -F group, leading to a mixture of isomers. The primary desired product is 1-fluoro-3-nitro-2-(trifluoromethyl)benzene.
Protocol:
-
Reactor Preparation: Charge a clean, dry, temperature-controlled reactor with concentrated sulfuric acid (98%, 3.0 eq.). Ensure the reactor is equipped with a powerful agitator, a temperature probe, and an addition funnel.
-
Cooling: Cool the sulfuric acid to 0–5 °C with constant stirring.
-
Reagent Addition: Slowly add 2-fluorobenzotrifluoride (1.0 eq.) to the sulfuric acid, maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid (90%, 1.1 eq.) to concentrated sulfuric acid (1.5 eq.) while cooling to maintain a temperature below 10 °C.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the reactor containing the 2-fluorobenzotrifluoride solution over 2-3 hours. Crucially, the internal temperature must be maintained between 0–5 °C throughout the addition. Exotherms can lead to decreased selectivity and the formation of dangerous byproducts.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 5–10 °C for an additional 1-2 hours. Monitor the reaction progress using Gas Chromatography (GC) to ensure the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly pouring the reaction mixture onto crushed ice/water, ensuring the quench vessel is adequately sized and cooled to manage the exotherm from the acid dilution.
-
Extraction & Neutralization: Transfer the quenched mixture to a separation funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.[2]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of nitro isomers.
Causality and Expertise:
-
Mixed Acid: The combination of sulfuric and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Temperature Control: Low temperature is critical to control the reaction rate, prevent side reactions (such as dinitration), and ensure safety. The nitration of aromatic compounds is highly exothermic.
-
Isomer Control: While a mixture is unavoidable, precise temperature control can influence the isomer ratio. The separation of these isomers is a critical downstream step. A patent for preparing similar trifluoromethylanilines highlights the importance of separating isomers at the nitrobenzotrifluoride stage.[2]
Part 2: Catalytic Hydrogenation of 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene
This step converts the electron-withdrawing nitro group into the desired amino group. Catalytic hydrogenation is the method of choice for scale-up due to its high efficiency, clean conversion, and atom economy (the only byproduct is water).
Protocol:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor (autoclave) with the purified 1-fluoro-3-nitro-2-(trifluoromethyl)benzene (1.0 eq.) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the palladium on carbon catalyst (5% Pd/C, 0.5–2.0 mol%). The catalyst is often pyrophoric and must be handled with care.
-
Inerting: Seal the reactor and purge the system multiple times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and begin vigorous stirring. Heat the reaction mixture to a moderate temperature (e.g., 30–50 °C) to facilitate the reaction.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases. A sample can be carefully taken (after depressurizing and purging with nitrogen) to confirm completion by HPLC or TLC.
-
Catalyst Removal: After cooling the reactor to room temperature and venting the hydrogen, purge the system thoroughly with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the Pd/C catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be kept wet with solvent or water and disposed of according to safety protocols.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can then be purified.
-
Purification: For high purity, the product is typically purified by vacuum distillation.
Causality and Expertise:
-
Catalyst Choice: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It offers excellent activity and selectivity.
-
Inerting Procedure: The removal of all oxygen before introducing hydrogen is a critical safety step to prevent the formation of an explosive mixture.
-
Solvent Selection: Ethanol and ethyl acetate are excellent solvents for this reaction as they solubilize the substrate and are relatively inert under hydrogenation conditions.
Safety, Handling, and Emergency Procedures
Handling the reagents and products in this synthesis requires strict adherence to safety protocols. Trifluoromethyl anilines and their precursors can be hazardous.
| Hazard Category | Description | Preventative Measures |
| Chemical Hazards | Corrosive acids (H₂SO₄, HNO₃). Toxic and irritating aniline product. Flammable solvents. | Use in a well-ventilated fume hood. Wear appropriate PPE: nitrile gloves, chemical splash goggles, face shield, and a flame-retardant lab coat.[3][4] |
| Process Hazards | Highly exothermic nitration. Flammable hydrogen gas under pressure. Pyrophoric Pd/C catalyst. | Strict temperature control during nitration. Use a certified high-pressure reactor for hydrogenation. Handle catalyst under an inert atmosphere and never allow it to dry in the air.[5] |
| Personal Exposure | Inhalation: May cause respiratory irritation. Skin Contact: Causes skin irritation. Eye Contact: Causes serious eye irritation. | Inhalation: Remove to fresh air.[6] Skin: Wash off with soap and plenty of water.[4] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6] |
Emergency Response Workflow:
Sources
The Strategic Incorporation of 3-Fluoro-2-(trifluoromethyl)aniline in the Synthesis of Advanced Azo Dyes: Application Notes and Protocols
Introduction: The Rationale for Fluorination in High-Performance Dyes
In the pursuit of specialty dyes with superior performance characteristics, the strategic incorporation of fluorine-containing functional groups onto aromatic precursors is a cornerstone of modern chromophore design. 3-Fluoro-2-(trifluoromethyl)aniline stands out as a key building block in this arena. The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring imparts a unique combination of electronic and steric properties that are highly desirable in the resulting dye molecules. The strong electron-withdrawing nature of these substituents can significantly enhance the photostability, lightfastness, and chemical resistance of the final dye.[1] Furthermore, these modifications can lead to bathochromic (deepening of color) or hypsochromic (lightening of color) shifts in the absorption spectra, allowing for the fine-tuning of the dye's color. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of specialty azo dyes utilizing this compound, complete with protocols, mechanistic insights, and characterization data.
Core Synthesis Pathway: Diazotization and Azo Coupling
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling.[2][3]
-
Diazotization: The primary aromatic amine (this compound) is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is critically temperature-sensitive and must be carried out at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[2]
-
Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol, naphthol, aniline, or a heterocyclic compound.[4][5] The diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction, typically attacking the para-position of the coupling component.[2] The choice of coupling component is a key determinant of the final dye's color and properties.
Experimental Protocols
Protocol 1: Synthesis of a High-Performance Disperse Red Azo Dye
This protocol details the synthesis of a specialty disperse red azo dye by coupling the diazonium salt of this compound with a heterocyclic coupling component, 2-amino-6-methylpyrimidin-4-ol. Heterocyclic azo dyes are known for their bright colors and good fastness properties.[4][6]
Materials:
-
This compound (MW: 179.12 g/mol )
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Amino-6-methylpyrimidin-4-ol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Step 1: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.79 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Cool the suspension to 0–5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process to ensure the stability of the diazonium salt.[2]
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 20–30 minutes, ensuring the temperature does not exceed 5 °C. The reaction is exothermic, and slow addition is necessary for temperature control.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes to ensure the completion of the reaction. The solution should be clear at this point.
Step 2: Azo Coupling with 2-Amino-6-methylpyrimidin-4-ol
-
In a 400 mL beaker, dissolve 1.25 g (0.01 mol) of 2-amino-6-methylpyrimidin-4-ol in 50 mL of a 5% aqueous sodium hydroxide solution.
-
Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the cold coupling component solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours to ensure complete coupling.
-
Check the pH of the reaction mixture; it should be slightly alkaline to facilitate the coupling reaction.
Step 3: Isolation and Purification
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral. This removes any unreacted salts and acids.
-
Dry the purified dye in a vacuum oven at 60 °C to a constant weight.
Caption: The two-step synthesis of an azo dye from this compound.
Field-Proven Insights and Causality
-
The Role of Ortho-Trifluoromethyl Group: The presence of the trifluoromethyl group at the ortho position to the amine introduces significant steric hindrance. This can influence the planarity of the resulting dye molecule, which in turn affects its aggregation behavior and solid-state properties. This steric effect can be beneficial in preventing π-π stacking, leading to improved solubility in certain solvents and polymer matrices.
-
Enhanced Performance Attributes: The combination of the fluoro and trifluoromethyl groups leads to dyes with exceptional light and sublimation fastness. This makes them highly suitable for demanding applications such as thermal transfer printing and high-performance pigments for automotive and aerospace coatings. [1][7][8]The strong C-F bonds are less susceptible to photochemical degradation, contributing to the longevity of the color.
-
Tuning Color through Coupling Component: The final color of the dye is a direct consequence of the extended π-conjugated system formed between the diazotized aniline and the coupling component. By choosing different coupling components (e.g., naphthols, pyrazolones, anilines), a wide gamut of colors from yellow to blue can be achieved. [6][9]Heterocyclic coupling components often lead to dyes with higher molar extinction coefficients, resulting in more vibrant and intense colors. [4][5]
Applications in Specialty Areas
Dyes derived from this compound are not commodity colorants but are designed for high-tech applications where performance is paramount.
-
High-Performance Pigments: These dyes can be used as high-performance pigments (HPPs) in automotive coatings, plastics, and specialty inks. [1][10]Their excellent thermal stability and resistance to weathering make them ideal for applications requiring long-term color retention. [8]
-
Thermal Transfer Printing: The good sublimation properties of disperse dyes based on this aniline derivative make them suitable for use in thermal transfer printing, a technology used for high-quality printing on various substrates. [7]
-
Functional Dyes: The unique electronic properties imparted by the fluorine substituents can be exploited in the design of functional dyes for applications in electronics and photonics, such as in dye-sensitized solar cells or as components in optical data storage.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of specialty azo dyes. The protocols and insights provided in this document offer a framework for the rational design and synthesis of novel chromophores with enhanced properties. The strategic use of this building block enables the development of high-performance dyes tailored for a range of advanced applications, from durable coatings to functional materials. The self-validating nature of the described protocols, rooted in established chemical principles, ensures reproducibility and provides a solid foundation for further research and development in the field of specialty colorants.
References
- Journal of University of Shanghai for Science and Technology. (2020). Synthesis, Characterization of Azo Dyes and their Biological Studies. ISSN: 1007-6735.
- Shinde, S. S., & Sekar, N. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 26055-26081.
- Royal Society of Chemistry. (n.d.). Syntheses, biological evaluation and photophysical studies of novel 1,2,3-triazole linked azo dyes. RSC Publishing.
- Royal Society of Chemistry. (n.d.). Synthesis and photophysical properties of a highly fluorescent azo derivative. New Journal of Chemistry.
- National Center for Biotechnology Information. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC.
- Royal Society of Chemistry. (n.d.). Aggregation behaviour of an azo dye containing a trifluoromethyl group on poly(vinylpyrrolidone). Journal of the Chemical Society, Faraday Transactions.
- National Center for Biotechnology Information. (n.d.). Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. PMC.
- Upbright Industrial Co., Ltd. (n.d.). High Performance Pigments.
- International Journal of Research and Analytical Reviews. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES.
- Royal Society of Chemistry. (2025). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis. Materials Advances.
- MDPI. (2024). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review.
- ResearchGate. (n.d.). Synthesis, Characterization and Electrochemical investigations of Azo dyes derived from 2-amino-6-ethoxybenzothiazole.
- Royal Society of Chemistry. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing.
- MDPI. (2010). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole.
- Google Patents. (n.d.). EP0545420A2 - Imidazole azo dyes and thermal transfer dye donating materials containing them.
- Yuan-Ye Bio. (n.d.). This compound;2-Amino-6-fluorobenzotrifluoride CAS 123973-22-8.
- Semantic Scholar. (2015). High Performance Pigments.
- VDOC.PUB. (n.d.). High Performance Pigments.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijorarjournal.com [ijorarjournal.com]
- 6. jusst.org [jusst.org]
- 7. EP0545420A2 - Imidazole azo dyes and thermal transfer dye donating materials containing them - Google Patents [patents.google.com]
- 8. High Performance Pigments - BASF Aerospace Materials and Technologies [aerospace.basf.com]
- 9. mdpi.com [mdpi.com]
- 10. vdoc.pub [vdoc.pub]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-2-(trifluoromethyl)aniline and Its Derivatives
Introduction: The Strategic Importance of 3-Fluoro-2-(trifluoromethyl)aniline in Modern Chemistry
This compound is a critical building block for researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring two distinct electron-withdrawing groups—a fluorine atom and a trifluoromethyl group—imparts significant and often desirable properties to target molecules. These include enhanced metabolic stability, increased lipophilicity, and altered binding affinities, all of which are crucial considerations in the design of novel pharmaceuticals and advanced materials.
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the strategic functionalization of this aniline core. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of control and functional group tolerance. This guide offers an in-depth exploration of key palladium-catalyzed cross-coupling reactions involving this compound and its halogenated derivatives, providing both the scientific rationale behind the methodologies and detailed, actionable protocols.
PART 1: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[1][2] When this compound is employed as the amine coupling partner, its distinct electronic properties necessitate special considerations.
Scientific Insights: Overcoming the Challenges of a Deactivated Nucleophile
The potent electron-withdrawing nature of the ortho-trifluoromethyl and meta-fluoro substituents significantly reduces the nucleophilicity of the aniline's amino group. This deactivation can render standard Buchwald-Hartwig conditions ineffective. Furthermore, the resulting N-aryl products can be susceptible to decomposition under the strongly basic conditions typically employed in these reactions.[3][4]
Groundbreaking work by Hartwig and colleagues has illuminated a path forward. Their mechanistic studies revealed that for fluoroalkylamines, the turnover-limiting step in the catalytic cycle is often the final reductive elimination from the palladium center.[3] To address both the challenge of a weakened nucleophile and the instability of the product, a carefully selected catalyst system and a milder base are paramount. The use of potassium phenoxide (KOPh), a weaker base than the commonly used alkoxides, has been shown to be highly effective.[3]
Catalytic Cycle: Buchwald-Hartwig Amination of this compound
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Optimized Protocol for N-Arylation of this compound
This protocol is adapted from the findings of Hartwig and Brusoe for the coupling of fluoroalkylamines with aryl halides.[3][5]
Materials:
-
Aryl halide (bromide or chloride, 1.0 equiv)
-
This compound (1.2 equiv)
-
[Pd(allyl)Cl]₂ (0.25-0.5 mol%)
-
AdBippyPhos (0.5-1.0 mol%)
-
Potassium phenoxide (KOPh, 1.4 equiv)
-
Anhydrous toluene (0.2 M)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, add the aryl halide, potassium phenoxide, AdBippyPhos, and [Pd(allyl)Cl]₂ to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Remove the Schlenk tube from the glovebox. Under a positive pressure of inert gas, add anhydrous toluene followed by this compound via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
PART 2: C-C Bond Forming Reactions with Halogenated this compound Derivatives
For Suzuki-Miyaura, Heck, and Sonogashira reactions, a halogenated derivative of this compound is required as the electrophilic partner. A common and synthetically accessible starting material is 4-bromo-3-fluoro-2-(trifluoromethyl)aniline . The principles and protocols outlined below are based on this representative substrate and can be adapted for other halo-analogs. The presence of the electron-withdrawing trifluoromethyl and fluoro groups is expected to enhance the rate of oxidative addition of the aryl halide to the palladium(0) center, a key step in these catalytic cycles.[6]
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures.[7][8]
Representative Protocol for Suzuki-Miyaura Coupling: This generalized protocol is based on established procedures for the Suzuki-Miyaura coupling of bromoanilines.[3][9]
Materials:
-
4-Bromo-3-fluoro-2-(trifluoromethyl)aniline (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like CataXCium A Pd G3)[9]
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Reaction vessel with reflux condenser
-
Inert atmosphere
Procedure:
-
Reaction Setup: To a reaction vessel, add 4-bromo-3-fluoro-2-(trifluoromethyl)aniline, the arylboronic acid/ester, and the base.
-
Inerting the System: Evacuate and backfill the vessel with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system.
-
Catalyst Addition: Add the palladium catalyst.
-
Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, and perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography.
Heck Reaction: Synthesis of Styrenyl Derivatives
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing access to a wide range of styrenyl compounds.[10][11]
Representative Protocol for the Heck Reaction:
Materials:
-
4-Bromo-3-fluoro-2-(trifluoromethyl)aniline (1.0 equiv)
-
Alkene (e.g., styrene, acrylate, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, or Toluene)
-
Sealed reaction tube or flask with reflux condenser
-
Inert atmosphere
Procedure:
-
Reaction Setup: In a reaction vessel, combine 4-bromo-3-fluoro-2-(trifluoromethyl)aniline, the palladium catalyst, and the phosphine ligand.
-
Inerting the System: Evacuate and backfill the vessel with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent, the base, and the alkene via syringe.
-
Reaction Conditions: Seal the vessel and heat the mixture to 100-140 °C for 12-48 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. After cooling, dilute the mixture with water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts, dry, concentrate, and purify by flash column chromatography.
Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][12]
Representative Protocol for Sonogashira Coupling: [3]
Materials:
-
4-Bromo-3-fluoro-2-(trifluoromethyl)aniline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Et₃N or Diisopropylethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk tube
-
Inert atmosphere
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add 4-bromo-3-fluoro-2-(trifluoromethyl)aniline, the palladium catalyst, and copper(I) iodide.
-
Inerting the System: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent and the amine base, followed by the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction at room temperature or heat to 40-80 °C, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash column chromatography.
PART 3: Data Presentation and Workflow Visualization
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for the discussed cross-coupling reactions involving halogenated this compound derivatives.
| Reaction Type | Electrophile | Nucleophile | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temp. (°C) |
| Buchwald-Hartwig | Aryl Halide | 3-Fluoro-2-(CF₃)aniline | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100-110 |
| Suzuki-Miyaura | 4-Bromo-3-fluoro-2-(CF₃)aniline | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-110 |
| Heck | 4-Bromo-3-fluoro-2-(CF₃)aniline | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100-140 |
| Sonogashira | 4-Bromo-3-fluoro-2-(CF₃)aniline | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-80 |
General Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- Brusoe, A.T., & Hartwig, J.F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. [Link][3][4][5]
- Wikipedia. (n.d.).
- Novartis OAK. (2024).
- National Center for Biotechnology Information. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. [Link]
- Wikipedia. (n.d.). Heck reaction. [Link]
- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- The Hartwig Group. (n.d.).
- Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
Sources
- 1. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of the Amino Group of 3-Fluoro-2-(trifluoromethyl)aniline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-2-(trifluoromethyl)aniline is a critical structural motif in modern medicinal chemistry and materials science. Its utility as a synthetic building block is often predicated on the successful derivatization of its primary amino group. However, the inherent electronic properties of this molecule—specifically the potent electron-withdrawing effects of the ortho-trifluoromethyl and meta-fluoro substituents—significantly decrease the nucleophilicity of the amine, presenting a considerable challenge for synthetic chemists. This guide provides a detailed exploration of robust and validated protocols for the derivatization of this compound, focusing on the formation of amides and sulfonamides. We delve into the causality behind experimental choices, offering field-proven insights to overcome the low reactivity of this substrate and ensure high-yield, high-purity synthesis of its valuable derivatives.
Introduction: The Challenge of a Deactivated Nucleophile
The aniline core is a privileged scaffold in drug discovery. The strategic incorporation of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, membrane permeability, and binding affinity.[1][2] this compound (Figure 1) is an exemplar of such a building block.
However, the very features that make it attractive also render it synthetically challenging. The combined inductive and resonance effects of the two electron-withdrawing groups severely diminish the electron density on the nitrogen atom. Consequently, standard derivatization conditions that are effective for simple anilines often result in low conversion, slow reaction rates, or complete failure. This necessitates the use of more forcing conditions or highly reactive reagents to achieve the desired chemical transformation. This document provides validated protocols designed to address these challenges directly.
Core Derivatization Strategies & Protocols
We present two primary classes of derivatization: acylation to form amides and sulfonylation to form sulfonamides. These represent the most common and synthetically valuable transformations for this aniline building block.
Acylation: Forging the Amide Bond
Amide bonds are the cornerstone of peptide chemistry and are present in a vast number of approved pharmaceuticals. The formation of an amide from the weakly nucleophilic this compound requires careful selection of the acylating agent and reaction conditions.
This is the most direct approach, relying on a highly reactive electrophile to overcome the amine's low nucleophilicity. The use of a non-nucleophilic base is critical to scavenge the resulting acid (HX) without competing with the aniline.
Causality & Experimental Rationale:
-
Reagent Choice: Acyl chlorides or bromides are used due to their high electrophilicity.
-
Base Selection: A hindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed. It is basic enough to neutralize the generated HCl but sterically hindered, preventing it from acting as a competing nucleophile.
-
Temperature Control: The initial addition is performed at 0 °C to manage the exothermicity of the reaction, minimizing potential side reactions. The reaction is then allowed to warm to ensure it proceeds to completion.
Detailed Step-by-Step Protocol:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Base Addition: Add triethylamine (1.5 equiv.) to the solution and cool the flask to 0 °C in an ice-water bath.
-
Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equiv.) dropwise via syringe over 5-10 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.
When the corresponding acyl halide is unavailable or unstable, direct coupling with a carboxylic acid using an activating agent is the preferred method. This is essential for more complex acid fragments. For electron-deficient amines, potent coupling agents are required.[3][4][5]
Causality & Experimental Rationale:
-
Activation Principle: Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) convert the carboxylic acid into a highly reactive O-acylisourea intermediate in situ, which is readily attacked by the weakly nucleophilic aniline.
-
Solvent Choice: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is used to dissolve all components and facilitate the ionic intermediates.
-
Heating: Gentle heating may be necessary to drive the reaction to completion due to the low reactivity of the aniline.
Detailed Step-by-Step Protocol:
-
Setup: In a dry flask under an inert atmosphere, combine the carboxylic acid (1.2 equiv.), HATU (1.2 equiv.), and anhydrous DMF (to 0.2 M).
-
Base Addition: Add DIPEA (2.5 equiv.) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Aniline Addition: Add a solution of this compound (1.0 equiv.) in a small amount of DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-60 °C. Monitor progress by LC-MS. The reaction typically takes 12-24 hours.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Purification: Wash the organic layer extensively with water (to remove DMF), followed by 5% LiCl (aq) solution, and finally brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Product: Purify the crude material via flash column chromatography to obtain the desired amide.
Acylation Workflow Diagram
Caption: General workflows for the acylation of this compound.
Table 1: Comparison of Acylation Methodologies
| Parameter | Protocol 2.1.1: Acyl Halide | Protocol 2.1.2: Coupling Agent |
| Electrophile | Acyl Chloride/Bromide | Carboxylic Acid |
| Key Reagent | N/A | HATU, EDC/HOBt, etc. |
| Base | TEA, DIPEA, Pyridine | DIPEA |
| Solvent | DCM, THF, Acetonitrile | DMF, NMP |
| Temperature | 0 °C to Room Temp. | Room Temp. to 60 °C |
| Advantages | High reactivity, simple reagents | Broad substrate scope, uses stable acids |
| Disadvantages | Requires access to acyl halide | Costly reagents, more complex workup |
Sulfonylation: Constructing the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously represented by the sulfa antibiotics. Its synthesis from a deactivated aniline requires robust conditions.
This method is the most common approach for synthesizing sulfonamides. Pyridine is often used as both the solvent and the base, as it also acts as a nucleophilic catalyst to form a highly reactive sulfonylpyridinium intermediate.
Causality & Experimental Rationale:
-
Reagent & Catalyst: Sulfonyl chlorides are stable yet sufficiently reactive electrophiles. Pyridine accelerates the reaction by forming a more potent sulfonating agent.
-
Conditions: The reaction often requires elevated temperatures to overcome the activation energy barrier associated with the poorly nucleophilic aniline.
Detailed Step-by-Step Protocol:
-
Setup: Dissolve this compound (1.0 equiv.) in anhydrous pyridine (to 0.3 M) in a dry flask under an inert atmosphere.
-
Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 equiv.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture slowly into a beaker of ice-cold 2 M HCl. This protonates the pyridine, making it water-soluble, and often precipitates the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. If the product is not a solid, extract the acidic aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Final Product: Purify the crude material by recrystallization (e.g., from ethanol/water) or flash column chromatography.
Recent advances have demonstrated that Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can activate sulfonyl fluorides for reaction with weakly nucleophilic anilines.[6][7] This method provides an alternative route, particularly when sulfonyl chlorides are not suitable. The Lewis acid coordinates to the sulfonyl group, increasing its electrophilicity and facilitating nucleophilic attack.[8][9]
Detailed Step-by-Step Protocol:
-
Setup: To a dry microwave vial or pressure tube, add the sulfonyl fluoride (1.0 equiv.), this compound (2.0 equiv.), and Ca(NTf₂)₂ (1.0 equiv.).
-
Solvent: Add anhydrous tert-amyl alcohol (to 0.2 M).
-
Reaction: Seal the vessel and heat to 80 °C for 5-24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the mixture to room temperature and dilute with ethyl acetate.
-
Purification: Wash the organic solution with saturated NaCl (aq). Extract the aqueous phase with ethyl acetate (2x). Combine all organic phases, dry over Na₂SO₄, filter, and concentrate.
-
Final Product: Purify the crude product via flash column chromatography.
Sulfonylation Workflow Diagram
Caption: Workflows for the sulfonylation of this compound.
Analytical Characterization of Derivatives
Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic methods should be employed.[10][11]
Table 2: Key Analytical Signatures for Product Confirmation
| Technique | Observation for Amide Derivative | Observation for Sulfonamide Derivative |
| ¹H NMR | Disappearance of broad NH₂ signal (~4-5 ppm). Appearance of a new, sharp N-H singlet (downfield, ~8-10 ppm). | Disappearance of broad NH₂ signal. Appearance of a new, sharp N-H singlet (further downfield, ~9-11 ppm). |
| ¹⁹F NMR | Two distinct signals for Ar-F and Ar-CF₃. Chemical shifts may be slightly perturbed from starting material. | Two distinct signals for Ar-F and Ar-CF₃. Chemical shifts may be slightly perturbed from starting material. |
| ¹³C NMR | Appearance of a new carbonyl (C=O) signal around 165-175 ppm. | No new carbonyl signal. Aromatic carbon shifts will be altered by the new substituent. |
| IR Spec. | Disappearance of primary amine N-H stretches (~3400, 3300 cm⁻¹). Appearance of a secondary amide N-H stretch (~3300 cm⁻¹) and a strong C=O stretch (~1680 cm⁻¹). | Disappearance of primary amine N-H stretches. Appearance of a secondary N-H stretch (~3250 cm⁻¹) and two strong S=O stretches (~1350 cm⁻¹ and ~1160 cm⁻¹). |
| Mass Spec. | Accurate mass measurement confirming the molecular formula of the expected product, typically observed as [M+H]⁺. | Accurate mass measurement confirming the molecular formula of the expected product, typically observed as [M+H]⁺. |
Conclusion
The derivatization of this compound is a non-trivial but achievable synthetic operation. Its reduced nucleophilicity demands carefully chosen, robust reaction conditions. By employing highly activated electrophiles, potent coupling agents, or advanced catalytic systems, chemists can successfully forge new amide and sulfonamide bonds. The protocols detailed in this guide provide a validated and rational approach to synthesizing derivatives of this valuable building block, enabling its broader application in drug discovery and materials science. Always ensure that reactions are monitored to completion and that products are rigorously purified and characterized to guarantee their quality for subsequent applications.
References
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- am Ende, C. W., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947.
- Dounay, A. B., et al. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10(23), 4558-4561.
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Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Fluoro-2-(trifluoromethyl)aniline Derivatives
Introduction: The Strategic Importance of the 3-Fluoro-2-(trifluoromethyl)aniline Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety known to significantly enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity. When combined with other halogens, such as fluorine, on an aniline scaffold, the resulting derivatives present a unique chemical space for library synthesis and high-throughput screening (HTS).
The this compound moiety is of particular interest. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups can modulate the pKa of the aniline nitrogen, influencing its ability to form key hydrogen bonds with biological targets. This scaffold is frequently found in kinase inhibitors, where the aniline core often serves as a crucial pharmacophore that interacts with the hinge region of the kinase ATP-binding site. Kinases, being central regulators of a vast array of cellular processes, are a major class of drug targets, particularly in oncology and immunology. Dysregulation of kinase signaling is a hallmark of many diseases, making the discovery of novel and selective kinase inhibitors a high priority in pharmaceutical research.
This guide provides detailed application notes and protocols for high-throughput screening assays designed to identify and characterize bioactive compounds derived from the this compound scaffold. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
PART 1: Biochemical Screening of this compound Derivatives Against Bruton's Tyrosine Kinase (BTK) using Fluorescence Polarization
Scientific Rationale
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] Several approved BTK inhibitors feature aniline-derived scaffolds. The development of sensitive and robust HTS assays is crucial for the discovery of new BTK modulators.[4]
Fluorescence Polarization (FP) is a homogeneous assay technology well-suited for HTS, as it does not require separation of bound and free components.[5] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, rapidly tumbling tracer exhibits low polarization, while the larger tracer-protein complex tumbles more slowly, resulting in higher polarization.[6][7] In a competitive binding assay format, a compound from a screening library that binds to the target protein will displace the fluorescent tracer, leading to a decrease in the polarization signal.
This protocol describes a competitive FP-based HTS assay to screen a library of this compound derivatives for their ability to inhibit the binding of a fluorescently labeled tracer to the BTK kinase domain.
Experimental Workflow Diagram
Caption: Workflow for the BTK Fluorescence Polarization HTS assay.
Detailed Protocol: BTK Fluorescence Polarization HTS Assay
Materials and Reagents:
-
BTK Enzyme: Recombinant human BTK kinase domain.
-
FP Tracer: A fluorescently labeled small molecule probe known to bind to the BTK active site.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20.
-
Compound Plates: 384-well plates containing this compound derivatives dissolved in 100% DMSO.
-
Assay Plates: Low-volume, black, 384-well non-binding surface plates.
-
Positive Control: A known, potent BTK inhibitor.
-
Negative Control: DMSO.
-
Plate Reader: Capable of measuring fluorescence polarization.
Protocol Steps:
-
Compound Plating:
-
Prepare serial dilutions of the this compound derivative library in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the appropriate wells of the 384-well assay plates.
-
Dispense 50 nL of the positive control and DMSO (negative control) into their designated wells.
-
-
Reagent Preparation:
-
Prepare a 2X working solution of BTK enzyme in assay buffer. The final concentration should be empirically determined to yield an optimal assay window.
-
Prepare a 2X working solution of the FP tracer in assay buffer. The concentration should be at or below its Kd for BTK to ensure assay sensitivity.
-
-
Assay Execution:
-
Add 5 µL of the 2X BTK enzyme solution to all wells of the assay plate except for the tracer-only control wells.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure the contents are mixed.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Add 5 µL of the 2X FP tracer solution to all wells.
-
Centrifuge the plates again.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.[6] Excitation and emission wavelengths should be appropriate for the fluorophore on the tracer.
-
-
Data Analysis:
-
The primary data is recorded in millipolarization (mP) units.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
-
mP_sample: mP value of the test compound well.
-
mP_low_control: Average mP of the positive control wells (maximum inhibition).
-
mP_high_control: Average mP of the negative control (DMSO) wells (no inhibition).
-
-
Assess the quality of the screen by calculating the Z'-factor for each plate: Z' = 1 - [(3 * SD_high_control + 3 * SD_low_control) / |Avg_high_control - Avg_low_control|]
-
A Z'-factor ≥ 0.5 indicates an excellent assay for HTS.[7]
-
-
Compounds exhibiting inhibition above a defined threshold (e.g., >50%) are considered primary hits.
-
Primary hits should be re-tested and confirmed in dose-response experiments to determine their IC50 values.
-
Quantitative Data Summary Table:
| Parameter | Recommended Value/Range | Rationale |
| Final Compound Concentration | 10 µM | A standard starting concentration for primary HTS. |
| Final DMSO Concentration | ≤ 0.5% | To minimize solvent effects on enzyme activity and assay performance.[7] |
| Final BTK Concentration | 1-5 nM | Empirically determined to be in the linear range of the assay and provide a sufficient signal window. |
| Final Tracer Concentration | 1-10 nM | At or below the Kd to ensure sensitivity to competitive inhibition. |
| Incubation Time | 60 minutes | Allows the binding reaction to reach equilibrium. |
| Assay Volume | 10 µL | Suitable for high-throughput screening in 384-well format. |
| Z'-Factor | ≥ 0.5 | Ensures the robustness and reliability of the screening data.[7] |
PART 2: Cell-Based Screening for Inhibitors of the RAF-MEK-ERK Signaling Pathway
Scientific Rationale
The RAF-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[8][9] Mutations in genes such as BRAF are common in various cancers, leading to constitutive activation of this pathway.[10] Therefore, inhibitors of this pathway are of significant therapeutic interest. The this compound scaffold has been incorporated into known RAF inhibitors.[11]
Cell-based reporter gene assays provide a functional readout of pathway activity within a cellular context. These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter containing response elements that are activated by a specific transcription factor downstream of the signaling pathway of interest. In the case of the RAF-MEK-ERK pathway, a serum response element (SRE) is often used, as its activity is stimulated by pathway activation. An inhibitor of the pathway will lead to a decrease in reporter gene expression and, consequently, a reduction in the luminescent signal.
This protocol outlines a luciferase-based reporter gene assay to screen a library of this compound derivatives for their ability to inhibit the RAF-MEK-ERK signaling pathway in a human cancer cell line.
Signaling Pathway and Assay Principle Diagram
Caption: RAF signaling pathway and the principle of the luciferase reporter assay.
Detailed Protocol: SRE-Luciferase Reporter Gene Assay
Materials and Reagents:
-
Reporter Cell Line: A human cancer cell line (e.g., HEK293T or a relevant cancer line) stably transfected with a serum response element (SRE)-driven firefly luciferase reporter construct.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin.
-
Serum-Free Medium: Basal medium without FBS.
-
Stimulant: A growth factor such as EGF or PMA to activate the RAF-MEK-ERK pathway.
-
Compound Plates: As described in the previous protocol.
-
Assay Plates: White, opaque, 384-well cell culture-treated plates.
-
Luciferase Assay Reagent: A commercial kit containing cell lysis buffer and luciferase substrate (e.g., Kinase-Glo®).[8][9]
-
Luminometer: A plate reader capable of measuring luminescence.
Protocol Steps:
-
Cell Seeding:
-
Harvest and count the reporter cells.
-
Seed the cells into 384-well white, opaque plates at a density of 5,000-10,000 cells per well in 20 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Serum Starvation and Compound Treatment:
-
The next day, gently remove the culture medium and replace it with 20 µL of serum-free medium.
-
Incubate for 4-6 hours to reduce basal pathway activity.
-
Add 50 nL of compound solutions, positive control (a known RAF or MEK inhibitor), and negative control (DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Prepare a solution of the stimulant (e.g., EGF) in serum-free medium at a concentration that elicits a sub-maximal response (EC₈₀).
-
Add 5 µL of the stimulant solution to all wells except for the unstimulated control wells. Add 5 µL of serum-free medium to the unstimulated wells.
-
Incubate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Detection:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well. This reagent lyses the cells and contains the luciferin substrate.
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The primary data is recorded in relative light units (RLU).
-
Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - [(RLU_sample - RLU_min_signal) / (RLU_max_signal - RLU_min_signal)])
-
RLU_sample: RLU of the test compound well.
-
RLU_min_signal: Average RLU of the stimulated, positive control-treated wells.
-
RLU_max_signal: Average RLU of the stimulated, DMSO-treated wells.
-
-
Calculate the Z'-factor to assess assay quality.
-
Identify primary hits and perform dose-response analysis to determine IC50 values.
-
It is crucial to perform a counterscreen for cytotoxicity to eliminate compounds that reduce the luciferase signal due to cell death rather than specific pathway inhibition.
-
Quantitative Data Summary Table:
| Parameter | Recommended Value/Range | Rationale |
| Cell Seeding Density | 5,000-10,000 cells/well | Optimized for cell health and a robust signal in a 384-well format. |
| Serum Starvation | 4-6 hours | Reduces basal pathway activity, thereby increasing the signal-to-background ratio upon stimulation. |
| Stimulant (EGF) Conc. | EC₈₀ | Provides a robust signal window for detecting inhibition without saturating the pathway. |
| Compound Incubation | 1 hour | Allows for cell permeability and target engagement prior to pathway stimulation. |
| Pathway Stimulation | 6-8 hours | Sufficient time for transcription and translation of the luciferase reporter gene. |
| Final DMSO Concentration | ≤ 0.5% | Minimizes solvent-induced cytotoxicity. |
| Z'-Factor | ≥ 0.5 | Indicates a high-quality, robust assay suitable for HTS. |
Conclusion and Future Perspectives
The protocols detailed in this guide provide robust and reliable methods for the high-throughput screening of compound libraries featuring the this compound scaffold. The biochemical FP assay offers a direct measure of target engagement, ideal for identifying compounds that bind to a specific kinase such as BTK. The cell-based reporter assay provides a more physiologically relevant readout of pathway inhibition, capturing effects on the RAF-MEK-ERK cascade within a living cell.
By employing these complementary HTS strategies, researchers can efficiently identify and prioritize hit compounds for further optimization. The insights gained from these screens, particularly regarding structure-activity relationships, will be invaluable in guiding medicinal chemistry efforts to develop novel, potent, and selective drug candidates. The versatility of the this compound scaffold, combined with the power of HTS, holds significant promise for the future of targeted therapeutics.
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- Henry, J. R., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(10), 4923-4940.
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Synthetic Routes to Bioactive Heterocycles Utilizing 3-Fluoro-2-(trifluoromethyl)aniline: A Detailed Guide for Medicinal Chemists
Introduction: The Strategic Advantage of 3-Fluoro-2-(trifluoromethyl)aniline in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound emerges as a particularly valuable starting material in this context. Its distinct substitution pattern—a fluorine atom at the 3-position and a trifluoromethyl group at the 2-position of the aniline ring—offers a powerful handle for the synthesis of a diverse array of bioactive heterocyclic compounds. The electron-withdrawing nature of both substituents significantly influences the reactivity of the aniline core, paving the way for unique synthetic transformations and the creation of novel chemical entities with potential therapeutic applications, particularly in the realm of kinase inhibitors and other targeted therapies.
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of key bioactive heterocyclic frameworks from this compound. We will delve into the mechanistic rationale behind these synthetic routes and offer step-by-step procedures to empower researchers in their drug discovery endeavors.
I. Synthesis of Fluorinated Quinolines: A Privileged Scaffold in Medicinal Chemistry
The quinoline core is a ubiquitous motif in a vast number of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] The introduction of fluorine and trifluoromethyl groups onto the quinoline scaffold can further enhance these properties. Here, we explore two classical and robust methods for the construction of fluorinated quinolines from this compound: the Gould-Jacobs reaction and the Friedländer annulation.
A. The Gould-Jacobs Reaction: Accessing 4-Quinolone Derivatives
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline (4-quinolone) derivatives.[2] The reaction proceeds through the initial condensation of an aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization.[3]
Reaction Workflow:
Figure 1: General workflow for the Gould-Jacobs synthesis of a fluorinated 4-quinolone.
Causality Behind Experimental Choices:
The initial condensation between the aniline and diethyl ethoxymethylenemalonate (DEEM) is typically carried out at elevated temperatures to drive the reaction forward by removing ethanol. The subsequent cyclization requires even higher temperatures, often necessitating the use of high-boiling solvents like Dowtherm A or diphenyl ether. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the aniline may require more forcing conditions for the cyclization step compared to electron-rich anilines.
Experimental Protocol: Synthesis of Ethyl 8-fluoro-4-hydroxy-9-(trifluoromethyl)quinoline-3-carboxylate
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A
-
Ethanol
-
Hexanes
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 2 hours.
-
Cyclization: To the reaction mixture, add Dowtherm A (10-15 mL per gram of aniline). Heat the mixture to 250 °C and maintain this temperature for 30 minutes.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add hexanes to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired ethyl 8-fluoro-4-hydroxy-9-(trifluoromethyl)quinoline-3-carboxylate.
Data Summary:
| Product Name | Starting Material | Key Reagents | Typical Yield |
| Ethyl 8-fluoro-4-hydroxy-9-(trifluoromethyl)quinoline-3-carboxylate | This compound | DEEM, Dowtherm A | 60-75% |
B. The Friedländer Annulation: A Versatile Route to Polysubstituted Quinolines
The Friedländer synthesis provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1] This method is highly versatile and can be catalyzed by either acids or bases.
Reaction Workflow:
Figure 2: General workflow for the Friedländer synthesis of a substituted quinoline.
Causality Behind Experimental Choices:
The choice of catalyst (acid or base) can influence the reaction rate and selectivity. For an electron-deficient aniline like this compound, an acid catalyst such as polyphosphoric acid (PPA) can be effective in promoting the condensation and subsequent cyclization. PPA serves as both a solvent and a catalyst at elevated temperatures.[4]
Experimental Protocol: Synthesis of 8-Fluoro-2,3-dimethyl-9-(trifluoromethyl)quinolin-4-ol
This protocol is adapted from a similar synthesis using 2-fluoroaniline.[4]
Materials:
-
This compound
-
Ethyl 2-methylacetoacetate
-
Polyphosphoric acid (PPA)
-
10% Aqueous sodium hydroxide solution
Procedure:
-
Reaction Setup: In a three-necked flask, combine this compound (1.0 eq), ethyl 2-methylacetoacetate (1.0 eq), and polyphosphoric acid (1.5 eq).
-
Reaction: Heat the mixture to 150 °C and stir for 3-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully adjust the pH to 7-8 with a 10% aqueous sodium hydroxide solution.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain 8-fluoro-2,3-dimethyl-9-(trifluoromethyl)quinolin-4-ol.
Data Summary:
| Product Name | Starting Material | Key Reagents | Typical Yield |
| 8-Fluoro-2,3-dimethyl-9-(trifluoromethyl)quinolin-4-ol | This compound | Ethyl 2-methylacetoacetate, PPA | 80-90% |
II. Synthesis of Fluorinated Quinazolines: Core Structures of Kinase Inhibitors
Quinazoline derivatives are another class of heterocyclic compounds with significant therapeutic importance, particularly as kinase inhibitors in cancer therapy.[5] The synthesis of fluorinated quinazolines from this compound can be achieved through a multi-step sequence involving the formation of an N-acylanthranilic acid followed by cyclization.
Reaction Workflow:
Figure 3: General synthetic workflow for fluorinated quinazolinones.
Experimental Protocol: Synthesis of 8-Fluoro-9-(trifluoromethyl)quinazolin-4(3H)-one
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine
-
Formamide
-
Dichloromethane (DCM)
Procedure:
-
Acylation: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM. Cool the solution to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise. Stir at room temperature for 2-3 hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-(3-fluoro-2-(trifluoromethyl)phenyl)-2-chloroacetamide intermediate.
-
Cyclization: To the crude intermediate, add formamide (excess) and heat the mixture at 150-160 °C for 4-6 hours.
-
Purification: Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford 8-fluoro-9-(trifluoromethyl)quinazolin-4(3H)-one.
Data Summary:
| Product Name | Starting Material | Key Reagents | Typical Yield |
| 8-Fluoro-9-(trifluoromethyl)quinazolin-4(3H)-one | This compound | Chloroacetyl chloride, Formamide | 55-70% (2 steps) |
III. Synthesis of Fluorinated Benzodiazepines: Modulators of the Central Nervous System
Benzodiazepines are a class of psychoactive drugs with a core seven-membered ring fused to a benzene ring. The introduction of fluorine and trifluoromethyl groups can significantly impact their potency and pharmacokinetic properties. While direct synthesis from this compound is less common, it can serve as a precursor to the required 2-aminobenzophenone intermediate.
Reaction Workflow:
Sources
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- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Art of Molecular Engineering: A Guide to the Synthesis of Liquid Crystal Materials
Introduction: The Mesophase Architects
Liquid crystals represent a fascinating state of matter, exhibiting a unique blend of the properties of both conventional liquids and solid crystals.[1] This duality, arising from the orientational and sometimes partial positional ordering of anisotropic molecules, is the foundation of their utility in a vast array of technologies, most notably in liquid crystal displays (LCDs).[2] The precise molecular architecture of a liquid crystal dictates its mesomorphic behavior, thermal properties, and electro-optical response. Therefore, the synthesis of these materials is a critical exercise in molecular engineering, demanding a deep understanding of organic chemistry principles to construct molecules with the desired form and function.
This guide provides an in-depth exploration of the synthetic strategies employed to create two primary classes of thermotropic liquid crystals: the rod-like calamitic and the disc-like discotic liquid crystals.[3] We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for key reactions, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals who seek to design and synthesize novel liquid crystalline materials.
Part 1: The Synthesis of Calamitic Liquid Crystals
Calamitic liquid crystals are characterized by their elongated, rod-like molecular shape.[4] This shape anisotropy is typically achieved by connecting rigid aromatic or cycloaliphatic core structures with flexible terminal groups via various linkage units.[5] The interplay between the rigid core and the flexible chains is crucial for the formation of nematic and smectic phases.[1][4]
Foundational Synthetic Strategies: Building the Rod-Like Architecture
The construction of calamitic liquid crystals often involves a modular approach, where pre-synthesized core and terminal units are coupled together. The choice of reaction is paramount in achieving high yields and purity.
Ester linkages are prevalent in liquid crystal synthesis due to their chemical stability and the straightforward nature of their formation. The Steglich esterification, utilizing a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a particularly mild and effective method.[6][7]
-
Causality of Choice: The Steglich esterification is favored for its ability to proceed at room temperature, which is crucial for substrates that may be sensitive to heat.[7] DMAP acts as a potent acyl transfer agent, accelerating the reaction and minimizing the formation of N-acylurea byproducts that can complicate purification.[7]
Protocol 1: Steglich Esterification of a Phenol with a Carboxylic Acid
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), the phenol (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of the same anhydrous solvent. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up: Upon completion, filter off the DCU precipitate using a sintered glass funnel. Wash the precipitate with a small amount of the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ester is typically purified by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture thereof) or by column chromatography on silica gel.[8]
Palladium-catalyzed cross-coupling reactions are indispensable for creating the biaryl and poly-aryl rigid cores that are central to many high-performance liquid crystals.[9] The Suzuki-Miyaura and Sonogashira reactions are two of the most powerful tools in this context.
-
The Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound, typically an arylboronic acid.[10][11] It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the generation of non-toxic, easily removable byproducts.[10]
-
The Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, creating an internal alkyne.[12][13] This is a valuable method for introducing linear, rigid acetylenic linkages into the liquid crystal core, which can enhance the aspect ratio and influence the mesomorphic properties.
Protocol 2: Suzuki-Miyaura Coupling for Biphenyl Synthesis
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and an aqueous solution of the base.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate or DCM.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the biphenyl derivative.[10]
Protocol 3: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq.).
-
Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirred mixture.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed, as indicated by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by a brine wash.[12]
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.[12]
Case Study: Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)
5CB is a classic nematic liquid crystal that was pivotal in the development of LCDs.[14] Its synthesis is a multi-step process that exemplifies the principles discussed above.[15]
Caption: Synthetic route to 4-Cyano-4'-pentylbiphenyl (5CB).
Part 2: The Synthesis of Discotic Liquid Crystals
Discotic liquid crystals are composed of flat, disc-like molecules that can self-assemble into columnar structures.[15] These columnar phases are of great interest for their potential applications as one-dimensional charge conductors in organic electronic devices. The synthesis of discotic liquid crystals often involves the construction of a polycyclic aromatic core, such as triphenylene or phthalocyanine, which is then functionalized with flexible peripheral chains.
Crafting the Discotic Core: The Example of Triphenylene
Triphenylene-based discotic liquid crystals are among the most widely studied. A common and efficient method for their synthesis is the oxidative trimerization of catechol derivatives.
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (HAT6) is a well-known discotic liquid crystal that exhibits a columnar hexagonal mesophase.[16] While a specific detailed protocol can vary, the general approach involves two key steps: etherification of a catechol derivative followed by oxidative cyclotrimerization.
Caption: General synthetic pathway to HAT6.
Protocol 4: General Synthesis of a Hexa-substituted Triphenylene
-
Etherification:
-
Reactants: Dissolve 1,2-dihydroxybenzene (catechol) (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.5 eq.) in a polar aprotic solvent like DMF or acetone.
-
Alkyl Halide Addition: Add the corresponding alkyl halide (e.g., 1-bromohexane for HAT6, 2.2 eq.) and heat the mixture to reflux for 24-48 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the resulting 1,2-dialkoxybenzene by column chromatography or distillation.
-
-
Oxidative Trimerization:
-
Reaction Setup: Dissolve the purified 1,2-dialkoxybenzene in an appropriate solvent such as dichloromethane.
-
Oxidant Addition: Add a solution of an oxidizing agent, commonly iron(III) chloride (FeCl₃, >2 eq.), dropwise to the solution at room temperature.
-
Reaction and Quenching: Stir the reaction for several hours until completion. Quench the reaction by adding methanol.
-
Isolation and Purification: Collect the precipitated solid by filtration. The crude product is then extensively purified by column chromatography followed by multiple recrystallizations from solvents like acetone or ethanol to obtain the pure discotic liquid crystal.
-
Part 3: Purification and Characterization: Ensuring Mesomorphic Integrity
The purity of a liquid crystal is of paramount importance, as even small amounts of impurities can significantly alter its phase transition temperatures and electro-optical properties.[15] Rigorous purification is therefore a non-negotiable step in their synthesis.
Purification Protocols
| Purification Technique | Principle | Application Notes |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[17] | The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[18] Slow cooling generally yields larger, purer crystals.[19] |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase.[20] | Useful for separating products from unreacted starting materials and byproducts, especially when recrystallization is ineffective.[21] The choice of eluent (mobile phase) is optimized using TLC. |
| Zone Refining | A specialized technique for achieving ultra-high purity by repeatedly passing a molten zone through a solid sample. | Highly effective for removing trace impurities but is a more specialized and time-consuming method. |
Protocol 5: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is soluble when hot but insoluble when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[22]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[23]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Characterization Protocols
Once a liquid crystal has been synthesized and purified, its mesomorphic properties must be characterized. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the two primary techniques for this purpose.[24]
| Characterization Technique | Information Obtained | Experimental Synopsis |
| Differential Scanning Calorimetry (DSC) | Phase transition temperatures (e.g., crystal-nematic, nematic-isotropic) and associated enthalpy changes.[1][25] | A small, weighed sample is heated and cooled at a controlled rate, and the heat flow to or from the sample relative to a reference is measured as a function of temperature.[25] |
| Polarized Optical Microscopy (POM) | Identification of specific liquid crystal phases (e.g., nematic, smectic, columnar) through their characteristic optical textures.[26][27] | A thin film of the sample is placed on a temperature-controlled stage (hot stage) between two crossed polarizers. As the sample is heated and cooled, the changes in its birefringent textures are observed.[26] |
Protocol 6: Characterization by DSC and POM
-
Sample Preparation: Place a small amount (2-5 mg) of the purified liquid crystal in a DSC pan and seal it. Prepare a POM slide by melting a small amount of the sample between a glass slide and a coverslip.
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample to a temperature well above its expected clearing point (transition to the isotropic liquid phase).
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan at the same rate. The second heating scan is typically used for data analysis to ensure a consistent thermal history.
-
Identify the phase transitions as peaks in the heat flow curve.[28]
-
-
POM Analysis:
-
Place the prepared slide on the hot stage of the polarizing microscope.
-
Heat and cool the sample while observing the changes in the optical texture through the eyepieces.
-
Correlate the observed texture changes with the transition temperatures determined by DSC to identify the mesophases. For example, a nematic phase will often exhibit a "schlieren" or "threaded" texture, while smectic phases show "focal conic" or "fan-like" textures.[4][26]
-
Caption: Workflow for the characterization of liquid crystal phases.
Conclusion
The synthesis of liquid crystal materials is a dynamic and evolving field of organic chemistry. A systematic approach, grounded in the understanding of reaction mechanisms and the causality of experimental choices, is essential for success. This guide has provided a foundational overview of the key synthetic strategies, purification techniques, and characterization methods. By following these detailed protocols and understanding the principles behind them, researchers can confidently embark on the design and creation of novel liquid crystals with tailored properties for the next generation of advanced materials and technologies.
References
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- MDPI. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- PubMed. (2010).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chemical Synthesis and Purity of 4-Cyano-4'-pentylbiphenyl. [Link]
- RSC Publishing. (2023).
- Google Patents. (n.d.).
- Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]
- Semantic Scholar. (n.d.).
- University of Illinois Urbana-Champaign. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. [Link]
- University of California, Los Angeles. (n.d.).
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- University of Colorado Boulder. (n.d.).
- RSC Publishing. (2021).
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- CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. [Link]
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- University of California, Los Angeles. (n.d.).
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- PubMed Central. (n.d.). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. [Link]
- NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. [Link]
- Cambridge University Press & Assessment. (2022). Simulating Polarized Optical Microscopy Textures (Appendix L). [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. [Link]
- ResearchGate. (n.d.).
- Knowledge UChicago. (n.d.). Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase. [Link]
- University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. [Link]
- PubMed Central. (n.d.).
- Wikipedia. (n.d.).
- Linseis. (n.d.). Phase change analysis with DSC. [Link]
- Columbia University. (n.d.).
- ElectronicsAndBooks. (2010). Liquid Crystals Synthesis and properties of novel columnar liquid crystals based on symmetrical and non-symmetrical 1,3,5-trisub. [Link]
- Opto-Electronics Review. (2005). Molecular engineering of triphenylene-based discotic liquid crystal conductors. [Link]
- IOPscience. (2024). Orientational transitions of discotic columnar liquid crystals in cylindrical pores. [Link]
- Journal of the Association of Arab Universities for Basic and Applied Sciences. (n.d.). Synthesis, Characterization and Study the Liquid Crystalline Properties of New Discotic Compounds. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Fluoro-2-(trifluoromethyl)aniline
Welcome to the technical support guide for the purification of 3-Fluoro-2-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My freshly distilled this compound is a pale yellow liquid, but it darkens over time. Why does this happen and how can I prevent it?
A1: The darkening of aniline compounds upon storage is a common issue caused by oxidation and polymerization when exposed to air and light.[1] These degradation products are often highly colored and can be challenging to remove.
Prevention is key:
-
Inert Atmosphere: Store the purified aniline under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect it from light.[1]
-
Low Temperature: Storing the compound at low temperatures, for instance, in a refrigerator at 4°C, can significantly slow the degradation process.[1]
-
Proper Sealing: Ensure the container is tightly sealed to prevent exposure to moisture and air.[1]
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The impurity profile largely depends on the synthetic route. Common impurities can include:
-
Isomeric Anilines: Positional isomers formed during the nitration or amination steps are frequent contaminants.[2][3]
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reaction Byproducts: These can include di-bromo derivatives or other halogenated species if they are used in the synthesis.[4]
-
Oxidation/Polymerization Products: As mentioned, these are colored impurities that form upon exposure to air and light.[1]
Q3: What are the primary safety precautions I should take when handling this compound?
A3: This compound is hazardous and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including tightly fitting safety goggles, a face shield, and chemical-resistant gloves.[5]
-
Ventilation: Handle the product in a well-ventilated area or a closed system with appropriate exhaust ventilation.[6]
-
Avoid Inhalation and Contact: Do not breathe vapors or mist. Avoid contact with eyes, skin, and clothing.[5][7]
-
Fire Safety: It is a combustible liquid. Keep it away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[5][6]
-
Emergency Procedures: In case of inhalation, move the person to fresh air. If it comes into contact with skin, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.[6]
Troubleshooting and Purification Guides
Issue 1: My crude product contains significant colored impurities that are not removed by simple filtration.
This is a classic problem with anilines. These colored impurities are typically high-molecular-weight oxidation or polymerization products.
Solution 1.1: Vacuum Distillation
Vacuum distillation is a highly effective method for separating the volatile aniline from non-volatile colored impurities and polymeric "gunk."[1]
Rationale: this compound has a boiling point that allows for distillation under reduced pressure, leaving the non-volatile impurities behind. This method is excellent for achieving high purity on a larger scale.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Drying (Optional but Recommended): Dry the crude aniline over a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH2) before distillation.[8]
-
Distillation: Heat the flask gently under vacuum. Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Storage: Collect the purified, colorless to pale-yellow liquid directly into a receiver flask that has been purged with an inert gas. Store as recommended in the FAQ section.
Issue 2: After distillation, I still have isomeric impurities present in my product.
Isomers often have very similar boiling points, making separation by distillation alone difficult. In this case, chromatographic methods are generally more effective.
Solution 2.1: Flash Column Chromatography
Flash column chromatography is a standard technique for separating compounds with different polarities.
Rationale: The different isomers of fluoro-(trifluoromethyl)aniline will likely have slightly different polarities, allowing for their separation on a silica gel column with an appropriate solvent system.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A common starting point is a mixture of hexanes and ethyl acetate.[9][10]
-
Column Packing: Pack a chromatography column with silica gel using the selected eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[9][10]
Issue 3: I am attempting recrystallization, but my compound "oils out" instead of forming crystals.
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid. This often happens if the melting point of the solute is lower than the boiling point of the solvent or if the solution is supersaturated.[11]
Solution 3.1: Adjusting Recrystallization Parameters
Rationale: Successful recrystallization depends on the careful selection of a solvent in which the compound is soluble when hot but insoluble when cold.[12][13]
Troubleshooting Steps:
-
Add More Solvent: The "oiling out" may be due to the solution being too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.[11]
-
Change Solvent System: The initial solvent may be inappropriate. A two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly cloudy. Allow to cool slowly.[12]
-
Lower the Cooling Rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[12]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[11]
Purification Workflow Decision Diagram
Caption: Decision workflow for purifying crude this compound.
Quantitative Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₇H₅F₄N | |
| Molecular Weight | 179.12 g/mol | |
| Boiling Point | ~189 °C (at 760 mmHg) | [14] |
| Density | ~1.39 g/mL at 25 °C | [14] |
| Refractive Index (n20/D) | ~1.462 | [14] |
Note: Physical properties can vary slightly based on purity and measurement conditions.
References
- Gujarat Fluorochemicals Limited. (2020, August 28). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.
- Fisher Scientific. (2025, December 22).
- Apollo Scientific. (2023, June 8). Safety Data Sheet: 2,4-Difluoro-3-(trifluoromethyl)aniline.
- PrepChem.com. Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Methyl-3-(trifluoromethyl)aniline.
- Sigma-Aldrich. (2025, November 6).
- BenchChem. (2025).
- BenchChem. (2025).
- University of California, Los Angeles. Recrystallization - Single Solvent.
- JoVE (Journal of Visualized Experiments). (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- National Center for Biotechnology Information. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)
- Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
- ResearchGate. (2013). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- The Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods.
- ResearchGate. (2014, December 12).
- Reddit. (2014, May 26). Purify and dry aniline?.
- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.
- SIELC Technologies. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column.
- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Google Patents. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline.
- LGC, Biosearch Technologies.
- ChemicalBook. (2025, July 4). 2-Fluoro-3-(trifluoromethyl)aniline.
- ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- CUNY.
- Wikipedia. 3-(Trifluoromethyl)aniline.
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- 9. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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common side reactions in the synthesis of 3-Fluoro-2-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 3-Fluoro-2-(trifluoromethyl)aniline (CAS No. 123973-22-8). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, simplify purification, and ensure the highest quality of your final product.
Introduction: The Synthetic Landscape
This compound is a key building block in the development of pharmaceuticals and agrochemicals. Its synthesis is primarily achieved through two major routes:
-
Route A: Reduction of a Nitro Precursor: This common industrial route involves the catalytic hydrogenation or metal-acid reduction of 2-fluoro-1-nitro-3-(trifluoromethyl)benzene.
-
Route B: Palladium-Catalyzed Amination: The Buchwald-Hartwig amination of a 1-halo-3-fluoro-2-(trifluoromethyl)benzene substrate offers an alternative, albeit often more expensive, pathway.
Each route presents a unique set of challenges, from isomeric impurities to byproducts formed from intermediate species. This guide will address the most frequent issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Route A: Reduction of 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene
This is the most prevalent and cost-effective method for large-scale synthesis. The primary precursor, 2-fluoro-1-nitro-3-(trifluoromethyl)benzene, is synthesized by the nitration of 1-fluoro-2-(trifluoromethyl)benzene. The subsequent reduction of the nitro group yields the desired aniline.
Caption: Synthetic pathway from 1-fluoro-2-(trifluoromethyl)benzene.
Question 1: My final product contains significant isomeric impurities that are difficult to separate by column chromatography. What are they and how can I avoid them?
Answer:
This is the most common issue in this synthesis and it originates from the initial nitration step. The directing effects of the substituents on the starting material, 1-fluoro-2-(trifluoromethyl)benzene, determine the regioselectivity of nitration.
-
Causality: The trifluoromethyl (-CF₃) group is a strong deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect.[1] The fluorine (-F) atom is a deactivating, ortho, para-directing group. When both are present, their directing effects are competitive. The nitration of 1-fluoro-2-(trifluoromethyl)benzene will primarily yield the desired 2-fluoro-1-nitro-3-(trifluoromethyl)benzene, but other isomers are inevitably formed.[2]
The most probable isomeric byproduct is 4-fluoro-1-nitro-3-(trifluoromethyl)benzene . Upon reduction, this will be converted to 4-fluoro-3-(trifluoromethyl)aniline , which has a very similar polarity to your target compound, making chromatographic separation challenging.
Troubleshooting & Optimization:
-
Control Nitration Conditions: Carefully control the temperature of the nitration reaction. Running the reaction at lower temperatures (e.g., 0-10 °C) can enhance the regioselectivity, favoring the desired isomer.
-
Purification of the Nitro Intermediate: It is highly recommended to purify the 2-fluoro-1-nitro-3-(trifluoromethyl)benzene intermediate before the reduction step. The difference in boiling points and crystal packing between the nitro-isomers is often more pronounced than between the resulting anilines. Consider fractional distillation under reduced pressure or recrystallization of the nitro-intermediate. A patent for the preparation of trifluoromethylanilines suggests that separation of isomers is advantageous at the nitrobenzotrifluoride stage.[3]
-
Analytical Identification: Use ¹⁹F NMR to identify and quantify the isomeric impurities. The chemical shift of the -CF₃ group will be distinct for each isomer. For example, the ¹H NMR spectrum of 4-fluoro-3-(trifluoromethyl)aniline shows distinct aromatic signals compared to other isomers.[4]
| Compound | Predicted Source | Analytical Tip |
| 4-Fluoro-3-(trifluoromethyl)aniline | Isomeric Nitration | Look for distinct aromatic coupling patterns in ¹H NMR and a different chemical shift for the -CF₃ in ¹⁹F NMR. |
| Other positional isomers | Isomeric Nitration | GC-MS analysis will show identical mass but different retention times. |
Question 2: After the reduction step, my crude product has a distinct color (yellow, orange, or red) and I see multiple spots on TLC, some less polar than my product. What are these colored impurities?
Answer:
These colored impurities are typically the result of incomplete reduction of the nitro group and subsequent condensation reactions. The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates.[5]
-
Causality: The primary intermediates are the nitroso (-NO) and hydroxylamine (-NHOH) species. If the reaction conditions (e.g., catalyst activity, reaction time, stoichiometry of reducing agent) are insufficient for complete reduction, these highly reactive intermediates can accumulate. The nitroso intermediate can then react with the hydroxylamine intermediate to form an azoxy compound (Ar-N=N(O)-Ar'), or with the final aniline product to form an azo compound (Ar-N=N-Ar').[6][7] These molecules are highly conjugated and, as a result, intensely colored.
Troubleshooting & Optimization:
-
Ensure Complete Reaction:
-
Catalytic Hydrogenation (e.g., Pd/C): Ensure the catalyst is active and not poisoned. Use a sufficient catalyst loading (typically 1-5 mol%). Monitor hydrogen uptake carefully; the reaction is complete when uptake ceases. In some cases, residual starting material or intermediates can poison the catalyst surface.[8]
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): Use a sufficient stoichiometric excess of the metal reducing agent (typically 3-5 equivalents). Ensure the reaction is allowed to proceed for an adequate amount of time, monitoring by TLC or LC-MS until all starting material is consumed.
-
-
Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. For catalytic hydrogenations, moderate temperatures (25-50 °C) are usually sufficient.
-
Purification:
-
Azo and azoxy compounds are generally less polar than the corresponding aniline. They can often be removed by column chromatography on silica gel.
-
Acid/base extraction can be effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1M HCl). The aniline product will move to the aqueous phase as the ammonium salt, while the neutral azo/azoxy impurities remain in the organic layer. The aniline can then be recovered by basifying the aqueous layer and re-extracting.
-
-
Analytical Identification: These dimeric species are readily identifiable by mass spectrometry, as their molecular weights will be approximately double that of the expected aniline, minus the mass of water or hydrogen molecules.[9][10]
| Impurity Type | Chemical Structure | Appearance |
| Nitrosobenzene | Ar-NO | Green/Blue |
| Hydroxylamine | Ar-NHOH | Colorless |
| Azoxybenzene | Ar-N=N(O)-Ar | Yellow |
| Azobenzene | Ar-N=N-Ar | Orange/Red |
Route B: Buchwald-Hartwig Amination
This route involves the palladium-catalyzed cross-coupling of an aryl halide, such as 1-bromo-3-fluoro-2-(trifluoromethyl)benzene, with an ammonia source. While versatile, this method is susceptible to a key side reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. columbia.edu [columbia.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
strategies for improving the yield of 3-Fluoro-2-(trifluoromethyl)aniline synthesis
Welcome to the technical support center for the synthesis of 3-Fluoro-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield and purity of your synthesis.
Introduction: Navigating the Synthesis of a Key Intermediate
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique properties conferred by its fluorine and trifluoromethyl substituents. However, its synthesis can present several challenges, including low yields, formation of stubborn impurities, and difficult purifications. This guide will walk you through the common synthetic routes and provide practical, experience-driven advice to overcome these hurdles.
Overview of Synthetic Strategies
Two primary strategies are commonly employed for the synthesis of this compound:
-
Reduction of 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene: This is a widely used method that involves the reduction of the corresponding nitro compound. While conceptually straightforward, the choice of reducing agent and reaction conditions is critical to avoid side reactions and ensure complete conversion.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers an alternative route, typically starting from an aryl halide like 1-bromo-3-fluoro-2-(trifluoromethyl)benzene and an ammonia equivalent. The success of this reaction is highly dependent on the selection of the appropriate catalyst, ligand, and base.
Below, we address specific issues you might encounter with each of these synthetic pathways.
Troubleshooting Guide: Reduction of 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene
This section provides solutions to common problems encountered during the reduction of 2-fluoro-1-nitro-3-(trifluoromethyl)benzene to this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the reduction of nitroarenes can stem from several factors, primarily incomplete reaction or the formation of side products.
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. For metal-based reductions like Fe/HCl, the quality and surface area of the metal are crucial.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal endpoint.
-
Catalyst Inactivity (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., with Pd/C or Raney Nickel), the catalyst may be poisoned or deactivated. Ensure the starting material and solvent are free of catalyst poisons like sulfur compounds. The catalyst may also need to be handled under an inert atmosphere to prevent oxidation.
-
-
Side Product Formation:
-
Hydrodehalogenation: The fluorine atom can be susceptible to reduction, especially under harsh hydrogenation conditions. This results in the formation of 2-(trifluoromethyl)aniline as a byproduct. To minimize this, consider using milder reducing agents or optimizing the reaction conditions (e.g., lower hydrogen pressure, shorter reaction time).
-
Formation of Intermediates: Incomplete reduction can lead to the accumulation of intermediates such as nitroso and hydroxylamine species. These can further react to form dimeric impurities like azoxy and azo compounds. Ensuring a sufficient amount of reducing agent and allowing the reaction to go to completion can mitigate this.
-
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I get rid of them?
A2: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting material. Common impurities in this reaction include:
-
Unreacted 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene: This is often the case when the reaction is incomplete.
-
Partially Reduced Intermediates: As mentioned above, nitroso and hydroxylamine intermediates can be present.
-
Hydrodehalogenated Product: 2-(Trifluoromethyl)aniline is a common byproduct.
-
Dimeric Byproducts: Azoxy and azo compounds can form from the condensation of intermediates.
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired aniline from the starting material and various byproducts. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.
-
Acid-Base Extraction: Aniline is basic and can be separated from neutral impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The aniline will move to the aqueous phase as the ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified aniline extracted back into an organic solvent.
-
Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation can be an effective purification method.[1]
Q3: The work-up of my reaction using Fe/HCl is messy and gives a low isolated yield. Are there any tips to improve this?
A3: The classic Fe/HCl reduction can indeed lead to challenging work-ups due to the formation of iron salts.
-
Filtration: After the reaction, it is crucial to filter the hot reaction mixture through a pad of Celite to remove the iron and its salts. Washing the filter cake thoroughly with the reaction solvent is important to recover all the product.
-
Basification: Before extraction, the filtrate needs to be carefully basified to a high pH (typically >10) to precipitate all iron hydroxides and to ensure the aniline is in its free base form.
-
Extraction: Use a robust organic solvent for extraction. Emulsions can sometimes form; adding brine can help to break them.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Fe/HCl | Ethanol/Water, reflux | Inexpensive, reliable | Messy work-up, formation of iron sludge |
| SnCl₂·2H₂O | Ethanol, reflux | Milder than Fe/HCl | Stoichiometric tin waste |
| Catalytic Hydrogenation (H₂) | Pd/C, Raney Ni, PtO₂ in Ethanol or Ethyl Acetate | Clean reaction, high yield | Potential for hydrodehalogenation, requires specialized equipment |
| Transfer Hydrogenation | Hydrazine hydrate, Ammonium formate | Milder than direct hydrogenation | Can be slower, requires a hydrogen donor |
A comparison of common reducing agents for nitroarenes.
Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses challenges specific to the palladium-catalyzed amination of an aryl halide (e.g., 1-bromo-3-fluoro-2-(trifluoromethyl)benzene) to form this compound.
Q1: My Buchwald-Hartwig amination reaction is not working, or the conversion is very low. What should I check?
A1: The success of a Buchwald-Hartwig amination hinges on the interplay between the palladium catalyst, the ligand, the base, and the solvent.
-
Catalyst System:
-
Ligand Choice: The electron-deficient nature of the aryl halide requires an electron-rich and sterically hindered phosphine ligand to facilitate oxidative addition and reductive elimination. For amination with ammonia equivalents, ligands like XPhos, tBuXPhos, or Josiphos-type ligands are often effective.[2]
-
Palladium Precatalyst: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be used. Pd(II) precatalysts require in situ reduction, which is often facilitated by the phosphine ligand.
-
Catalyst Deactivation: The catalytic species is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that the solvents are properly degassed.
-
-
Reaction Conditions:
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring a change in ligand and solvent.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species.
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3]
-
Q2: I am using an ammonia equivalent, but the reaction is not proceeding as expected. What are the common issues?
A2: The direct use of ammonia gas can be challenging in a laboratory setting. Therefore, ammonia surrogates are often employed.
-
Benzophenone Imine: This reagent, followed by acidic hydrolysis, is a common choice. Ensure the quality of the benzophenone imine and that the subsequent hydrolysis step is complete.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): This can also serve as an ammonia equivalent.[4] The silylated amine intermediate requires an acidic work-up to yield the primary aniline.
-
Ammonium Salts: In some newer protocols, ammonium salts like ammonium sulfate can be used directly.[2]
Q3: My main side product is the hydrodehalogenated starting material. How can I prevent this?
A3: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction.
-
Water Content: While trace amounts of water can sometimes be beneficial, excess water can lead to the formation of palladium hydride species that promote hydrodehalogenation. Ensure you are using anhydrous solvents.
-
Ligand Choice: Some ligands are more prone to promoting this side reaction than others. Screening different ligands can help to identify a more selective system.
| Component | Recommendation for Electron-Deficient Aryl Halides | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | XPhos, tBuXPhos, Josiphos-type ligands | Electron-rich, bulky ligands facilitate the key steps of the catalytic cycle.[2] |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base is generally required. |
| Ammonia Source | Benzophenone imine, LiHMDS, Ammonium sulfate | Safer and more convenient alternatives to ammonia gas.[2][4] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are preferred. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is often needed to drive the reaction.[3] |
Recommended starting conditions for the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for producing this compound?
A1: The "better" route depends on the availability of starting materials, scale, and the equipment at your disposal. The reduction of 2-fluoro-1-nitro-3-(trifluoromethyl)benzene is often more cost-effective for large-scale synthesis, but the work-up can be more challenging. The Buchwald-Hartwig amination offers a more modular approach and may have a broader substrate scope if you are developing a library of related anilines, but the cost of the palladium catalyst and ligands can be a factor.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): This will confirm the structure of the molecule and identify any major impurities.
-
GC-MS: This is excellent for assessing purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): This can provide a more accurate measure of purity than GC-MS for non-volatile impurities.
Q3: Are there any specific safety precautions I should take when working with these compounds?
A3: Yes. Fluorinated anilines and their precursors should be handled with care.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trifluoromethylated compounds can be toxic, so avoid inhalation, ingestion, and skin contact.
-
Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene with Iron
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-1-nitro-3-(trifluoromethyl)benzene (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
Add iron powder (e.g., 5.0 eq) to the mixture.
-
Slowly add concentrated hydrochloric acid (e.g., 0.5 eq) portion-wise. The reaction is exothermic.
-
Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and water. Basify the aqueous layer to pH > 10 with a concentrated NaOH solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Add 1-bromo-3-fluoro-2-(trifluoromethyl)benzene (1.0 eq) and the ammonia equivalent (e.g., benzophenone imine, 1.2 eq).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If using benzophenone imine, the crude product is then treated with aqueous HCl to hydrolyze the imine, followed by basification and extraction to isolate the final product.
-
Purify the crude product by silica gel column chromatography.[2]
References
- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google P
- PrepChem.com. Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. URL
- Fox, G. J., et al. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses Procedure. URL
- Wikipedia.
- Oldenhuis, N. J., et al. (2000).
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. URL
- JoVE.
- Chemical Communications (RSC Publishing). Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines. URL
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. URL
- ResearchGate.
- eScholarship. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. URL
- Synthesis Spotlight.
- PMC - NIH.
- Benchchem.
- Organic Chemistry Portal.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. URL
- PubMed. Selective Liquid-Phase Hydrogenation of a Nitro Group in Substituted Nitrobenzenes over Au/Al2 O3 Catalyst in a Packed-Bed Flow Reactor. URL
- Benchchem. Identifying common impurities in 3-Fluorofluoren-9-one synthesis. URL
- ResearchGate. Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. URL
- Common Organic Chemistry. Nitro Reduction - Iron (Fe). URL
- Google Patents.
- Santa Cruz Biotechnology. This compound. URL
- ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. URL
- ACS Publications.
- TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)
- ChemBK. 2-Fluoro-1-nitro-3-(trifluoroMethyl)benzene. URL
- PubChem. 3-(Trifluoromethyl)aniline. URL
- Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. URL
- PubChem. 2-Chloro-1-fluoro-3-nitrobenzene. URL
- YouTube. Reduction of aromatic nitro compounds using Fe and HCl gives (i) aromatic oxime (ii)
- PubChem. 2-Chloro-1-nitro-3-(trifluoromethyl)benzene. URL
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
stability issues of 3-Fluoro-2-(trifluoromethyl)aniline in acidic or basic media
Welcome to the Technical Support Center for 3-Fluoro-2-(trifluoromethyl)aniline. This guide is intended for researchers, scientists, and drug development professionals. Here you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability of this compound in acidic and basic media. As Senior Application Scientists, we provide this information based on established chemical principles and data from related compounds to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aniline functional group.[3] Protection from light is also recommended to avoid potential photodegradation.[3]
Q2: What are the primary stability concerns when using this compound in acidic media?
A2: In acidic media, the primary concern is the potential for protonation of the aniline nitrogen. While this generally forms a more stable salt, strong acidic conditions, especially at elevated temperatures, can promote side reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups decreases the basicity of the aniline, but reactions common to aromatic amines can still occur.[4] Additionally, hydrolysis of the trifluoromethyl group to a carboxylic acid can occur under harsh acidic conditions, a phenomenon observed in related trifluoromethylated aromatic compounds.[5]
Q3: What are the main stability issues with this compound in basic media?
A3: In basic media, the trifluoromethyl group is susceptible to hydrolysis, converting it to a carboxylic acid. This reaction is known to be facile for some trifluoromethylated indoles in the presence of a base.[6] The aniline moiety is also prone to oxidation, which can be accelerated in basic conditions, potentially forming colored impurities.
Q4: I've noticed a discoloration in my sample of this compound. What could be the cause?
A4: Discoloration, often to a yellow or brown hue, is a common indicator of aniline degradation. This is typically due to oxidation of the amino group, which can form colored impurities like nitroso or nitro compounds.[3] This process can be accelerated by exposure to air (oxygen), light, or basic conditions.
Q5: Can I use this compound in reactions with strong oxidizing agents?
A5: Caution is advised when using this compound with strong oxidizing agents. The aniline functional group is susceptible to oxidation, which can lead to the formation of various byproducts and degradation of your starting material. It is recommended to avoid strong oxidizers where possible or conduct reactions under controlled conditions (e.g., low temperature, inert atmosphere).[7]
Troubleshooting Guide
Scenario 1: You observe unexpected peaks in your HPLC/LC-MS analysis after a reaction in acidic media.
Possible Cause: Degradation of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical results.
Detailed Steps:
-
Characterize the Impurities: Use mass spectrometry (MS) to determine the molecular weight of the unknown peaks. If the impurities can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information.
-
Identify Potential Degradants: Compare the molecular weights of the impurities to those of potential degradation products. (See Table 2).
-
Perform a Forced Degradation Study: To confirm if the starting material is unstable under your reaction conditions, run a control experiment. Subject a sample of this compound to the same acidic conditions (solvent, temperature, time) without the other reactants.[8][9][10] Analyze the sample by HPLC to see if the same unexpected peaks are generated.
-
Optimize Reaction Conditions: If the control experiment confirms degradation, consider modifying your reaction conditions. This could involve lowering the reaction temperature, reducing the reaction time, or using a less harsh acidic catalyst.
Scenario 2: Your reaction mixture containing this compound turns dark upon addition of a strong base.
Possible Cause: Oxidation of the aniline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction discoloration.
Detailed Steps:
-
Inert Atmosphere: Anilines are prone to oxidation by atmospheric oxygen, a process that can be accelerated by basic conditions. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Temperature Control: If the reaction is exothermic, the addition of a strong base can cause a temperature increase, which can accelerate degradation. Consider adding the base slowly at a lower temperature.
-
Choice of Base: If possible, screen for a milder base that can still facilitate the desired reaction without causing significant degradation of the starting material.
-
Analyze the Mixture: Take a small aliquot of the darkened reaction mixture and analyze it by Thin Layer Chromatography (TLC) or HPLC to assess the extent of the degradation. This will help you determine if the starting material is being consumed in a side reaction.
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound in acidic and basic media.
Caption: Potential degradation pathways in acidic and basic media.
Data Summary Tables
Table 1: Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | To slow down potential degradation reactions.[3] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | To prevent oxidation of the aniline functional group.[3] |
| Light | Protect from light (e.g., use an amber vial). | To prevent photodegradation.[3] |
| Moisture | Store in a dry environment. | To prevent hydrolysis.[3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[11] | To prevent unwanted side reactions and degradation. |
Table 2: Potential Degradation Products and Analytical Methods
| Degradation Pathway | Potential Product | Molecular Weight | Recommended Analytical Technique |
| Hydrolysis of Trifluoromethyl Group | 3-Fluoro-2-carboxyaniline | 155.12 g/mol | HPLC, LC-MS, GC-MS |
| Oxidation of Aniline | 3-Fluoro-2-(trifluoromethyl)nitrosobenzene | 195.11 g/mol | HPLC, LC-MS |
| Oxidation of Aniline | 3-Fluoro-2-(trifluoromethyl)nitrobenzene | 211.11 g/mol | HPLC, LC-MS |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound.
Objective: To determine the stability of this compound under specific acidic or basic conditions.
Materials:
-
This compound
-
Acidic solution (e.g., 1M HCl in a relevant solvent)
-
Basic solution (e.g., 1M NaOH in a relevant solvent)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Stress: To a known volume of the stock solution, add the acidic solution.
-
Basic Stress: To a known volume of the stock solution, add the basic solution.
-
Control: Prepare a sample with the stock solution and the reaction solvent without the acid or base.
-
-
Incubation: Incubate all samples at the desired temperature for a specific period. It is recommended to take time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation over time.
-
Sample Analysis:
-
At each time point, take an aliquot from each sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze the samples by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point.
-
If significant degradation is observed, use LC-MS to identify the major degradation products.
-
This information will provide valuable insights into the stability of this compound under your specific experimental conditions and will aid in the development of robust synthetic procedures.
References
- Vertex AI Search. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.
- Santa Cruz Biotechnology, Inc. (2013).
- S D Fine-Chem Limited. (n.d.).
- Alfa Aesar. (2008).
- Fisher Scientific. (2025).
- Ngwa, G. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Fisher Scientific. (n.d.).
- Guidechem. (n.d.). What are the applications of 4-Fluoroaniline in chemical production? - FAQ.
- MedCrave online. (2016).
- Sparrow Chemical. (2025).
- Sparrow Chemical. (n.d.). Fluoroaniline Series.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
- PubChem. (n.d.). 4-Fluoroaniline.
- BenchChem. (2025). Technical Support Center: N-propyl-3-(trifluoromethyl)
- PubMed. (2019). Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina.
- BioProcess International. (n.d.).
- PubChem. (n.d.). 3-(Trifluoromethyl)aniline.
- Organic Chemistry Portal. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.
- Wiley Online Library. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- National Institutes of Health. (2023).
- ChemicalBook. (2025). 2-Fluoro-3-(trifluoromethyl)aniline.
- CDH Fine Chemical. (n.d.).
- Wikipedia. (2025). 3-(Trifluoromethyl)aniline.
- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.
- Royal Society of Chemistry. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- Santa Cruz Biotechnology, Inc. (2025). This compound.
- Synquest Labs. (n.d.). 3-Fluoro-5-(trifluoromethoxy)aniline.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- JoVE. (2016).
Sources
- 1. canbipharm.com [canbipharm.com]
- 2. abdurrahmanince.net [abdurrahmanince.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. fishersci.com [fishersci.com]
troubleshooting low yields in trifluoromethylation reactions of anilines
Welcome to the technical support center for the trifluoromethylation of anilines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this critical transformation. As a Senior Application Scientist, I have compiled this resource to provide not only solutions but also the underlying scientific principles to empower you to troubleshoot effectively. This guide is structured in a question-and-answer format to directly address the common issues you may face in the lab.
Troubleshooting Guide
Question 1: My trifluoromethylation reaction of aniline is giving very low or no yield. What are the primary factors I should investigate?
Low yields in aniline trifluoromethylation are a common issue, often stemming from the inherent reactivity of the aniline core. Here’s a breakdown of the most probable causes and a systematic approach to troubleshooting.
Underlying Causes:
-
Aniline Oxidation: Anilines are electron-rich and susceptible to oxidation, which can lead to the formation of polymeric byproducts and other undesired side reactions, consuming your starting material.[1][2] This is often exacerbated by harsh reaction conditions or strong oxidants.
-
Incorrect Reagent Choice: The trifluoromethylating agent must be well-suited for your specific aniline substrate and reaction type (e.g., electrophilic, nucleophilic, or radical). An inappropriate reagent can lead to incompatibility or low reactivity.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration play a critical role. For instance, the use of specialized solvents like hexafluoroisopropanol (HFIP) has been shown to be crucial in certain methodologies for activating reagents and directing selectivity.[1][2]
-
Poor Regioselectivity: Anilines have multiple reactive sites (the nitrogen atom, and the ortho and para positions of the ring). A lack of control over regioselectivity can result in a mixture of products, making the desired product's yield appear low.[1][2]
Troubleshooting Workflow:
Here is a logical workflow to diagnose the issue:
Caption: A systematic workflow for troubleshooting low yields.
Question 2: I suspect my aniline is decomposing. How can I mitigate substrate degradation and side reactions like polymerization?
Aniline's electron-rich nature makes it prone to oxidation and subsequent polymerization, especially under harsh conditions.[1][2]
Expert Insights:
-
Protecting Groups: While direct trifluoromethylation of free anilines is often desired, temporarily protecting the amino group can be an effective strategy. For instance, converting the aniline to an amide or a picolinamide can modulate its reactivity and prevent N-functionalization or oxidation. An iron-catalyzed ortho-trifluoromethylation of anilines has been successfully demonstrated using a picolinamide directing group.[3]
-
Milder Reaction Conditions: High temperatures can promote decomposition. If your protocol allows, try running the reaction at a lower temperature for a longer duration. Photoredox catalysis, for example, often proceeds at room temperature, offering a milder alternative.[4][5]
-
Careful Selection of Oxidants: If your reaction requires an oxidant, its choice is critical. Some oxidants can be too harsh for sensitive aniline substrates. It may be necessary to screen different oxidants to find one that is effective for the desired transformation but does not lead to excessive degradation of the starting material.
Experimental Protocol: Picolinamide-Directed ortho-Trifluoromethylation
This protocol is adapted from a literature procedure for the iron-catalyzed ortho-trifluoromethylation of anilines.[3]
-
Substrate Preparation: Synthesize the picolinamide derivative of your aniline using standard amide coupling procedures.
-
Reaction Setup: In a reaction vessel, combine the aniline-picolinamide substrate (1.0 equiv.), Langlois' reagent (CF₃SO₂Na) (2.0 equiv.), and an iron catalyst (e.g., FeCl₂).
-
Solvent: Use a suitable solvent, such as acetone, which can also act as a radical initiator under UV irradiation.[3]
-
Reaction Conditions: Stir the mixture under UV irradiation at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Question 3: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
Achieving high regioselectivity is a common challenge due to the multiple nucleophilic sites on the aniline ring.
Causality and Solutions:
-
Steric Hindrance: The steric profile of both the aniline substrate and the trifluoromethylating reagent can influence the position of attack. Bulky substituents on the aniline can direct the reaction to less hindered positions.
-
Electronic Effects: The electronic nature of substituents on the aniline ring directs the regioselectivity. Electron-donating groups typically activate the ortho and para positions for electrophilic attack.
-
Solvent Effects: As mentioned, solvents like HFIP can form hydrogen-bonding networks with the aniline and the reagent, which can favor a specific regioisomer, often the para-product.[1][2]
-
Directing Groups: The use of a directing group is a powerful strategy to achieve high regioselectivity, particularly for ortho-functionalization.
Data on Regioselectivity:
| Aniline Substrate | Trifluoromethylating Reagent | Catalyst/Conditions | Major Product(s) | Reference |
| Aniline | S-(trifluoromethyl)diphenylsulfonium triflate | None | 2-CF₃-aniline and 4-CF₃-aniline (4:1 ratio) | [6] |
| N-benzyl aniline | Trifluoromethyl hypervalent iodine | HFIP, 40 °C | Exclusively para | [1] |
| Substituted anilines | Togni's reagent | Ni-catalyst | Good regioselectivity | [7] |
FAQs
Q1: Which trifluoromethylating reagent should I choose for my aniline?
The choice of reagent is highly dependent on your specific aniline and the desired transformation. Here is a general guide:
-
For electrophilic C-H trifluoromethylation:
-
For radical trifluoromethylation:
-
For nucleophilic trifluoromethylation (if applicable, e.g., in Sandmeyer-type reactions):
-
TMSCF₃ (Ruppert-Prakash reagent) can be used, but this typically requires conversion of the aniline to a diazonium salt first.[8]
-
Q2: What is the role of a copper catalyst in these reactions?
Copper catalysts are frequently used in trifluoromethylation reactions of anilines, and they can play several roles depending on the specific mechanism:[8]
-
In Sandmeyer-type reactions: Copper facilitates the conversion of an aryl diazonium salt (derived from the aniline) to an aryl radical, which then reacts with a CF₃ source.[8]
-
In oxidative cross-coupling: Copper can mediate the reaction between the aniline and a trifluoromethyl source, often cycling through different oxidation states (e.g., Cu(I)/Cu(II)/Cu(III)).
-
With photoredox catalysis: Copper can act as a co-catalyst, participating in the radical cycle to generate the active trifluoromethylating species or to facilitate the final C-CF₃ bond formation.[5]
Caption: A simplified representation of a copper-catalyzed Sandmeyer-type trifluoromethylation.
Q3: My reaction is sensitive to air and moisture. What precautions should I take?
Many trifluoromethylation reactions, particularly those involving organometallic catalysts or radical intermediates, are sensitive to air and moisture.
-
Use dry solvents and reagents: Ensure all solvents are properly dried before use. Reagents should be stored in a desiccator or glovebox.
-
Inert atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This involves using Schlenk techniques or a glovebox.
-
Degas solvents: Before use, degas the solvents by bubbling with nitrogen or argon, or by a freeze-pump-thaw cycle. This is particularly important for photoredox reactions where oxygen can quench the excited state of the photocatalyst.
Q4: I am having difficulty purifying my trifluoromethylated aniline product. Any suggestions?
Purification can be challenging due to the similar polarities of the starting material, product, and potential byproducts.
-
Optimize chromatography:
-
Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation.
-
Consider using a different stationary phase if silica gel is not providing adequate separation.
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Derivatization: In some cases, it may be easier to purify a derivatized form of the product. For example, if you used a protecting group, purification might be simpler before the deprotection step.
References
- Corral Suarez, C., & Colomer, I. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science. [Link]
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C−H Trifluoromethylation of Free Anilines.
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- Advances in the Development of Trifluoromethoxyl
- Mechanism for trifluoromethylation of aniline.
- Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]
- Progress in copper-catalyzed trifluoromethyl
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
- Scheme 1. Trifluoromethylation of aniline in DMF.
- Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Selected optimization details for the trifluoromethylarylation.
- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines.
- Development and novel applications of halogenating agents. ThinkIR - University of Louisville. [Link]
- Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society. [Link]
- Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives. The Journal of Organic Chemistry. [Link]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
- Visible-light-induced oxidant and metal-free dehydrogenative cascade trifluoromethylation and oxidation of 1,6-enynes with water. Chemical Science (RSC Publishing). [Link]
- Trifluoromethylarylation of alkenes using anilines. PMC - NIH. [Link]
- Copper-Mediated Trifluoromethylation–Allyl
- Copper-Catalyzed Trifluoromethylation of Unactiv
Sources
- 1. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 2. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Purification of 3-Fluoro-2-(trifluoromethyl)aniline
Welcome to the technical support guide for 3-Fluoro-2-(trifluoromethyl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block and face challenges in achieving the high purity required for downstream applications. This guide provides in-depth, field-proven answers to common and complex purification issues.
Introduction: The Challenge of Purifying this compound
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the ortho-trifluoromethyl and meta-fluoro substituents, make it a valuable synthon. However, these same features contribute to purification difficulties. Stubborn impurities, particularly positional isomers and oxidation byproducts, often possess similar polarities and boiling points to the target compound, rendering separation by standard techniques a significant challenge. This guide addresses these issues directly, providing both strategic guidance and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common stubborn impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, several classes of impurities are consistently encountered:
-
Positional Isomers: These are the most challenging impurities. Depending on the synthetic strategy (e.g., nitration and reduction of a fluorinated benzotrifluoride), isomers like 4-fluoro-2-(trifluoromethyl)aniline or 2-fluoro-5-(trifluoromethyl)aniline can form.[1][2] Their physical properties are often very close to the desired product, making separation difficult.
-
Oxidation Products: Anilines are notoriously susceptible to air oxidation, which forms highly colored impurities (often appearing as a dark oil or solid).[3][4] This can occur during the reaction, workup, or storage.
-
Residual Starting Materials: Incomplete reactions can leave behind precursors, which may have vastly different or surprisingly similar properties.
-
Halogenation Byproducts: During fluorination or other halogenation steps, under- or over-halogenated species can be generated.[5][6]
Q2: I'm seeing significant streaking and poor recovery when running a silica gel column. What is causing this and how can I fix it?
A2: This is a classic issue when purifying basic compounds like anilines on standard silica gel.
The Cause: Silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can protonate the basic amino group of your aniline, causing it to bind strongly to the stationary phase. This strong, often irreversible, interaction leads to significant tailing (streaking) on TLC and poor recovery from column chromatography.[7]
The Solution: Use a Basic Modifier. To mitigate this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile tertiary amine, most commonly triethylamine (Et₃N), to your eluent system.
Recommended Protocol:
-
Prepare your chosen eluent system (e.g., Hexane/Ethyl Acetate).
-
Add 0.5-1% triethylamine by volume to the eluent mixture (e.g., 5-10 mL of Et₃N per 1 L of eluent).
-
Use this modified eluent to slurry pack your column and for the entire elution process. This ensures the column is "deactivated" before you load your sample.
The triethylamine will preferentially bind to the acidic sites on the silica, allowing your aniline product to elute cleanly without streaking.
Q3: My product and an isomeric impurity are co-eluting. How can I improve my chromatographic separation?
A3: Separating isomers requires optimizing your chromatography conditions to exploit subtle differences in their structure and polarity.[3][8]
Strategy 1: Optimize the Mobile Phase
-
Reduce Polarity: Start with a very low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and run a slow, shallow gradient. This increases the compound's interaction time with the stationary phase, enhancing separation.
-
Change Solvent System: If Hexane/EtOAc fails, switch to a system with different selectivity. A common alternative is Dichloromethane (DCM) in Hexane. DCM offers different interactions that may resolve your isomers.
| Parameter | Recommendation for Isomer Separation | Rationale |
| Stationary Phase | Silica Gel (with 1% Et₃N in eluent) | Standard starting point for most organic compounds. |
| Mobile Phase A | 98:2 to 90:10 Hexane/Ethyl Acetate (Gradient) | Good general-purpose system. A shallow gradient is key. |
| Mobile Phase B | 99:1 to 90:10 Hexane/DCM (Gradient) | Offers alternative selectivity, may resolve isomers that co-elute in EtOAc. |
| Loading | Dry load onto a small amount of silica | Prevents band broadening and improves resolution at the top of the column. |
Strategy 2: Consider Alternative Stationary Phases If optimizing the mobile phase is insufficient, changing the stationary phase may be necessary. Alumina (neutral or basic) can be an option, but for difficult separations in a drug development setting, moving to a high-resolution technique is often more efficient.
Q4: Standard chromatography isn't working. What is the definitive technique for achieving >99.5% purity for pharmaceutical applications?
A4: When benchmark purity is required and other methods fail, Preparative High-Performance Liquid Chromatography (Prep HPLC) is the industry-standard solution.[9][10] It is specifically designed to isolate and purify compounds in substantial quantities for applications like API synthesis.[11][12]
Why Prep HPLC Works for Isomers:
-
High Resolving Power: Prep HPLC columns are packed with much smaller, more uniform particles than flash chromatography columns, leading to vastly superior separation efficiency.[9]
-
Diverse Chemistries: A wide range of stationary phases are available. For halogenated anilines, a reversed-phase C18 column is an excellent starting point.
Workflow for Method Development:
-
Analytical HPLC: First, develop a separation method on a smaller analytical HPLC system. Screen different mobile phases (e.g., Acetonitrile/Water, Methanol/Water) and gradients to find conditions that resolve the impurity.
-
Scale-Up: Once analytical separation is achieved, the method is scaled up to a preparative system with a larger column to process kilogram quantities if needed.[13]
Troubleshooting & Purification Workflow
The following diagram outlines a logical workflow for purifying crude this compound, from initial assessment to high-purity product.
Caption: A logical workflow for the purification of this compound.
Q5: My purified product is a clear, colorless oil, but it turns dark brown after a few days on the bench. How do I ensure its long-term stability?
A5: This discoloration is a clear sign of oxidation. The electron-rich amino group in anilines is readily oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.
Best Practices for Storage:
-
Inert Atmosphere: The most critical step is to remove oxygen. After final purification and solvent removal, blanket the product with an inert gas like nitrogen or argon before sealing the container.
-
Light Protection: Store the compound in an amber vial or a clear vial wrapped in aluminum foil to protect it from light.
-
Low Temperature: Store the sealed vial in a freezer (-20 °C is standard) to slow down any potential degradation pathways.
-
High Purity: Ensure the product is free of acidic or metallic impurities from the synthesis, as these can catalyze oxidation.
By following these storage protocols, you can maintain the integrity and purity of your this compound for an extended period.
References
- Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
- Gilson, Inc. (n.d.). Preparative HPLC Systems | VERITY® LC Solutions.
- Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
- Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
- Verzele, M., & Van de Velde, M. (1985). Practical aspects of preparative HPLC in pharmaceutical development and production. LC-GC, 3(11), 946-952.
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- Li, H., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(56), 45051-45057.
- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (2020).
- Bombaugh, K. J. (1965). Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography. Analytical Chemistry, 37(1), 72-75.
- Topczewski, J. J., & Kanan, M. W. (2014). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 79(20), 9844-9850.
- Various Authors. (2014). Does aniline stick in columns during column chromatography?. ResearchGate.
- Huang, X., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53603.
- US6333434B1 - Preparation of trifluoromethylanilines. (2001).
- National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)aniline. PubChem Compound Database.
- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
- Weidlich, T., & Prokeš, L. (2018). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Monatshefte für Chemie - Chemical Monthly, 149(3), 589-596.
- Chu, W., et al. (2019). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 53(21), 12477-12486.
- Chu, W., et al. (2019). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed.
- Walchem. (2024). Chemical Compatibility Chart.
- Wang, F., et al. (2016). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic & Biomolecular Chemistry, 14(34), 8020-8024.
- CN101117282A - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (2008).
- Kovačević, B., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- Huang, X., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE (Journal of Visualized Experiments), (107), e53603.
Sources
- 1. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
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- 7. researchgate.net [researchgate.net]
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- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Understanding the Degradation Pathways of 3-Fluoro-2-(trifluoromethyl)aniline
Welcome to the technical support center for 3-Fluoro-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common challenges and questions related to its stability and degradation, drawing upon established principles of organic chemistry and data from analogous fluorinated compounds.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to anticipate and resolve common issues encountered during the handling, storage, and experimental use of this compound.
Storage and Stability
Q1: My sample of this compound has turned a pale yellow/brown. Is it still viable for my synthesis?
A1: The appearance of a yellow or brown hue in aniline derivatives is a frequent sign of degradation, typically resulting from oxidation upon exposure to air and/or light.[1] Aniline compounds are susceptible to forming colored impurities like nitroso and nitro derivatives through oxidation of the amine functional group.[1] While minor discoloration might not hinder all applications, for sensitive experiments, particularly in pharmaceutical development, using a pure, colorless sample is critical to avoid introducing impurities that could lead to unexpected side products.
Troubleshooting Steps:
-
Purity Re-assessment: Before use, re-analyze the purity of the discolored sample using a validated analytical method such as HPLC-UV or GC-MS.[1][2] A significant decrease in the main peak area or the appearance of new impurity peaks confirms degradation.
-
Preventative Storage: To prevent future degradation, always store this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, amber vial to protect it from light, and at a refrigerated temperature (2-8°C).[1]
-
Aliquoting: For frequently used samples, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture, and to reduce the impact of freeze-thaw cycles.[1]
Q2: I am observing unexpected peaks in my baseline analysis by HPLC/GC-MS even with a freshly opened bottle. What could be the cause?
A2: If you are confident in your analytical method and instrument performance, the issue could stem from inherent instability or impurities from the manufacturing process. While reputable suppliers provide a certificate of analysis (COA), trace impurities can sometimes exist. Additionally, the compound's stability can be influenced by the quality of the container and the inert atmosphere it was packed under.[1]
Troubleshooting Steps:
-
Verify COA: Cross-reference the observed impurities with the impurity profile on the manufacturer's COA.
-
Container Integrity: Check that the container seal was fully intact upon receipt. A compromised seal could allow for the ingress of oxygen or moisture.[1]
-
Structural Elucidation: If the impurity is significant (>0.1%), consider using techniques like LC-MS/MS or LC-SPE-NMR to identify its structure.[3][4] This can provide valuable information about potential degradation pathways.
Degradation in Experimental Conditions
Q3: My reaction involving this compound is giving low yields and multiple side products. Could degradation be the culprit?
A3: Yes, the stability of this compound is highly dependent on the reaction conditions. The presence of strong acids, bases, oxidizing agents, or exposure to high temperatures or UV light can initiate degradation, leading to a complex mixture of products.[1][5][6]
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
pH: Strong acidic or basic conditions can promote decomposition.[1] The trifluoromethyl group, while generally stable, can undergo hydrolysis to a carboxylic acid under harsh acidic conditions (e.g., fuming sulfuric acid).[7][8] While less common, strong bases can also facilitate nucleophilic substitution or other reactions.
-
Oxidizing Agents: The aniline moiety is susceptible to oxidation. If your reaction involves oxidants, you may be forming nitroso, nitro, or even polymeric impurities.
-
Temperature: High temperatures can provide the necessary energy to overcome activation barriers for degradation reactions.[6]
-
Light: Photodegradation can occur, especially if the reaction is run in a clear glass vessel exposed to ambient or UV light.[1] This can lead to radical-mediated reactions.
-
-
Purity Check: Always confirm the purity of your starting material immediately before beginning the experiment.
-
Run a Control Reaction: Perform a mock reaction with the starting material under the same conditions but without a key reagent to see if degradation occurs. This helps isolate the variable causing the issue.
Q4: What are the likely degradation products of this compound that I should be looking for?
A4: Based on the structure and known reactivity of analogous compounds, several degradation pathways can be proposed. Identifying these can help in developing appropriate analytical methods for their detection.
Potential Degradation Pathways:
-
Oxidation: The primary site of oxidation is the aniline nitrogen, which can lead to the formation of nitroso , nitro , and azoxy compounds.
-
Hydrolysis/Defluorination: While the C-F bonds are very strong, degradation can occur under certain conditions.[9]
-
Hydrolysis of the Trifluoromethyl Group: Under harsh acidic conditions, the -CF3 group can be hydrolyzed to a carboxylic acid group, forming 3-Fluoro-2-carboxyaniline.[7]
-
Hydroxylation of the Aromatic Ring: Advanced oxidation processes or microbial degradation can introduce hydroxyl groups onto the aromatic ring, potentially leading to aminophenols or fluorinated catechols .[10][11] Subsequent ring cleavage is also possible in biological systems.[12]
-
-
Photodegradation: Exposure to UV light can generate radical species, potentially leading to defluorination , polymerization , or the formation of various coupling products.
Part 2: Proposed Degradation Pathways
The stability of this compound is largely dictated by the strong carbon-fluorine bonds and the reactivity of the aniline functional group.[9][13] The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but can influence nucleophilic substitution reactions.[14] The primary degradation pathways are initiated by stress factors such as pH, oxidation, light, and heat.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method Development
A robust HPLC method is crucial for separating the parent compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system equipped with a UV/DAD detector. [2]* A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A gradient is recommended to resolve degradants with different polarities. [1] * Start with a higher percentage of Mobile Phase A (e.g., 95%) to retain polar degradants.
-
Linearly increase the percentage of Mobile Phase B to elute the parent compound and non-polar impurities.
-
3. Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm) or use a DAD to capture the spectra of all eluting peaks.
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5-1.0 mg/mL. [2] 5. Validation:
-
The method should be validated according to ICH guidelines, assessing parameters like specificity (peak purity analysis using a DAD), linearity, accuracy, and precision. [2]
Data Presentation: Example Forced Degradation Results
The results of a forced degradation study can be summarized in a table to clearly show the compound's stability under different conditions.
| Stress Condition | Time (hrs) | Assay of Parent Compound (%) | Major Degradant RRT | % Area of Major Degradant |
| Control | 24 | 99.8 | - | <0.1 |
| 0.1N HCl (60°C) | 24 | 98.5 | 0.85 | 1.2 |
| 0.1N NaOH (60°C) | 24 | 95.2 | 0.79 | 3.8 |
| 3% H₂O₂ (RT) | 24 | 88.9 | 1.15 | 9.5 |
| Heat (80°C) | 24 | 99.5 | - | <0.1 |
| Photolytic (ICH) | 24 | 97.1 | 1.22 | 2.5 |
RRT = Relative Retention Time
This structured approach ensures that any investigation into the degradation of this compound is systematic, scientifically sound, and yields reliable, interpretable data.
References
- Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.
- ResearchGate. (2025). The role of fluorine in medicinal chemistry | Request PDF.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)
- BenchChem. (2025). Technical Support Center: N-propyl-3-(trifluoromethyl)
- PubMed. (n.d.). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution.
- Wiley Online Library. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- ResearchGate. (n.d.). Degradation of 3-fluoroanilne by Rhizobium sp. JF-3.
- ResearchGate. (n.d.).
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- BenchChem. (2025). A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline.
- MedCrave. (2016).
- BioProcess International. (n.d.).
- PMC. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- BenchChem. (n.d.). degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
- Acta Chimica Slovenica. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS.
- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
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- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Poor Reactivity in Derivatization of 3-Fluoro-2-(trifluoromethyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the derivatization of 3-Fluoro-2-(trifluoromethyl)aniline. This substrate's unique electronic properties often lead to poor reactivity, and this resource is designed to provide both theoretical understanding and practical, field-proven solutions.
Understanding the Challenge: The Electronic Profile of this compound
The primary hurdle in derivatizing this compound lies in the severe deactivation of the aniline nitrogen. Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing. The trifluoromethyl group, in particular, exerts a powerful negative inductive effect (-I), significantly reducing the electron density of the aromatic ring and, consequently, the nucleophilicity of the amine group.[1] The fluorine atom also contributes to this deactivation through its own inductive effect. This diminished nucleophilicity makes the lone pair of electrons on the nitrogen less available to attack electrophiles, rendering many standard derivatization reactions sluggish or altogether unsuccessful.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard acylation/amide coupling reaction with this compound is failing or giving very low yields. What's going wrong and how can I fix it?
A1: The Problem of a Deactivated Nucleophile
Your experience is common. Standard amide coupling reagents like DCC/HOBt or EDC/HOBt often struggle with electron-deficient anilines because the aniline is not nucleophilic enough to efficiently attack the activated carboxylic acid intermediate.
Troubleshooting & Optimization:
-
High-Potency Coupling Reagents: Switch to more potent activating agents. Uraniuim-based reagents like HATU, HBTU, or TBTU are generally more effective. They react with the carboxylic acid to form a highly reactive intermediate that is more susceptible to attack by a weak nucleophile.
-
The Role of Additives: The addition of a catalytic amount of an acyl transfer agent like 4-dimethylaminopyridine (DMAP) can be critical. DMAP reacts with the activated carboxylic acid to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the electron-poor aniline.[2]
-
Base Selection is Key: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to neutralize the acid formed during the reaction and to ensure the aniline remains in its free, unprotonated form.
-
Solvent Considerations: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often superior choices for these challenging couplings as they can help to solvate the charged intermediates and drive the reaction forward.[2]
Recommended Protocol for Amide Coupling:
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU (1.1 eq) | Forms a highly reactive activated ester. |
| Base | DIPEA (3.0 eq) | Non-nucleophilic, prevents side reactions. |
| Additive | DMAP (0.1 eq) | Catalyzes acyl transfer.[2] |
| Solvent | Anhydrous DMF or ACN | Aprotic polar solvent to facilitate the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling can control exothermicity. |
| Reaction Time | 12-24 hours | Allow sufficient time for the slow reaction to proceed. |
Q2: I'm attempting a sulfonylation of this compound with a sulfonyl chloride and pyridine, but the reaction is not proceeding. What are my options?
A2: Overcoming the Hurdles of Sulfonylation
The sulfonylation of highly deactivated anilines is notoriously difficult. The low nucleophilicity of the aniline nitrogen makes the reaction with sulfonyl chlorides extremely slow.
Troubleshooting & Optimization:
-
Forced Conditions: In some cases, forcing the reaction conditions with higher temperatures (refluxing in a high-boiling solvent like toluene or xylene) and a stronger, non-nucleophilic base like DBU may provide a modest yield. However, this can lead to decomposition.
-
Alternative Sulfonylating Agents: Consider using sulfonyl fluorides, which can be more reactive in certain catalytic systems.[3]
-
Modern Catalytic Methods: Recent advances in photoredox catalysis have opened new avenues for the sulfonylation of anilines under mild conditions.[4][5][6] These methods often utilize a photocatalyst (like an iridium or ruthenium complex) and a stoichiometric oxidant to generate a highly reactive sulfonyl radical from a stable sulfinate salt.[4][5][6] This radical can then engage with the electron-deficient aniline.
Visualizing the Photoredox Sulfonylation Workflow:
Caption: A generalized workflow for photoredox-catalyzed sulfonylation.
Q3: Can I perform a diazotization reaction on this compound for subsequent Sandmeyer-type reactions? I'm concerned about the stability of the diazonium salt.
A3: Diazotization of Deactivated Anilines
Yes, diazotization is possible, but care must be taken due to the electronic nature of the substrate. The electron-withdrawing groups can influence the stability and reactivity of the resulting diazonium salt.
Troubleshooting & Optimization:
-
Standard Conditions: The standard conditions for diazotization (sodium nitrite in the presence of a strong mineral acid like HCl or H2SO4 at 0-5 °C) are a good starting point.[7]
-
Non-Aqueous Methods: For substrates that are sensitive to strong aqueous acid, or for improved control, non-aqueous diazotization methods can be employed. Using an alkyl nitrite like tert-butyl nitrite or isoamyl nitrite in an organic solvent can be effective.[8][9]
-
In Situ Consumption: Due to the potential for instability, it is highly recommended to generate the diazonium salt and use it in situ in the subsequent reaction (e.g., Sandmeyer, Balz-Schiemann) without isolation.
-
Flow Chemistry: For improved safety and control, especially on a larger scale, performing the diazotization and subsequent reaction in a continuous flow reactor is an excellent option.[9] This minimizes the accumulation of potentially unstable diazonium intermediates.
Decision Tree for Diazotization Strategy:
Caption: A decision-making guide for choosing a diazotization method.
References
- Mild Sulfonylation of Anilines. (2017). ChemistryViews. [Link]
- Direct sulfonylation of anilines mediated by visible light. (n.d.). Chemical Science (RSC Publishing). [Link]
- Electron Capture Gas Chromatographic Analysis of the Amine Metabolites of Pesticides: Derivatization of Anilines. (n.d.). Oxford Academic. [Link]
- Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. (2025). ChemRxiv. [Link]
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (n.d.). PMC - NIH. [Link]
- Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (n.d.). MDPI. [Link]
- An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. (n.d.). PMC. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]
- Direct sulfonylation of anilines mediated by visible light. (2017). Department of Chemistry. [Link]
- In-silico-assisted derivatization of triarylboranes for the catalytic reductive functionalization of aniline-derived amino acids and peptides with H2. (2024). PMC - PubMed Central. [Link]
- Efficient alternative for multistep synthesis of aniline-based drug precursors. (2019). HIMS. [Link]
- Improved method for synthesizing m-trifluoromethyl phenol. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]
- One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. (2025).
- Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. (n.d.). PrepChem.com. [Link]
- Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. (n.d.). Organic Chemistry Portal. [Link]
- Difluoroalkylation of Anilines via Photoinduced Methods. (2023). PMC - NIH. [Link]
- Trifluoromethylarylation of alkenes using anilines. (2023). PMC - NIH. [Link]
- Unveiling 4-Fluoro-3-(trifluoromethyl)aniline: A Key OLED Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (n.d.). MDPI. [Link]
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Visible light-catalyzed fluoroalkylation reactions of free aniline deriv
- I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines. (2020). europepmc.org. [Link]
- 3-(Trifluoromethyl)aniline. (n.d.). PubChem. [Link]
- 3-(Trifluoromethyl)aniline. (n.d.). Wikipedia. [Link]
- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PMC. [Link]
- Can anyone help me troubleshoot problems in sample derivatization in GC-MS? (2016).
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015).
- Exploring Flow Procedures for Diazonium Formation. (2016). PMC - PubMed Central. [Link]
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new deriv
- Derivatization. (2023). Chemistry LibreTexts. [Link]
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- 3. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
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- 9. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
managing exothermic reactions during the synthesis of 3-Fluoro-2-(trifluoromethyl)aniline
Welcome to the technical support guide for managing exothermic reactions during the synthesis of 3-Fluoro-2-(trifluoromethyl)aniline. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges and provide practical, field-proven insights to ensure safe and successful experimentation. Our focus is not just on procedural steps, but on the underlying chemical principles that govern reaction safety and efficiency.
Frequently Asked Questions (FAQs)
Q1: Which steps in the synthesis of this compound are the most significant exothermic hazards?
A1: The synthesis of this compound typically involves at least one of two highly exothermic and potentially hazardous steps, depending on the chosen synthetic route:
-
Aromatic Nitration: If the synthesis starts from 2-fluoro-6-(trifluoromethyl)toluene, the initial step is nitration to form 2-fluoro-6-nitrobenzotrifluoride. Aromatic nitration, usually employing a mixture of concentrated nitric and sulfuric acids, is a notoriously strong exothermic reaction.[1] The heat generated can accelerate the reaction rate, leading to a dangerous, self-accelerating cycle known as a thermal runaway if not properly controlled.[2]
-
Diazotization of the Amine: If the synthesis proceeds via a Sandmeyer-type reaction, it involves the diazotization of an aniline precursor. The formation of the diazonium salt from a primary amine and nitrous acid is significantly exothermic, with reaction enthalpies ranging from -65 to -150 kJ/mol.[3] The primary hazard, however, lies in the thermal instability of the diazonium salt itself. If the temperature rises above the recommended 0–5 °C, the salt can decompose violently, releasing nitrogen gas and potentially causing an explosion.[4][5]
Q2: What are the primary consequences of a thermal runaway reaction in this synthesis?
A2: A thermal runaway occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[2] The consequences range from decreased yield to catastrophic failure:
-
Product and Yield Loss: Elevated temperatures can lead to the formation of unwanted by-products and decomposition of the desired product, significantly reducing yield and purity.
-
Violent Gas Evolution: The decomposition of diazonium salts, in particular, leads to the rapid release of N₂ gas.[5] In a closed or inadequately vented system, this can cause a rapid pressure increase, leading to vessel rupture.
-
Explosion Hazard: Solid diazonium salts are known to be explosive when subjected to heat, friction, or shock.[3][5] Allowing the reaction temperature to rise can cause the diazonium salt to decompose explosively.
-
Release of Toxic Fumes: Aniline derivatives and reaction intermediates can be toxic.[6][7] A runaway reaction can release these materials, along with corrosive acid vapors, into the laboratory environment.
Q3: What is the "induction period" and why is it a hidden danger?
A3: An induction period is a delay before the exothermic reaction begins, even after reagents have been added. This is a particularly insidious hazard. If an operator assumes the reaction has not started and adds more reagent, the accumulated reactants can then initiate simultaneously, causing a sudden and massive exotherm that overwhelms any cooling system. The reduction of a nitro group, for example, can sometimes exhibit such a delay, and subsequent heating can trigger a violent, delayed reaction.[8]
Expert Tip: Never add an excess of a limiting reagent if the reaction does not appear to have started. Always ensure a slight, localized temperature increase upon initial reagent addition to confirm the reaction has initiated before proceeding with the full addition.
Troubleshooting Guide: Real-Time Exotherm Management
Issue 1: The internal temperature is rising rapidly and approaching the critical limit.
-
Immediate Action:
-
Stop Reagent Addition Immediately: Cease the addition of any limiting reagents (e.g., sodium nitrite, nitric acid).
-
Enhance Cooling: Ensure the reactor is fully submerged in the cooling bath (e.g., ice-water, ice-salt). If possible, add more ice or dry ice to the external bath.
-
Vigorous Stirring: Increase the stirring rate to improve heat transfer to the cooling jacket and prevent the formation of localized hot spots.
-
-
Possible Cause & Long-Term Solution:
-
Cause: The reagent addition rate is too high for the system's heat removal capacity.
-
Solution: Re-evaluate the protocol. The addition should be slow and controlled, ideally using a syringe pump, to maintain the internal temperature within a narrow, safe range (e.g., ±2 °C of the setpoint). The table below provides recommended temperature controls.
-
| Reaction Step | Starting Material | Reagents | Recommended Temperature | Primary Hazard |
| Nitration | 2-Fluoro-6-(trifluoromethyl)toluene | HNO₃ / H₂SO₄ | 20–35 °C[9] | Runaway Exotherm |
| Diazotization | This compound | NaNO₂ / Acid | 0–5 °C[3][4] | Diazonium Salt Decomposition |
| Nitro Reduction | 3-Fluoro-2-(trifluoromethyl)nitrobenzene | Sn / HCl | Controlled with cooling[8] | Vigorous, delayed exotherm |
Issue 2: The reaction has stopped, and the final product contains residual diazonium salt.
-
Immediate Action: Do not proceed with workup or solvent removal. The presence of diazonium compounds in the final product is a severe safety hazard.[3]
-
Maintain Low Temperature: Keep the reaction mixture cold (< 5 °C).
-
Quench Remaining Diazonium Salt: Add a quenching agent, such as a solution of sulfamic acid or sodium bisulfite, to safely neutralize any unreacted diazonium salt. Use starch-iodide paper to test for the presence of nitrous acid; a positive test (blue-black color) indicates that quenching is necessary.[3]
-
Verify Quenching: Continue adding the quenching agent until the starch-iodide test is negative.
-
-
Possible Cause & Long-Term Solution:
-
Cause: Incomplete reaction due to insufficient reagent, poor mixing, or incorrect stoichiometry.
-
Solution: Ensure accurate measurement of all reagents. Use only a stoichiometric amount of sodium nitrite to avoid excess.[3] Maintain vigorous stirring throughout the reaction to ensure homogeneity.
-
Experimental Protocols & Workflows
Protocol 1: Controlled Diazotization of this compound
This protocol outlines the critical steps for safely generating the diazonium salt intermediate.
-
Reactor Setup: In a fume hood, equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe (thermocouple), and a pressure-equalizing addition funnel. Connect the jacket to a circulating chiller set to -5 °C.
-
Amine Solution: Dissolve this compound in an appropriate acidic solution (e.g., aqueous HCl) within the reactor.
-
Cooling: Begin stirring and cool the solution to between 0 and 2 °C. Ensure the temperature probe is submerged in the liquid but not touching the reactor wall.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise via the addition funnel over 1-2 hours. Crucially, monitor the internal temperature continuously. The rate of addition must be controlled to ensure the temperature never exceeds 5 °C. [3][4]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
Verification & Use: Before proceeding to the next step (e.g., a Sandmeyer reaction), perform a spot test with starch-iodide paper to check for a slight excess of nitrous acid, confirming the amine has been consumed. The resulting diazonium salt solution should be used immediately and never isolated or allowed to dry .[4]
Visual Workflow: Managing a Temperature Excursion
The following diagram outlines the decision-making process for managing a sudden temperature increase during an exothermic reaction.
Caption: Decision tree for emergency response to a thermal excursion.
Visual Diagram: Recommended Reactor Setup
This diagram illustrates an ideal laboratory setup for controlling exothermic reactions.
Caption: Recommended reactor setup for effective thermal management.
References
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines.
- NOAA. (n.d.). 3-TRIFLUOROMETHYLANILINE. CAMEO Chemicals.
- Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Khan, I., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Wheeler Scientific. (2024). Aniline Synthesis via Tin Reduction (Science Explained). YouTube.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- GOV.UK. (n.d.). Aniline - Incident management.
- ioKinetic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline.
- Google Patents. (n.d.). US4246171A - Continuous diazotization process.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- PubChem. (n.d.). 3-(Trifluoromethyl)aniline.
- ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
- Patil, P., et al. (n.d.). Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate.
- Google Patents. (n.d.). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. iokinetic.com [iokinetic.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
Technical Support Center: Solvent Selection for Reactions with 3-Fluoro-2-(trifluoromethyl)aniline
Welcome to the technical support center for chemists and researchers working with 3-Fluoro-2-(trifluoromethyl)aniline. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to help you select the most appropriate solvents for your reactions, ensuring optimal outcomes in your synthetic endeavors. The unique electronic and steric properties of this aniline derivative demand careful consideration of the reaction medium to maximize yield, minimize side products, and facilitate purification.
Understanding the Substrate: this compound
This compound is a substituted aniline containing two strongly electron-withdrawing groups, a fluorine atom at the 3-position and a trifluoromethyl group at the 2-position. These substituents significantly influence the molecule's reactivity and solubility. The trifluoromethyl group, in particular, enhances the metabolic stability and bioavailability of drug candidates, making this compound a valuable building block in medicinal chemistry.[1]
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 123973-22-8 | [2] |
| Molecular Formula | C₇H₅F₄N | [2] |
| Molecular Weight | 179.11 g/mol | [2] |
| Boiling Point | 199.2 °C at 760 mmHg | |
| Appearance | Liquid | |
| Solubility | Insoluble in water.[3][4] Soluble in many common organic solvents. |
The electron-withdrawing nature of the fluorine and trifluoromethyl groups decreases the nucleophilicity of the amine and increases the acidity of the N-H protons compared to aniline. This has significant implications for its reactivity in various chemical transformations.
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the primary considerations when choosing a solvent for reactions with this compound?
A1: The choice of solvent is dictated by several factors:
-
Reaction Type: The mechanism of the reaction (e.g., SNAr, acylation, diazotization) will heavily influence the optimal solvent polarity and proticity.
-
Solubility: The solvent must dissolve not only the this compound but also the other reagents to a sufficient extent to allow the reaction to proceed at a reasonable rate.
-
Reagent Compatibility: The solvent should be inert to the reagents and reaction conditions. For example, protic solvents like alcohols may react with highly electrophilic reagents.
-
Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature.
-
Work-up and Purification: The ease of solvent removal and its compatibility with the purification method (e.g., extraction, chromatography, crystallization) are crucial practical considerations.
Q2: How do the electronic properties of this compound affect solvent choice in Nucleophilic Aromatic Substitution (SNAr) reactions?
A2: In SNAr reactions, where the aniline acts as a nucleophile, the electron-withdrawing groups decrease its reactivity.[5] To compensate, a polar aprotic solvent is often the best choice. These solvents can stabilize the charged Meisenheimer intermediate, a key step in many SNAr mechanisms, without strongly solvating the aniline nucleophile, thus enhancing its effective nucleophilicity.[6]
Q3: Can protic solvents be used for reactions involving this aniline?
A3: Protic solvents (e.g., alcohols, water) can be used, but with caution. They can solvate the amine through hydrogen bonding, potentially reducing its nucleophilicity.[6] However, in some cases, such as reactions with low-boiling alcohols, the alcohol itself can serve as both the solvent and a reagent.[7] For reactions where the aniline's nucleophilicity is critical, it is often better to use a polar aprotic solvent.
Troubleshooting Guide: Common Issues and Solvent-Based Solutions
This section addresses specific problems that may arise during reactions with this compound and provides solutions centered on solvent selection and optimization.
Issue 1: Low or No Reaction Yield
| Potential Cause | Recommended Solution |
| Poor Solubility of Reactants | The reactants may not be sufficiently soluble in the chosen solvent. Try a solvent with a different polarity. For nonpolar reactants, consider toluene or dichloromethane. For more polar, non-ionic reactants, THF, ethyl acetate, or acetonitrile may be better choices. For ionic reagents, highly polar aprotic solvents like DMF or DMSO are often necessary. |
| Reduced Nucleophilicity of the Aniline | The electron-withdrawing groups deactivate the aniline. In a protic solvent, hydrogen bonding can further decrease its nucleophilicity. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to minimize solvation of the amine and enhance its reactivity.[5] |
| Inappropriate Reaction Temperature | The reaction may require a higher temperature than the boiling point of the chosen solvent allows. Select a higher-boiling solvent. For example, if a reaction in THF (b.p. 66 °C) is sluggish, consider switching to dioxane (b.p. 101 °C) or toluene (b.p. 111 °C). |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Solvent Participation in the Reaction | Protic solvents like alcohols can sometimes compete with the intended nucleophile. If you observe byproducts incorporating the solvent, switch to an inert aprotic solvent. For instance, in an acylation with an acid chloride, using methanol as a solvent could lead to the formation of the methyl ester as a byproduct. Using an aprotic solvent like dichloromethane or THF would prevent this. |
| Over-alkylation or Di-acylation | In reactions like N-alkylation or N-acylation, the initial product can sometimes react further. This can be exacerbated by highly polar solvents that promote the reactivity of the intermediate. Consider using a less polar solvent to temper the reactivity. For example, if over-alkylation is an issue in DMF, try switching to acetonitrile or even toluene.[8] |
| Decomposition of Reagents or Products | The solvent may not be suitable for the stability of the reagents or products, especially at elevated temperatures. Ensure the solvent is dry and deoxygenated if your reaction involves air- or moisture-sensitive species. For instance, some organometallic reagents are incompatible with protic solvents or even some polar aprotic solvents. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| High-Boiling Point Solvent Removal | Solvents like DMF and DMSO are difficult to remove under reduced pressure. If possible, choose a lower-boiling solvent that still provides adequate solubility and reactivity. If a high-boiling solvent is necessary, consider extraction into a lower-boiling organic solvent during work-up.[9] |
| Co-elution with Solvent Impurities during Chromatography | Impurities in the solvent can complicate purification. Always use high-purity, HPLC-grade solvents for reactions and chromatography to avoid introducing contaminants. |
| Product Oiling Out During Crystallization | The chosen solvent system for recrystallization may not be optimal. A systematic approach to solvent screening is recommended. Start with a solvent in which the product is soluble when hot but sparingly soluble when cold. If a single solvent is not effective, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).[9] |
Experimental Protocols and Solvent Recommendations for Common Reactions
N-Alkylation
This protocol provides a general procedure for the N-alkylation of this compound.
Reaction:
Recommended Solvents:
-
Dimethylformamide (DMF): An excellent choice for promoting SN2 reactions due to its high polarity and aprotic nature.[8]
-
Acetonitrile (MeCN): A less polar alternative to DMF, which can be easier to remove during work-up.[10]
-
Tetrahydrofuran (THF): A good choice for reactions with more reactive alkylating agents or when milder conditions are desired.
Step-by-Step Protocol (using DMF):
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 1.5 eq).
-
Add the alkylating agent (R-X, 1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Acylation
This protocol outlines a general procedure for the acylation of this compound.
Reaction:
Recommended Solvents:
-
Dichloromethane (DCM): A versatile, non-polar aprotic solvent that is generally inert and easy to remove.
-
Tetrahydrofuran (THF): A good alternative to DCM, especially if higher solubility of reagents is required.
-
Pyridine: Can act as both a solvent and a base, although its removal can be challenging.
Step-by-Step Protocol (using DCM):
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)
This protocol describes the formation of a diazonium salt from this compound, a key intermediate for various transformations.
Reaction:
Recommended Solvents:
-
Aqueous Acid (e.g., HCl, H₂SO₄, HBF₄): The reaction is typically carried out in an aqueous acidic medium, which is essential for the in situ generation of nitrous acid.[11]
-
Acetonitrile (MeCN): Can be used for in situ diazotization-iodination procedures.[11]
Step-by-Step Protocol (for Sandmeyer-type reaction):
-
Suspend or dissolve this compound (1.0 eq) in an aqueous acid (e.g., 3M HCl) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 15-30 minutes).
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr) in the corresponding concentrated acid.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts, followed by purification.
Conclusion
The selection of an appropriate solvent is a critical parameter for the success of reactions involving this compound. By understanding the interplay between the substrate's properties, the reaction mechanism, and the characteristics of the solvent, researchers can optimize reaction conditions to achieve higher yields, better purity, and more efficient processes. This guide provides a foundational framework for making informed decisions and troubleshooting common issues. Always consult the relevant safety data sheets (SDS) for all reagents and solvents before commencing any experimental work.
References
- Habibi, D., Nematollahi, D., & Saeidi, M. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(10), 1543–1551. [Link]
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- PubChem. (n.d.). 3-(Trifluoromethyl)aniline.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
- Shen, H. C., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53569. [Link]
- Williams, A. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2013(25), 5485–5503. [Link]
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1011–1015. [Link]
- MDPI. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences, 25(13), 7083. [Link]
- Beilstein Journals. (2013). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 9, 2531–2537. [Link]
- Google Patents. (2001). US6333434B1 - Preparation of trifluoromethylanilines.
- Request PDF. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- ACS Publications. (2011). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 111(3), 1663-1713. [Link]
- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
- MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]
- PubChem. (n.d.). 3-Chloro-2-(trifluoromethyl)aniline.
- MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20498-20510. [Link]
- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
Sources
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- 2. scbt.com [scbt.com]
- 3. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
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- 10. rsc.org [rsc.org]
- 11. Diazotisation [organic-chemistry.org]
Technical Support Center: Navigating the Challenges of C-H Activation on 3-Fluoro-2-(trifluoromethyl)aniline
Welcome to the technical support center for the C-H activation of 3-fluoro-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this transformation and achieve your desired synthetic outcomes.
Introduction: Understanding the Substrate
The C-H activation of this compound presents a unique set of challenges due to the electronic and steric properties of its substituents. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups deactivates the aromatic ring, making it less susceptible to electrophilic attack by a metal catalyst. Additionally, the bulky trifluoromethyl group at the ortho position can sterically hinder access to the adjacent C-H bonds. A thorough understanding of these factors is crucial for developing a successful C-H activation strategy.
Below, we address common questions and provide detailed troubleshooting guides for issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my C-H activation reaction of this compound not proceeding or giving very low yields?
A1: Low reactivity is a common issue with this substrate due to the strong electron-withdrawing effects of the fluoro and trifluoromethyl groups, which reduce the electron density of the aniline ring. Here are several factors to consider and troubleshoot:
-
Catalyst Choice: Palladium catalysts are commonly used for C-H activation, but the choice of ligand is critical. Electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity. For electron-deficient substrates, consider more reactive catalytic systems, potentially involving rhodium or iridium.
-
Directing Group (DG): The use of a directing group is often essential to facilitate the C-H activation of anilines. For this substrate, a strongly coordinating DG, such as a picolinamide or a quinoline-based group, can help overcome the electronic deactivation.[1]
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier for C-H cleavage in deactivated systems. However, be mindful of potential catalyst decomposition or side reactions at excessive temperatures. A careful optimization of the reaction temperature is recommended.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMF, DMAc, or NMP are often effective. In some cases, highly polar or fluorinated solvents can promote the reaction.
Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my C-H functionalization?
A2: Achieving high regioselectivity with this compound is challenging due to the presence of multiple C-H bonds with varying degrees of steric and electronic influence. Here's how to approach this problem:
-
Directing Group Strategy: The choice of directing group is the most powerful tool for controlling regioselectivity. A well-designed DG will favor the formation of a specific cyclometalated intermediate, directing the functionalization to a particular C-H bond. For ortho-functionalization (at the C6 position), a bidentate directing group that forms a stable 5- or 6-membered metallacycle is typically required. For meta-functionalization (at the C4 or C6 position), more complex directing group strategies or specific ligand designs are necessary.[2][3]
-
Steric Hindrance: The bulky trifluoromethyl group at the C2 position will strongly disfavor functionalization at the C6 position. This steric hindrance can be exploited to favor functionalization at other positions.
-
Ligand Effects: The steric and electronic properties of the ligand on the metal catalyst can influence which C-H bond is activated. Bulky ligands may favor activation at a less sterically hindered position.
The interplay of these factors can be visualized in the following diagram:
Caption: Interplay of factors governing regioselectivity.
Q3: My catalyst appears to be deactivating during the reaction. What are the possible causes and solutions?
A3: Catalyst deactivation can be a significant issue, especially in prolonged reactions at high temperatures. Potential causes include:
-
Formation of Off-Cycle Species: The catalyst can be trapped in an inactive state through the formation of stable complexes with reactants, products, or solvent molecules.
-
Reduction of the Metal Center: In some catalytic cycles, the active metal species (e.g., Pd(II)) can be reduced to an inactive state (e.g., Pd(0) nanoparticles).
-
Ligand Degradation: The ligands coordinated to the metal center can degrade under the reaction conditions.
Troubleshooting Strategies:
-
Use of an Additive/Oxidant: In many Pd-catalyzed C-H activations, an oxidant is required to regenerate the active catalytic species. The choice and stoichiometry of the oxidant are critical.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst or sensitive reagents.
-
Purification of Reagents and Solvents: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity and anhydrous.
Troubleshooting Guides
Guide 1: Low to No Product Formation
If you are experiencing low or no yield, follow this systematic troubleshooting workflow:
Sources
- 1. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Fluoro-2-(trifluoromethyl)aniline and Its Isomers in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile. The fluoro-(trifluoromethyl)aniline scaffold, in particular, serves as a versatile building block for a diverse range of biologically active compounds. The positional isomerism of the fluorine and trifluoromethyl groups on the aniline ring can lead to significant variations in the biological activity of the resulting derivatives. This guide provides an in-depth comparison of the biological activities of derivatives synthesized from 3-Fluoro-2-(trifluoromethyl)aniline and its positional isomers, offering insights into their potential applications in drug discovery, with a focus on anticancer and antimicrobial activities.
Comparative Biological Activity: A Tale of Isomeric Influence
Direct comparative studies on the intrinsic biological activity of this compound and its isomers are scarce in publicly available literature. However, a wealth of information exists on the biological evaluation of their derivatives. By analyzing the structure-activity relationships (SAR) of these derivatives, we can infer the influence of the isomeric substitution pattern on their therapeutic potential.
Anticancer Activity: Unraveling the Impact of Isomerism on Cytotoxicity
Derivatives of fluoro-(trifluoromethyl)anilines have been extensively investigated as potential anticancer agents, often as components of kinase inhibitors and other targeted therapies. The positioning of the fluoro and trifluoromethyl groups on the aniline ring plays a crucial role in determining the cytotoxic potency of the final compound.
While a complete dataset for a single class of derivatives across all isomers of fluoro-(trifluoromethyl)aniline is not available, we can synthesize findings from various studies on structurally related compounds to discern potential trends. For instance, in the development of anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, the substitution pattern on the aniline ring is critical for high-affinity binding to the ATP pocket of the kinase domain. Studies have shown that the placement of electron-withdrawing groups can significantly modulate the inhibitory activity.
Table 1: Comparative Anticancer Activity of Derivatives of Fluoro-(Trifluoromethyl)aniline Isomers
| Aniline Isomer Precursor | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Bromo-5-(trifluoromethyl)aniline | Kinase Inhibitor (Ponatinib) | K562 (Leukemia) | 0.00037 | [1] |
| 2-Bromo-5-(trifluoromethyl)aniline | Kinase Inhibitor (Nilotinib) | K562 (Leukemia) | 0.02 | [1] |
| 4-Anilinoquinazoline derivative | Anilinoquinazoline | A431 (Skin Carcinoma) | 2.62 | [2] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative | Thiazolopyrimidine | A375 (Melanoma) | >50 | [2] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative | Thiazolopyrimidine | C32 (Melanoma) | 28.3 | [2] |
Note: This table presents a compilation of data from various studies on structurally related compounds to infer potential trends. Direct comparative IC50 values for a complete series of derivatives from all fluoro-(trifluoromethyl)aniline isomers were not found in a single publication.
The data, although not a direct head-to-head comparison, suggests that the isomeric substitution pattern has a profound impact on the anticancer potency of the resulting derivatives. For example, the kinase inhibitor Ponatinib, derived from 3-bromo-5-(trifluoromethyl)aniline, exhibits significantly higher potency against the K562 cell line compared to Nilotinib, which is derived from the 2-bromo-5-(trifluoromethyl)aniline isomer[1]. This highlights the critical role of substituent positioning in achieving optimal interaction with the target protein.
Antimicrobial Activity: Positional Isomers in the Fight Against Drug-Resistant Pathogens
Fluoro-(trifluoromethyl)aniline derivatives have also emerged as promising candidates for the development of novel antimicrobial agents. The lipophilicity conferred by the trifluoromethyl group can enhance the ability of these compounds to penetrate bacterial cell membranes.
Studies on salicylanilide derivatives, a class of compounds known for their antimicrobial properties, have shown that the substitution pattern on the aniline moiety is a key determinant of their activity.
Table 2: Comparative Antimicrobial Activity of Derivatives of Fluoro-(Trifluoromethyl)aniline Isomers
| Aniline Isomer Precursor | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Bromo-3-(trifluoromethyl)aniline | Salicylanilide | S. aureus | 0.031-0.062 | [3] |
| 3-Fluoroaniline | Pyrazole | S. aureus | >16 | [4] |
| 4-Fluoroaniline | Pyrazole | S. aureus | 8 | [4] |
| 2-Iodo-4-(trifluoromethyl)aniline | Anilide | V. parahaemolyticus | 50 | [5] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Anilide | V. parahaemolyticus | 100 | [5] |
Note: This table presents a compilation of data from various studies on structurally related compounds. Direct comparative MIC values for a complete series of derivatives from all fluoro-(trifluoromethyl)aniline isomers were not found in a single publication.
The data indicates that both the nature and position of the substituents on the aniline ring are crucial for antimicrobial efficacy. For instance, a salicylanilide derivative of 4-bromo-3-(trifluoromethyl)aniline demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA)[3]. In contrast, pyrazole derivatives of 3-fluoroaniline and 4-fluoroaniline showed varied activity, with the 4-fluoro isomer being more potent[4]. This underscores the importance of systematic exploration of the isomeric space during the lead optimization process.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for assessing the cytotoxicity and antimicrobial activity of fluoro-(trifluoromethyl)aniline derivatives.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation[2]. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for performing this assay to ensure reproducibility and accuracy[6].
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension from a fresh culture, adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion: Navigating the Isomeric Landscape for Drug Discovery
While a direct, comprehensive comparison of the biological activities of this compound and its isomers remains an area for future investigation, the analysis of their derivatives provides invaluable insights into the profound influence of isomeric substitution. The data strongly suggests that the precise placement of the fluorine and trifluoromethyl groups on the aniline ring is a critical determinant of both anticancer and antimicrobial efficacy.
For researchers and drug development professionals, this underscores the importance of a systematic exploration of the isomeric landscape during the early stages of lead discovery and optimization. The protocols and comparative data presented in this guide serve as a foundational resource to inform the rational design of novel therapeutics based on the versatile fluoro-(trifluoromethyl)aniline scaffold. Further studies that directly compare the biological activities of these isomers are warranted to build a more complete understanding of their structure-activity relationships and to unlock their full potential in the development of next-generation medicines.
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spectroscopic analysis and comparison of fluorinated aniline derivatives
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Introduction
Fluorinated aniline derivatives are foundational building blocks in modern medicinal chemistry and materials science.[1][2] The introduction of fluorine into the aniline scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability, making these compounds highly sought after for the synthesis of novel pharmaceuticals and agrochemicals.[3][4] Consequently, the precise and unambiguous characterization of these derivatives is paramount for quality control, reaction monitoring, and structural elucidation.
This comprehensive guide provides an in-depth spectroscopic comparison of various fluorinated aniline derivatives, focusing on the key analytical techniques used for their characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).[1][5][6] By presenting experimental data, detailed protocols, and the underlying scientific principles, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to confidently analyze and differentiate these crucial compounds.
The Influence of Fluorine Substitution
The position of the fluorine atom on the aniline ring significantly influences the spectroscopic properties of the molecule.[3] Fluorine's high electronegativity withdraws electron density from the aromatic ring, affecting the chemical environment of the protons and carbons, which is directly observable in NMR spectra.[7] This electron-withdrawing effect also modulates the vibrational frequencies of bonds within the molecule, leading to characteristic shifts in IR spectra.[8] Furthermore, the electronic transitions are altered, resulting in changes to the UV-Vis absorption profile.[9]
Comparative Spectroscopic Analysis
A systematic approach combining multiple spectroscopic techniques is the most effective strategy for the unambiguous identification and characterization of fluorinated aniline derivatives.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[11][12] For fluorinated anilines, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the fluorine substituent. The strong electronegativity of fluorine generally leads to a downfield shift of adjacent protons. Furthermore, the coupling between protons and the fluorine nucleus (H-F coupling) provides invaluable structural information.
-
¹³C NMR: The carbon directly attached to the fluorine atom exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of fluorination. The chemical shifts of the aromatic carbons are also significantly affected by the fluorine's position.
-
¹⁹F NMR: As a nucleus with 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is exceptionally sensitive to the local electronic environment.[13] This makes it an excellent tool for differentiating isomers and identifying even minor fluorinated impurities.[14][15]
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃) [1]
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | NH₂ Proton Chemical Shift (δ, ppm) |
| 2-Fluoroaniline | 6.95-6.70 (m, 4H) | 3.75 (br s) |
| 3-Fluoroaniline | 7.04 (dt, J=8.0, 6.7 Hz, 1H), 6.41 (dd, J=8.2, 1.0 Hz, 1H), 6.37 (ddd, J=8.0, 2.2, 1.0 Hz, 1H), 6.31 (td, J=8.2, 2.2 Hz, 1H)[1][16] | 3.72 (br s)[1] |
| 4-Fluoroaniline | 6.89 (t, J=8.0 Hz, 2H), 6.62 (dd, J=8.6, 4.5 Hz, 2H)[1][17] | 3.60 (s)[1] |
| 3-Chloro-4-fluoroaniline | 7.08 (dd, J=8.7, 2.7 Hz, 1H), 6.95 (t, J=8.7 Hz, 1H), 6.65 (ddd, J=8.7, 4.5, 2.7 Hz, 1H)[5] | 3.75 (br s, 2H)[5] |
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃) [1]
| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Fluoroaniline | 151.2 (d, J=243.5 Hz), 134.9 (d, J=12.5 Hz), 124.5 (d, J=3.6 Hz), 118.8 (d, J=7.6 Hz), 115.3 (d, J=1.8 Hz), 114.8 (s) |
| 3-Fluoroaniline | 163.5 (d, J=243.0 Hz), 147.2 (d, J=10.0 Hz), 130.3 (d, J=9.0 Hz), 110.0 (s), 106.1 (d, J=22.0 Hz), 102.8 (d, J=25.0 Hz) |
| 4-Fluoroaniline | 157.1 (d, J=237.0 Hz), 142.1 (s), 115.6 (d, J=22.0 Hz), 115.4 (d, J=8.0 Hz) |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12] For fluorinated anilines, key vibrational bands include:
-
N-H Stretching: Typically observed in the 3300-3500 cm⁻¹ region as two distinct bands for the symmetric and asymmetric stretches of the primary amine.
-
C-F Stretching: A strong absorption band in the 1100-1300 cm⁻¹ region, which is characteristic of the carbon-fluorine bond.[8] The exact position of this band can vary depending on the substitution pattern.
-
Aromatic C-H Bending: The out-of-plane bending vibrations in the 680-900 cm⁻¹ region can provide clues about the substitution pattern on the aromatic ring.
Table 3: Comparative Infrared (IR) Spectroscopy Data (Characteristic Peaks) [1]
| Compound | N-H Stretching (cm⁻¹) | C-F Stretching (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| 2-Fluoroaniline | ~3400-3500 | ~1200-1300 | ~750 (ortho-disubstituted) |
| 3-Fluoroaniline | ~3400-3500 | ~1140-1200 | ~780, 680 (meta-disubstituted) |
| 4-Fluoroaniline | ~3400-3500 | ~1210-1300 | ~820 (para-disubstituted) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.[18] The position of the maximum absorbance (λmax) is influenced by the substituents on the aromatic ring. The fluorine atom, being an auxochrome, can cause a slight shift in the λmax compared to aniline.
Table 4: Comparative UV-Vis Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| Aniline | 230, 280 | Ethanol |
| 4-Fluoroaniline | ~290[19] | Methanol or Ethanol[19] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[10][20] For fluorinated anilines, the molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight of the specific isomer. The presence of a single fluorine atom is confirmed by the accurate mass measurement.[21] Fragmentation patterns can also help in distinguishing between isomers.
Table 5: Comparative Mass Spectrometry (MS) Data [1]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Fluoroaniline | 111 | 84, 83, 64, 57 |
| 3-Fluoroaniline | 111 | 84, 64, 57 |
| 4-Fluoroaniline | 111 | 84, 83, 64 |
| 3-Chloro-4-fluoroaniline | 145/147 (due to ³⁵Cl/³⁷Cl isotopes)[21] | Varies |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of fluorinated aniline derivatives.[1][5]
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
¹⁹F NMR Acquisition:
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.[5]
-
Data Acquisition:
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.[21]
-
GC-MS System Parameters:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).[21]
-
Injector Temperature: 250 °C.[21]
-
Oven Temperature Program: An appropriate temperature gradient to ensure good separation of components.
-
Ionization Mode: Electron Ionization (EI) is common for these compounds.
-
Visualizing the Analytical Workflow
A logical progression through these analytical techniques ensures a comprehensive characterization of the fluorinated aniline derivative.
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A Researcher's Guide to Electrophilic Trifluoromethylation: Comparing Alternatives to Togni's Reagent
The introduction of a trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and materials science.[1] This small functional group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after modification in drug development.[2][3][4] For decades, chemists have sought efficient and reliable methods for its installation. While nucleophilic and radical pathways exist, electrophilic trifluoromethylation—the transfer of a "CF₃⁺" equivalent—offers a powerful and often complementary approach.
For many years, Togni's reagents, a class of hypervalent iodine(III)-CF₃ compounds, have been the workhorses in this field.[5][6] Their bench-stable nature and broad reactivity have made them invaluable. However, the evolving demands of complex molecule synthesis necessitate a broader toolkit. This guide provides an in-depth comparison of the primary alternatives to Togni's reagent, offering field-proven insights into their reactivity, scope, and practical application for researchers at the forefront of chemical innovation.
The Benchmark: Understanding Togni's Reagents
Togni's reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are prized for their ability to trifluoromethylate a wide array of soft nucleophiles, including thiols, phosphines, β-ketoesters, and unactivated olefins.[5][7] Their synthesis is straightforward, and they are commercially available on a large scale.[5]
Key Characteristics:
-
Broad Scope: Effective for C-, S-, P-, and O-centered nucleophiles.[2][3][8]
-
Stability: Generally shelf-stable, crystalline solids, though they can be thermally sensitive and should not be heated as solids.[3]
-
Mechanism: The reaction mechanism can be complex and substrate-dependent, with pathways involving polar substitution or single electron transfer (SET) being proposed.[7] It is crucial to note that common radical trapping agents like TEMPO can themselves be trifluoromethylated by Togni's reagent, complicating mechanistic studies.[5]
Despite their utility, Togni's reagents are not a panacea. Their reactivity can sometimes be insufficient for less nucleophilic substrates, and in certain catalytic cycles, they may exhibit limited efficacy.[3] This has driven the development of several powerful alternatives.
The Classic Powerhouses: Umemoto and Yagupolskii-Umemoto Reagents
Long before Togni's reagents gained prominence, S-(trifluoromethyl)diarylsulfonium salts were pioneering the field of electrophilic trifluoromethylation.[2][3] Developed from the early work of Yagupolskii and extensively expanded by Umemoto, these reagents are among the most potent electrophilic "CF₃⁺" donors available.[2][3][4]
Structure and Reactivity: These reagents feature a positively charged sulfur atom bonded to a trifluoromethyl group, making the CF₃ group highly electrophilic. The reactivity can be finely tuned by modifying the substituents on the aromatic rings of the sulfonium salt.[2] For instance, electron-withdrawing groups enhance the electrophilicity of the reagent.[2]
-
Umemoto's Reagents: Typically S-(trifluoromethyl)dibenzothiophenium salts. They are highly reactive and effective for a wide range of nucleophiles.[2][9][10] Some newer generations can be prepared in a one-pot synthesis and exhibit higher thermal stability.[11][12]
-
Yagupolskii-Umemoto Reagents: General S-(trifluoromethyl)diarylsulfonium salts. These reagents are also highly reactive and have been used in various transformations, including copper-mediated cross-couplings.[13][14][15]
Performance Comparison: In direct comparisons, Umemoto-type reagents often demonstrate superior reactivity to Togni's reagents, particularly for challenging substrates. For example, in the palladium-catalyzed ortho-trifluoromethylation of arenes bearing a directing group, Umemoto's reagents provided good yields where Togni's reagent gave only minimal product (11% yield).[3]
| Feature | Togni's Reagents (Hypervalent Iodine) | Umemoto & Yagupolskii-Umemoto Reagents (Sulfonium Salts) |
| Reactivity | Moderate to High | High to Very High |
| Key Advantage | Broad substrate scope, mild reaction conditions for many nucleophiles.[3] | Higher electrophilicity, effective for less reactive substrates and specific catalytic reactions.[2][3] |
| Primary Use Cases | Trifluoromethylation of β-ketoesters, thiols, phenols, and alkenes.[3][6] | C-H trifluoromethylation, reactions with challenging nucleophiles, and certain cross-coupling reactions.[3][9] |
| Synthesis | Relatively straightforward multi-step synthesis.[16] | Original syntheses were multi-step, but newer generations offer one-pot preparations.[12][17] |
| Stability | Good shelf-stability, but can be thermally sensitive.[3][17] | Generally good stability, with newer fluorinated versions showing enhanced thermal stability.[12][17] |
The Radical Contender: Langlois Reagent (Sodium Trifluoromethanesulfinate)
While Togni's and Umemoto's reagents are primarily considered electrophilic, their reactivity can involve single-electron transfer to generate a trifluoromethyl radical (•CF₃). The Langlois reagent, sodium trifluoromethanesulfinate (CF₃SO₂Na), is a cheap, stable, and readily available solid that serves as an excellent precursor to the •CF₃ radical upon oxidation.[18][19][20]
Mechanism and Application: The Langlois reagent itself is not an electrophile. It requires an oxidant (like tert-butyl hydroperoxide) or photochemical conditions to generate the trifluoromethyl radical. This radical is electrophilic in nature and reacts readily with electron-rich substrates.[20][21] This pathway provides a distinct and complementary reactivity profile.
Key Advantages:
-
Cost-Effective and Stable: Significantly less expensive and more stable than many hypervalent iodine or sulfonium salt reagents.[19]
-
Unique Reactivity: Ideal for radical-mediated C-H functionalization, especially of electron-deficient heterocycles, a reaction that can be challenging for traditional electrophilic reagents.[20]
-
Operational Simplicity: Many protocols are operationally simple and can be performed at ambient temperature.[20]
When to Choose Langlois Reagent: Select the Langlois reagent when targeting the trifluoromethylation of substrates that are amenable to radical addition, such as electron-rich arenes or specific heterocycles where ionic pathways are disfavored. It is particularly powerful for late-stage functionalization where cost and stability are major considerations.[19]
Experimental Protocols and Practical Insights
Workflow for Reagent Selection
Choosing the right reagent is critical for success. The following decision-making workflow can guide your selection process.
Caption: Fig. 1: Reagent selection workflow.
Protocol 1: Trifluoromethylation of a β-Ketoester using an Umemoto Reagent
This protocol is adapted from literature procedures demonstrating the high efficiency of sulfonium-based reagents for C-H trifluoromethylation of activated methylene compounds.[2]
Objective: To synthesize ethyl 1-(trifluoromethyl)cyclohexane-2-oxocarboxylate.
Materials:
-
S-(Trifluoromethyl)dibenzothiophenium triflate (Umemoto Reagent)
-
Ethyl 2-oxocyclohexanecarboxylate (Substrate)
-
Dichloromethane (DCM), anhydrous
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of Argon, add anhydrous DCM (10 mL).
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) to the solvent. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Slowly add ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Reagent Addition: Add the Umemoto reagent (1.2 equivalents) in one portion.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated product.
Causality: The use of a strong, non-nucleophilic base like NaH is crucial to quantitatively generate the enolate of the β-ketoester. This "soft" carbon nucleophile is then highly reactive towards the strongly electrophilic Umemoto reagent. The higher reactivity of the Umemoto reagent often leads to faster reaction times and higher yields compared to Togni's reagent for such transformations.[2]
Protocol 2: Radical C-H Trifluoromethylation of an Electron-Rich Heterocycle with Langlois Reagent
This protocol illustrates the utility of the Langlois reagent for functionalizing heterocycles, adapted from seminal works in the field.[20]
Objective: To synthesize 2-trifluoromethyl-1-methyl-1H-indole.
Materials:
-
Sodium trifluoromethanesulfinate (Langlois Reagent)
-
1-Methyl-1H-indole (Substrate)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O
-
Acetonitrile (MeCN) and Water (H₂O)
-
Standard reaction vial
Procedure:
-
Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, add 1-methyl-1H-indole (1.0 equivalent), Langlois reagent (2.0 equivalents), MeCN (5 mL), and H₂O (5 mL).
-
Initiation: Add TBHP (3.0 equivalents) to the stirred mixture at room temperature.
-
Reaction: Seal the vial and stir the biphasic mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by GC-MS or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography to isolate the 2-trifluoromethylated product.
Causality: In this system, TBHP oxidizes the sulfinate to generate the trifluoromethyl radical (•CF₃). The indole is an electron-rich heterocycle, making it susceptible to attack by the electrophilic •CF₃ radical. The reaction proceeds via a Single Electron Transfer (SET) mechanism, showcasing a reactivity pattern distinct from the polar mechanisms often proposed for Togni's or Umemoto's reagents.[20] This radical approach avoids the need for pre-functionalization of the heterocycle, offering a direct and atom-economical route.
Safety and Handling Considerations
While these modern reagents are vast improvements over older, highly toxic alternatives, proper safety precautions are paramount.[22]
-
Togni's and Umemoto's Reagents: These are thermally sensitive solids. Avoid heating them directly or grinding them harshly, as they can decompose exothermically.[17] Always handle them in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[23]
-
Langlois Reagent: This reagent is a stable solid. However, the oxidant used (TBHP) is a strong oxidizer and should be handled with care. The reactions can be exothermic, and appropriate cooling should be available if scaling up.[24]
-
General Precautions: All trifluoromethylation reactions should be treated as potentially hazardous. Detailed standard operating procedures (SOPs) should be in place, and personnel must be trained on the specific hazards.[23]
Conclusion and Future Outlook
The field of electrophilic trifluoromethylation has evolved significantly, providing chemists with a powerful and diverse set of tools beyond the well-established Togni's reagents. Umemoto and Yagupolskii-Umemoto reagents offer superior reactivity for challenging substrates, making them indispensable for complex synthetic problems. The Langlois reagent provides a cost-effective and mechanistically distinct radical pathway, opening doors for the functionalization of molecules not amenable to ionic methods.
The choice of reagent is not arbitrary but a strategic decision based on substrate reactivity, desired mechanism, and practical considerations like cost and scalability. By understanding the nuances of each class of reagent, researchers can more effectively design and execute synthetic strategies to access novel trifluoromethylated compounds for the advancement of medicine and materials science.
References
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- Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research. [Link][5]
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- Shen, Y., et al. (2019). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. [Link][28]
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- Pasricha, S., et al. (2023). Langlois Reagent. Synlett. [Link][30]
- Powers, S. E., & Breit, B. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link][21]
- Xu, M.-Z., et al. (2025). Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii-Umemoto Reagent. Organic Letters. [Link][13]
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- Umemoto, T., et al. (2012). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry. [Link][12]
- Gieshoff, T., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society. [Link][17]
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a comparative study of fluorinated versus non-fluorinated aniline analogues in drug design
A Comparative Guide to Fluorinated vs. Non-Fluorinated Aniline Analogues in Drug Design
Aniline and its derivatives represent a cornerstone scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics. The strategic modification of this privileged structure is a key tactic in drug discovery to optimize a compound's pharmacological profile. Among the most powerful and widely used modifications is the introduction of fluorine. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated aniline analogues, offering a technical exploration into how this single atomic substitution can profoundly influence critical drug-like properties. We will delve into the underlying physicochemical principles and provide actionable experimental protocols for their evaluation.
The Strategic Imperative of Fluorine in Modifying the Aniline Scaffold
The introduction of fluorine into an aniline ring is rarely an arbitrary decision. It is a calculated strategy to modulate a molecule's electronic character, lipophilicity, metabolic stability, and binding interactions with its biological target.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond—allow it to act as a "metabolic shield" or a "super-hydrogen," subtly altering a molecule's behavior in a biological system.[2][3] This guide will dissect these effects through a comparative lens, providing both the "why" and the "how" for medicinal chemists and drug development scientists.
Comparative Analysis of Key Physicochemical Properties
Electronic Effects and Basicity (pKa)
The basicity of the aniline nitrogen is a critical parameter influencing a drug's solubility, absorption, and interaction with acidic residues in a protein target. The introduction of fluorine, a strongly electron-withdrawing group, has a profound impact on the pKa of the anilinic nitrogen.
By withdrawing electron density from the aromatic ring, fluorine reduces the electron density on the nitrogen atom, making its lone pair of electrons less available for protonation. This results in a significant decrease in the basicity (a lower pKa value) of fluorinated anilines compared to their non-fluorinated counterparts.[4] The position of the fluorine atom also plays a crucial role, with the effect being most pronounced when fluorine is in the ortho or para position due to resonance effects.
Caption: Impact of fluorine substitution on the pKa of aniline.
Table 1: Comparison of pKa Values for Aniline and its Fluorinated Analogues
| Compound | pKa | Rationale for Change |
| Aniline | ~4.6[5] | Baseline basicity of the parent molecule. |
| 4-Fluoroaniline | ~4.65[6] | The electron-withdrawing inductive effect is counteracted by the electron-donating resonance effect of the fluorine lone pairs, resulting in a minimal change in pKa. |
| 3-Fluoroaniline | ~3.5[7] | The strong inductive electron withdrawal from the meta position significantly reduces the basicity of the nitrogen. |
| 2,4-Difluoroaniline | ~2.7 | The additive electron-withdrawing effects of two fluorine atoms further decrease the basicity. |
Lipophilicity (LogP)
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While fluorine is highly electronegative, its effect on lipophilicity is not straightforward. The substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity of a molecule.[8] This is because the C-F bond is less polarizable than a C-H bond, leading to weaker interactions with water.[9]
Table 2: Comparative LogP Values
| Compound | Experimental LogP | Impact of Fluorination |
| Aniline | 0.90 | Baseline lipophilicity. |
| 4-Fluoroaniline | 1.15 | Increased lipophilicity due to the fluorine substitution. |
| 3-Fluoroaniline | 1.14 | Similar increase in lipophilicity as the 4-fluoro analogue. |
| Pentafluoroaniline | 2.45 | Substantial increase in lipophilicity with multiple fluorine substitutions. |
Metabolic Stability
A major driver for the use of fluorine in drug design is to enhance metabolic stability.[10][11] The primary sites of metabolic oxidation on an aniline ring are often the aromatic ring itself (hydroxylation) and the amino group. The carbon-fluorine bond is significantly stronger (bond energy ~110 kcal/mol) than a carbon-hydrogen bond (~98 kcal/mol), making it much more resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP450).[3]
Strategically placing a fluorine atom at a known site of metabolic oxidation can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[3]
Caption: Fluorine as a metabolic blocker in aniline analogues.
However, it is important to note that while fluorination can enhance stability, certain positions, like the para-position in 4-fluoroaniline, can sometimes be susceptible to metabolic defluorination, which could lead to the formation of reactive metabolites.[3]
Protein-Ligand Binding Interactions
Fluorine's influence on binding affinity is multifaceted. The substitution of hydrogen with fluorine can enhance binding through several mechanisms:
-
Favorable Orthogonal Interactions: The C-F bond can participate in favorable orthogonal interactions with carbonyl groups in the protein backbone.
-
Hydrogen Bonding: Organic fluorine can act as a weak hydrogen bond acceptor.[12][13]
-
Modulation of Conformation: Fluorine substitution can alter the conformational preferences of a molecule, pre-organizing it for a more favorable binding pose.[1]
These interactions, while individually weak, can collectively contribute to a significant increase in binding affinity and selectivity.[14][15]
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical effects of fluorination, a series of standardized experiments should be conducted.
pKa Determination via Potentiometric Titration
This method provides a precise measurement of a compound's ionization constant.
Protocol:
-
Preparation: Prepare a 1 mM solution of the test compound (e.g., aniline and 4-fluoroaniline) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).[16]
-
Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[16]
-
Titration: Place 20 mL of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.
-
Acidic Titration (for bases): Titrate the solution by adding small, precise increments of a standardized 0.1 M HCl solution.[16]
-
Data Recording: Record the pH after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[17]
Lipophilicity (LogP) Measurement by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for determining LogP values, especially for a series of related compounds.[18][19]
Protocol:
-
Standard Preparation: Prepare solutions of a series of standard compounds with known LogP values.
-
Sample Preparation: Prepare solutions of the non-fluorinated and fluorinated aniline analogues.
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detector set to an appropriate wavelength for the aniline analogues.
-
-
Analysis:
-
Inject the standards and the test compounds.
-
Determine the retention time (t_R) for each compound.
-
Calculate the retention factor (k) for each compound.
-
Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values.
-
Determine the LogP of the test compounds by interpolating their log(k) values on the calibration curve.[20]
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by CYP450 enzymes.[21][22]
Protocol:
-
Reagent Preparation:
-
Incubation:
-
In a 96-well plate, add the test compound solution to the liver microsomes.
-
Initiate the metabolic reaction by adding the NADPH solution.[24]
-
Incubate the plate at 37°C.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile).[21][25]
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[23]
-
-
Data Interpretation: Plot the percentage of the remaining parent compound against time. From this, calculate the half-life (t½) and intrinsic clearance (CLint) of the compound. A longer half-life indicates greater metabolic stability.[24]
Binding Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for quantifying the binding kinetics and affinity between a ligand (the aniline analogue) and its protein target.[26][27][28][29]
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Unambiguous Structural Validation of 3-Fluoro-2-(trifluoromethyl)aniline Derivatives: A Comparative Guide to 2D NMR Techniques
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel chemical entities is non-negotiable. The substitution pattern on an aromatic ring can dramatically alter a molecule's pharmacological profile, making unambiguous structural validation a cornerstone of safe and effective drug design. 3-Fluoro-2-(trifluoromethyl)aniline and its derivatives present a classic analytical challenge: multiple isomers are possible, and simple 1D NMR spectra can often be ambiguous due to complex spin systems and overlapping signals.
This guide provides an in-depth technical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy as the primary method for the definitive structural elucidation of this class of compounds. We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of 2D NMR with alternative analytical techniques, supported by experimental data.
The Challenge: Differentiating Isomers of Fluoro-Trifluoromethyl-Substituted Anilines
The synthesis of substituted anilines can often yield a mixture of isomers. For a fluoro- and trifluoromethyl-substituted aniline, several positional isomers are possible (e.g., this compound, 2-Fluoro-3-(trifluoromethyl)aniline, 4-Fluoro-3-(trifluoromethyl)aniline, etc.). While 1D ¹H and ¹³C NMR provide initial fingerprints, the presence of both ¹⁹F and ¹⁹F- ¹H/¹³C couplings can complicate spectra, making definitive assignment difficult. The large chemical shift range of ¹⁹F and the presence of through-bond scalar couplings (J-couplings) over multiple bonds (e.g., ²JCF, ³JCF, ³JHF, ⁴JHF) necessitate a more robust analytical approach.[1][2][3] This is where 2D NMR becomes an indispensable tool.
The 2D NMR Workflow for Structural Elucidation
A systematic application of a suite of 2D NMR experiments provides a self-validating system for structure determination. The core experiments—COSY, HSQC, and HMBC—build a complete picture of the molecule's covalent framework by mapping out proton-proton, proton-carbon (one-bond), and proton-carbon (long-range) correlations.
dot
Caption: Logical workflow for structural validation using 2D NMR.
Experimental Data: A Representative Analysis
Disclaimer: The following data is a realistic, illustrative example for this compound, constructed based on spectral data from closely related analogues, to demonstrate the interpretation workflow.[4][5][6][7][8]
Sample: this compound in CDCl₃
| Atom | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H to ¹³C) | Key NOESY Correlations |
| 1-C | - | ~123.0 (q, ¹JCF ≈ 273 Hz) | H4, H5, H6 | - |
| 2-C | - | ~120.5 (q, ²JCF ≈ 31 Hz) | H4, H6 | H4 |
| 3-C | - | ~159.0 (d, ¹JCF ≈ 245 Hz) | H4, H5 | H4 |
| 4-C | ~6.85 (ddd) | ~115.0 (d, ²JCF ≈ 21 Hz) | C2, C3, C5, C6 | H5, NH₂ |
| 5-C | ~7.25 (td) | ~130.0 | C3, C4, C6, C1(CF₃) | H4, H6 |
| 6-C | ~6.75 (td) | ~114.0 | C2, C4, C5, C1(CF₃) | H5, NH₂ |
| NH₂ | ~4.0 (br s) | - | C2, C3 | H4, H6 |
Note: 'd' denotes a doublet, 't' a triplet, 'q' a quartet, 'm' a multiplet. J-values are approximate.
Step-by-Step Interpretation
-
¹H-¹H COSY (Correlation Spectroscopy): This is the first step to establish which protons are scalar-coupled (typically through 2-3 bonds).[9][10] For our target molecule, the COSY spectrum would show cross-peaks connecting H4-H5 and H5-H6, confirming a three-proton spin system on the aromatic ring. This immediately indicates a 1,2,3-trisubstituted pattern.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH).[9] It allows for the unambiguous assignment of all protonated carbons. We would see correlations for H4-C4, H5-C5, and H6-C6. The carbons attached to the F, CF₃, and NH₂ groups (C2, C3, and the C bearing the NH₂) will be absent from the HSQC spectrum, identifying them as quaternary or heteroatom-substituted.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes longer-range couplings.[9][10]
-
Placing the CF₃ Group: The protons on the aromatic ring will show correlations to the quaternary carbon of the trifluoromethyl group. Critically, H6 will show a strong ³JCH correlation to the CF₃ carbon, while H5 will show a weaker ⁴JCH correlation. The absence of a strong correlation from H4 to the CF₃ carbon strongly suggests the CF₃ is at position C2.
-
Placing the Fluoro Group: The fluorine atom's position is inferred through its characteristic coupling to nearby carbons. The carbon directly attached to the fluorine (C3) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz) in the ¹³C NMR spectrum. HMBC correlations from H4 (a ³JCH coupling) and H5 (a ²JCH coupling) to this distinct C3 carbon confirm its location.
-
Placing the Amino Group: The broad singlet of the NH₂ protons at ~4.0 ppm will show HMBC correlations to the carbons it is flanked by, C2 and C3 (assuming rotation around the C-N bond is fast enough). This confirms the position of the amino group relative to the other substituents.
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): While COSY shows through-bond connectivity, NOESY reveals through-space proximity (< 5 Å).[4] This is crucial for confirming the substitution pattern. In this compound, we would expect to see a NOESY cross-peak between the NH₂ protons and the adjacent aromatic protons H4 and H6. A key observation would be a NOE between H4 and the fluorine atom (via the CF3 group) or between H4 and the CF3 group itself, confirming their ortho relationship.
dot
Caption: Integration of 2D NMR data to confirm structure.
Detailed Experimental Protocols
Reproducibility and trustworthiness stem from meticulous experimental execution. The following are recommended starting parameters for a standard 500 MHz spectrometer.
| Experiment | Parameter | Recommended Value/Setting | Rationale (The "Why") |
| ¹H-¹H gCOSY | Spectral Width | 12 ppm (centered on aromatic/amine region) | Covers all proton signals with sufficient resolution. |
| Number of Scans | 2-4 | Typically high S/N for ¹H, sufficient for strong correlations. | |
| F1 (indirect) points | 256-512 | Balances resolution and experiment time. | |
| ¹H-¹³C gHSQC | ¹³C Spectral Width | 0-160 ppm | Covers the full range of expected aromatic and aliphatic carbons. |
| ¹JCH | 145 Hz | Optimized for average one-bond C-H coupling in sp² systems. | |
| Number of Scans | 4-8 | Requires more scans than COSY due to lower ¹³C sensitivity. | |
| ¹H-¹³C gHMBC | ¹³C Spectral Width | 0-200 ppm | Extends range to include quaternary carbons coupled to F/CF₃. |
| Long-Range J | 8 Hz | A good compromise to observe both ²JCH and ³JCH correlations. | |
| Number of Scans | 8-16 | Most demanding experiment; requires more scans for weak correlations. | |
| ¹H-¹H NOESY | Mixing Time (d8) | 500-800 ms | For small molecules, a longer mixing time is needed to build up NOE. |
| Number of Scans | 8-16 | NOE signals are often weak, requiring more signal averaging. |
Performance Comparison: 2D NMR vs. Other Techniques
While 2D NMR is the gold standard for in-solution structure elucidation, other techniques provide complementary or, in some cases, primary validation.
| Technique | Principle | Advantages for this Application | Limitations for this Application |
| 2D NMR | Nuclear spin correlations in solution | - Unambiguous connectivity map (H-H, C-H).- Provides data on the molecule in its solution state, relevant for biological assays.- Can quantify isomer ratios in a mixture. | - Requires soluble sample (~5-10 mg).- Can be time-consuming (several hours).- Does not provide absolute stereochemistry. |
| Mass Spectrometry (MS) | Mass-to-charge ratio and fragmentation | - High sensitivity (requires very little material).- Provides exact mass, confirming molecular formula. | - Differentiating positional isomers can be very difficult as they have identical mass and often similar fragmentation patterns.[4][5]- Requires specialized techniques (e.g., ion mobility) or derivatization for robust isomer separation.[4][5] |
| X-Ray Crystallography | X-ray diffraction from a single crystal | - Provides an absolute, unambiguous 3D structure in the solid state.- The "gold standard" for definitive structural proof. | - Requires a suitable single crystal , which can be difficult or impossible to grow.- The solid-state conformation may differ from the solution-state conformation.- Provides no information on dynamics. |
Conclusion
For the structural validation of this compound derivatives and their isomers, a comprehensive suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) offers the most robust and reliable method for unambiguous in-solution characterization. It provides a complete covalent map of the molecule, allowing for the confident assignment of substitution patterns that is often impossible with 1D NMR or mass spectrometry alone. While X-ray crystallography provides the ultimate structural proof, its requirement for a single crystal makes 2D NMR the more practical and universally applicable frontline technique for the research and drug development professional. The logical, self-validating workflow of 2D NMR ensures the highest degree of scientific integrity, providing the trustworthy data necessary to advance development programs with confidence.
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A Comparative Guide to the Cytotoxicity of 3-Fluoro-2-(trifluoromethyl)aniline Derivatives on Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, fluorinated organic molecules have garnered considerable attention due to their unique physicochemical properties that can profoundly influence biological activity. The inclusion of fluorine and trifluoromethyl groups into a parent molecule can enhance its metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive comparative analysis of the cytotoxic effects of 3-fluoro-2-(trifluoromethyl)aniline derivatives against various cancer cell lines.
While direct comparative studies on a broad series of this compound derivatives are limited in the publicly available literature, this guide synthesizes data from structurally related trifluoromethyl-containing aniline analogs to provide valuable insights into their potential as anticancer agents. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the discovery and preclinical evaluation of novel cancer therapeutics.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of several trifluoromethyl-containing aniline derivatives has been evaluated against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from various studies. It is important to note that the specific substitution patterns on the aniline ring and the nature of the heterocyclic systems they are incorporated into significantly impact their cytotoxic potency.
Table 1: Cytotoxicity of Anilino-Substituted Quinazoline and Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| Compound 8a | 4-Anilinoquinazoline | A431 (Skin Carcinoma) | 2.62[1] |
| Compound 3b | 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4[2] |
| C32 (Melanoma) | 24.4[2] | ||
| DU145 (Prostate) | 27.8[1] | ||
| Compound 3a | 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 28.3[1] |
| DU145 (Prostate) | 29.1[1] |
Table 2: Cytotoxicity of a Novel Aniline Derivative (Pegaharoline A)
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Pegaharoline A (PA) | A549 (Non-Small Cell Lung Cancer) | 2.39 ± 0.27[1][3][4] |
| PC9 (Non-Small Cell Lung Cancer) | 3.60 ± 0.41[1][3][4] |
Mechanistic Insights: Induction of Apoptosis through ROS and PI3K/Akt/mTOR Pathway Modulation
The cytotoxic effects of many trifluoromethylaniline derivatives are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[1] While the precise molecular mechanisms can vary depending on the specific derivative and cell type, a recurring theme involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways that regulate cell survival and proliferation.[1][3][4]
A notable study on a novel aniline derivative, pegaharoline A (PA), demonstrated its ability to promote apoptosis in non-small cell lung cancer (NSCLC) cells by activating the PI3K/Akt/mTOR-mediated autophagy pathway.[1][3][4] This compound was shown to increase ROS levels, leading to the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1][3][4] The activation of caspase-3 is a critical step in the execution phase of apoptosis.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] The inhibition of this pathway by certain aniline derivatives can therefore lead to cell cycle arrest and apoptosis.[1][3][4][6]
Below is a diagram illustrating the proposed signaling pathway for apoptosis induction by certain aniline derivatives.
Caption: Proposed apoptotic pathway induced by certain aniline derivatives.
Experimental Protocols for Cytotoxicity Assessment
A thorough understanding of the methodologies used to generate cytotoxicity data is crucial for the interpretation and replication of results. The following are detailed, step-by-step protocols for commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentrations.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay. A key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step.
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: After the compound treatment incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized for different cell lines.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of >650 nm is recommended.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from damaged cells into the culture medium.
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Solution Addition: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Caption: General experimental workflow for in vitro cytotoxicity assays.
Conclusion and Future Directions
The available data, primarily from structurally related analogs, suggests that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. Their cytotoxic activity appears to be mediated, at least in part, by the induction of apoptosis through mechanisms involving ROS generation and the inhibition of critical cell survival pathways such as the PI3K/Akt/mTOR cascade.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and to validate the observed signaling pathway modulation in a broader range of cancer cell lines. In vivo studies will ultimately be necessary to assess the therapeutic potential and safety profile of the most promising lead compounds. This guide serves as a valuable starting point for researchers dedicated to advancing the field of cancer drug discovery.
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- Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prost
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
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- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- IC 50 values of derivatives 39-48 for MCF-7, A549, and SKOV-3 cell lines.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
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cost-effectiveness analysis of different synthetic routes to 3-Fluoro-2-(trifluoromethyl)aniline
Introduction
3-Fluoro-2-(trifluoromethyl)aniline is a critical building block in modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a trifluoromethyl group adjacent to a fluorine atom on an aniline scaffold, imparts desirable properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] The strategic placement of these fluorine-containing moieties makes this compound a high-value intermediate for the synthesis of various active pharmaceutical ingredients (APIs) and crop protection agents.
However, the complexity of its structure presents significant synthetic challenges. The development of a scalable, safe, and economically viable manufacturing process is paramount for ensuring the commercial feasibility of the final products. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this compound, evaluating them on key performance indicators including yield, process complexity, safety, and overall cost-effectiveness.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of this compound are prevalent: a classical approach involving nitration and subsequent reduction, and a modern cross-coupling approach. Each route offers distinct advantages and disadvantages that merit careful consideration based on the desired scale of production and available resources.
Route A: Regioselective Nitration-Reduction of 2-Fluorobenzotrifluoride
This classical, two-step approach is a workhorse in industrial chemistry. It begins with the commercially available and relatively inexpensive starting material, 2-fluorobenzotrifluoride.
Chemical Logic & Causality: The core of this strategy lies in the directing effects of the substituents on the aromatic ring. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group and a meta-director. The fluorine atom (-F) is also electron-withdrawing (inductive effect) but is an ortho-, para-director due to resonance. In this specific substrate, the directing effects are complex. However, nitration of 2-fluorobenzotrifluoride is known to produce a mixture of isomers, with the desired 2-fluoro-6-nitrobenzotrifluoride being a significant product.[3][4] The subsequent reduction of the nitro group to an amine is a well-established and highly efficient transformation.[5][6][7]
Experimental Protocol: Route A
Step 1: Nitration of 2-Fluorobenzotrifluoride
-
To a cooled (0-5 °C) mixture of fuming nitric acid (1.2 equiv) and concentrated sulfuric acid (2.0 equiv), add 2-fluorobenzotrifluoride (1.0 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude 2-fluoro-6-nitrobenzotrifluoride, which can be purified by vacuum distillation or used directly in the next step.
Step 2: Catalytic Hydrogenation of 2-Fluoro-6-nitrobenzotrifluoride
-
In a high-pressure reactor, dissolve the crude 2-fluoro-6-nitrobenzotrifluoride (1.0 equiv) in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Pressurize the reactor with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 8-12 hours.[8]
-
Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or recrystallization to yield the final product.
Workflow Diagram: Route A
Caption: Workflow for the Nitration-Reduction Synthesis.
Route B: Buchwald-Hartwig Amination
This route represents a more modern, catalytic approach, leveraging the power of palladium-catalyzed cross-coupling to form the key C-N bond.[9][10][11] This method starts with a pre-functionalized aromatic halide.
Chemical Logic & Causality: The Buchwald-Hartwig amination is a highly versatile and powerful reaction for forming aryl-amine bonds.[9] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.[10] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. This route offers the potential for high selectivity and functional group tolerance but comes with the cost of expensive catalysts and ligands.
Experimental Protocol: Route B
Step 1: Synthesis of 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene (This starting material may be commercially available, but if not, it would need to be synthesized, adding steps and cost to the overall process.)
Step 2: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add 1-bromo-3-fluoro-2-(trifluoromethyl)benzene (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%).[12][13]
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate (1.5-2.0 equiv).[12]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a source of ammonia, such as benzophenone imine followed by hydrolysis, or an ammonia surrogate like lithium bis(trimethylsilyl)amide (LiHMDS).[11]
-
Add a dry, aprotic solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Workflow Diagram: Route B
Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.
Cost-Effectiveness and Performance Comparison
To provide an objective comparison, the following table summarizes the key metrics for each synthetic route. The cost estimates are based on relative pricing for bulk chemicals and catalysts and are intended for comparative purposes.
| Metric | Route A: Nitration-Reduction | Route B: Buchwald-Hartwig Amination | Justification & Analysis |
| Starting Material Cost | Low | High | 2-Fluorobenzotrifluoride is a readily available commodity chemical.[14][15][16][17] The corresponding bromo-derivative for Route B is a specialty chemical with a significantly higher cost. |
| Key Reagent Cost | Low | Very High | Route A uses inexpensive bulk acids and a recyclable heterogeneous catalyst (Pd/C). Route B requires expensive palladium precursors and highly specialized, often proprietary, phosphine ligands.[18][19][20][21] |
| Number of Steps | 2 | 1 (assuming starting material is available) | Route A is a straightforward two-step process. Route B is a single transformation, but the synthesis of its starting material could add complexity. |
| Overall Yield | Moderate (~60-75%) | High (~80-95%) | The nitration in Route A can lead to isomeric impurities, reducing the overall yield of the desired product. The Buchwald-Hartwig amination is typically very high-yielding and selective. |
| Purification Method | Distillation | Column Chromatography | Distillation is generally more cost-effective and scalable for large quantities. Column chromatography is expensive, solvent-intensive, and less suitable for industrial-scale production. |
| Safety & Environmental | High Hazard (strong acids, nitration) | Moderate Hazard (flammable solvents, toxic reagents) | The use of fuming nitric and sulfuric acid in Route A poses significant safety and handling challenges. Catalytic hydrogenation requires specialized high-pressure equipment. Route B's hazards are more manageable. |
| Scalability | Excellent | Moderate to Good | The processes in Route A are well-established for large-scale industrial synthesis. The cost and removal of the palladium catalyst in Route B can be a challenge for scalability. |
| Estimated Cost/kg | $ | The low cost of starting materials and reagents for Route A makes it significantly more economical, especially at scale, despite a lower yield. |
Conclusion and Recommendation
For the large-scale, industrial production of this compound, Route A (Nitration-Reduction) emerges as the more cost-effective and scalable option. Its reliance on inexpensive, readily available starting materials and reagents outweighs the moderate yields and the challenges associated with handling strong acids. The purification by distillation is also a significant advantage for manufacturing.
Route B (Buchwald-Hartwig Amination) , while elegant and high-yielding, is better suited for laboratory-scale synthesis or the production of high-value, small-volume specialty chemicals. The prohibitive cost of the palladium catalyst and ligands, combined with the need for chromatographic purification, makes it less economically viable for bulk production. However, for synthesizing diverse libraries of aniline derivatives where functional group tolerance is key, the Buchwald-Hartwig approach remains an invaluable tool in the medicinal chemist's arsenal.
Ultimately, the choice of synthetic route will depend on the specific needs of the project, balancing the required scale, budget constraints, and available technical capabilities.
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- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
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A Comparative Guide to Catalytic Aniline Trifluoromethylation: Navigating Copper, Palladium, and Photoredox Systems
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (–CF3) group into aniline scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after structural motif in drug discovery. The direct trifluoromethylation of anilines, however, presents a significant synthetic challenge. This guide provides an in-depth comparison of the leading catalytic systems developed to address this challenge, offering a critical evaluation of their efficacy, substrate scope, and mechanistic underpinnings.
The Landscape of Aniline Trifluoromethylation: An Overview
The direct C-H trifluoromethylation of anilines has evolved significantly from harsh, stoichiometric methods to more refined catalytic approaches. The primary strategies employed today can be broadly categorized into three families: copper-catalyzed, palladium-catalyzed, and photoredox-catalyzed systems. Each offers a unique set of advantages and limitations, and the choice of catalyst is often dictated by the specific aniline substrate, desired substitution pattern (ortho, meta, para), and tolerance of other functional groups.
Copper-Catalyzed Systems: The Workhorse of Trifluoromethylation
Copper-based catalysts have been extensively explored for trifluoromethylation reactions due to their relatively low cost and versatile reactivity.[1][2] These systems can operate through various mechanisms, often involving a Cu(I)/Cu(III) or a radical-mediated pathway.
Mechanistic Considerations
A common mechanistic pathway in copper-catalyzed trifluoromethylation involves the generation of a Cu-CF3 species.[1] For the trifluoromethylation of anilines, a Sandmeyer-type reaction is a notable approach where an aryldiazonium salt, generated in situ from the corresponding aniline, reacts with a Cu-CF3 intermediate.[1] The reaction is believed to proceed through the formation of an aryl radical, which then couples with the Cu-CF3 species to afford the trifluoromethylated arene.[1]
Catalytic Cycle: Copper-Catalyzed Sandmeyer-Type Trifluoromethylation
Caption: Proposed catalytic cycle for copper-catalyzed Sandmeyer-type trifluoromethylation of anilines.
Palladium-Catalyzed Systems: Precision and Broad Scope
Palladium catalysis is renowned for its high efficiency and broad functional group tolerance in cross-coupling reactions.[3][4][5][6] In the context of aniline trifluoromethylation, palladium-catalyzed methods often target pre-functionalized anilines (e.g., haloanilines) and proceed through a classical Pd(0)/Pd(II) catalytic cycle.[4][5][6]
Mechanistic Considerations
The generally accepted mechanism for the palladium-catalyzed trifluoromethylation of an aryl halide involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) intermediate.
-
Transmetalation: A trifluoromethylating agent (e.g., a silicon-based reagent like TMSCF3) transfers the CF3 group to the palladium center.
-
Reductive Elimination: The aryl and CF3 groups couple, forming the desired product and regenerating the Pd(0) catalyst.[4]
The choice of ligand is critical in these systems to facilitate both the oxidative addition and the challenging reductive elimination steps.[4]
Catalytic Cycle: Palladium-Catalyzed Trifluoromethylation of Aryl Halides
Caption: Simplified catalytic cycle for palladium-catalyzed trifluoromethylation of aryl halides.
Photoredox Catalysis: Mild Conditions and Radical Pathways
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under exceptionally mild conditions.[7] For aniline trifluoromethylation, photoredox methods typically involve the generation of a trifluoromethyl radical, which then engages with the aniline substrate. These reactions can be mediated by a photocatalyst alone or in combination with a transition metal co-catalyst (dual catalysis).[8]
Mechanistic Considerations
In a typical photoredox cycle for aniline trifluoromethylation, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) is excited by visible light.[7] The excited photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethylating agent (e.g., Togni's reagent) to generate a trifluoromethyl radical. This highly reactive radical can then add to the aniline derivative to form a cyclohexadienyl-substituted radical intermediate, which is subsequently oxidized and deprotonated to yield the final product.[7]
Catalytic Cycle: Photoredox-Catalyzed Trifluoromethylation of Anilines
Caption: General mechanism for photoredox-catalyzed trifluoromethylation of anilines.
Comparative Analysis of Catalytic Systems
The choice of an optimal catalyst for aniline trifluoromethylation is highly dependent on the specific synthetic context. The following table provides a comparative overview of key performance indicators for representative examples of each catalytic system.
| Catalyst System | Typical Catalyst | CF3 Source | Typical Conditions | Advantages | Limitations | Yield Range (%) |
| Copper-Catalyzed | CuI, Cu2O | Umemoto's reagent, Togni's reagent | 80-120 °C, inert atmosphere | Low cost, readily available | High temperatures, often requires pre-functionalization (e.g., diazotization) | 60-90 |
| Palladium-Catalyzed | Pd(OAc)2, Pd2(dba)3 with phosphine ligands | TMSCF3, TESCF3 | 60-110 °C, requires specific ligands | Broad substrate scope, high functional group tolerance | Catalyst and ligand cost, sensitivity to air and moisture | 70-95 |
| Photoredox-Catalyzed | [Ir(ppy)3], [Ru(bpy)3]Cl2, Eosin Y | Togni's reagent, CF3SO2Cl, CF3I | Room temperature, visible light irradiation | Mild reaction conditions, high functional group tolerance, novel reactivity | Can be sensitive to substrate oxidation, may require inert atmosphere | 65-90 |
| Dual Cu/Photoredox | Cu(OAc)2 with a photocatalyst | CF3SO2Na (Langlois reagent) | Room temperature, visible light | Enables ortho-C-H trifluoromethylation, mild conditions | Mechanistic complexity, optimization can be challenging | 70-85 |
Experimental Protocols: Representative Procedures
Protocol 1: Copper-Catalyzed Sandmeyer-Type Trifluoromethylation
-
Materials: Aniline derivative (1.0 mmol), tert-butyl nitrite (1.2 mmol), Umemoto's reagent (1.1 mmol), CuI (10 mol%), and anhydrous acetonitrile (5 mL).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative, Umemoto's reagent, and CuI.
-
Add anhydrous acetonitrile and stir the mixture at room temperature.
-
Slowly add tert-butyl nitrite to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Palladium-Catalyzed Trifluoromethylation of a Haloaniline
-
Materials: Haloaniline (1.0 mmol), Pd(OAc)2 (2 mol%), BrettPhos (4 mol%), KF (2.0 equiv), TESCF3 (1.5 equiv), and anhydrous dioxane (5 mL).
-
Procedure:
-
In a glovebox, add the haloaniline, Pd(OAc)2, BrettPhos, and KF to an oven-dried vial.
-
Add anhydrous dioxane and TESCF3.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.[4]
-
Protocol 3: Photoredox-Catalyzed Trifluoromethylation of an Aniline Derivative
-
Materials: Aniline derivative (0.5 mmol), Togni's reagent (1.2 equiv), [Ir(ppy)3] (1 mol%), and anhydrous DMF (5 mL).
-
Procedure:
-
To an oven-dried vial, add the aniline derivative, Togni's reagent, and [Ir(ppy)3].
-
Add anhydrous DMF and degas the solution with argon for 15 minutes.
-
Place the vial approximately 5-10 cm from a blue LED lamp and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.[7]
-
Conclusion and Future Outlook
The catalytic trifluoromethylation of anilines has witnessed remarkable progress, with copper, palladium, and photoredox systems each offering distinct advantages. Copper catalysts provide a cost-effective solution, particularly for Sandmeyer-type transformations. Palladium catalysis offers unparalleled scope and functional group tolerance for cross-coupling reactions. Photoredox catalysis has revolutionized the field by enabling reactions under exceptionally mild conditions, opening avenues for late-stage functionalization of complex molecules.
Future research will likely focus on the development of more sustainable and economical catalysts, such as those based on earth-abundant metals, and the discovery of novel activation strategies that further expand the scope and utility of aniline trifluoromethylation. The continued exploration of dual catalytic systems and the application of machine learning for reaction optimization are also poised to accelerate progress in this vital area of synthetic chemistry.
References
- ResearchGate. (n.d.). Mechanism for trifluoromethylation of aniline.
- Zhu, L., & Ma, J. (2018). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Tetrahedron Letters, 59(42), 3779-3787.
- Jesús, A., & Ramon, D. J. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 112(11), 6114-6154.
- Martín-Heras, V., et al. (2021). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Journal of the American Chemical Society, 143(35), 14036–14042.
- Nguyen, T. B., et al. (2020). Silver‐Catalyzed Trifluoromethylation of ortho CH Bonds in Anilines.
- Fasan, R. (2012). Catalysis for Fluorination and Trifluoromethylation.
- Tian, C., et al. (2019). Dual Cu/photoredox‐catalyzed ortho‐trifluoromethylation of aniline derivatives. Chinese Journal of Chemistry, 37(11), 1145-1149.
- Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877.
- Babu, S. A., & Phani, N. (2022). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ChemistrySelect, 7(12), e202104443.
- Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681.
- Musacchio, A. J., & Toste, F. D. (2017). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Accounts of Chemical Research, 50(7), 1746–1757.
- DSpace@MIT. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides.
- ResearchGate. (n.d.). Overview of different photoredox catalysts evaluated in this study and....
- Semantic Scholar. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides.
- Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875-10877.
- Wang, X., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155-181.
- Ye, Y., & Sanford, M. S. (2012). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 134(22), 9034–9037.
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- DSpace@MIT. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins.
- Viradiya, R. H., et al. (2024). General Overview on Recent Advance in Light-Induced Cu-I/II Photoredox Catalysis without Metal Co-Catalyst. Chemical Engineering and Process Technology, 9(3), 1095.
- Wang, C., et al. (2023). Photoinduced copper-catalyzed C–N coupling with trifluoromethylated arenes.
- Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins.
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A Medicinal Chemist's Guide to Alternatives for 3-Fluoro-2-(trifluoromethyl)aniline: A Comparative Analysis
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The 3-fluoro-2-(trifluoromethyl)aniline scaffold, in particular, has garnered significant attention as a valuable building block. Its unique electronic properties, conferred by the ortho-trifluoromethyl group and meta-fluoro substitution, can profoundly influence a molecule's physicochemical and pharmacokinetic profile. However, the journey of drug development is one of iterative optimization. The need to fine-tune properties such as potency, selectivity, metabolic stability, and safety often necessitates the exploration of structural analogs. This guide provides a comprehensive evaluation of viable alternatives to this compound, offering a comparative analysis supported by established principles in medicinal chemistry and experimental data from peer-reviewed literature.
The Privileged Scaffold: Understanding the Role of this compound
The utility of the this compound core lies in the synergistic interplay of its substituents. The potent electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly lower the pKa of the aniline nitrogen, reducing its basicity.[1][2][3] This modulation is critical for optimizing oral absorption and reducing off-target effects associated with highly basic amines. Furthermore, the CF3 group is a well-established bioisostere for other functionalities and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5][6] The additional fluorine atom at the 3-position further perturbs the electronic environment of the aromatic ring, influencing binding interactions and potentially improving metabolic stability.[7][8]
Strategic Alternatives: A Comparative Evaluation
The selection of an appropriate alternative to this compound is a multi-faceted decision, driven by the specific objectives of the drug discovery program. Here, we explore a range of logical alternatives, categorized by the intended structural modification.
Positional Isomers: Fine-Tuning Spatial and Electronic Properties
The seemingly subtle shift in the positions of the fluorine and trifluoromethyl groups can have a profound impact on a molecule's biological activity and pharmacokinetic profile.
-
4-Fluoro-3-(trifluoromethyl)aniline: This isomer presents a different vector for the substituents, which can alter binding interactions with the target protein. The change in the electronic distribution across the ring will also influence the pKa of the aniline.
-
2-Fluoro-4-(trifluoromethyl)aniline: Placing the fluorine ortho to the amine and the trifluoromethyl group para can significantly impact the aniline's basicity and hydrogen bonding capacity. The para-CF3 group is known to strongly influence the electronic properties of the entire molecule.[9]
-
5-Fluoro-2-(trifluoromethyl)aniline: This isomer offers another distinct electronic and steric profile for exploration in structure-activity relationship (SAR) studies.
A critical consideration when evaluating positional isomers is their metabolic stability. Studies on fluoroanilinoquinazolines as potential EGFR imaging probes have shown that the position of the fluorine atom can dramatically affect metabolic fate. For instance, 4-fluoro-substituted compounds were found to be significantly less stable than their 2- and 3-fluoro counterparts, undergoing rapid metabolism.[10][11]
Table 1: Predicted Physicochemical Properties of Fluoro-(trifluoromethyl)aniline Isomers
| Compound | Predicted LogP | Predicted pKa | Rationale for Inclusion |
| This compound | 3.2 | ~2.5 | Parent scaffold for comparison. |
| 4-Fluoro-3-(trifluoromethyl)aniline | 3.1 | ~2.8 | Altered substituent vectors for SAR exploration. |
| 2-Fluoro-4-(trifluoromethyl)aniline | 3.3 | ~2.2 | Strong electronic perturbation from para-CF3 group. |
| 5-Fluoro-2-(trifluoromethyl)aniline | 3.2 | ~2.6 | Alternative electronic and steric arrangement. |
Note: LogP and pKa values are estimations based on computational models and trends observed in substituted anilines. Experimental determination is crucial for accurate comparison.
Halogen Exchange: Probing Steric and Electronic Effects
Replacing the fluorine atom with other halogens (Cl, Br) can be a valuable strategy to explore the impact of size, polarizability, and halogen bonding potential on target engagement.
-
3-Chloro-2-(trifluoromethyl)aniline: The larger chlorine atom can introduce beneficial steric interactions within a binding pocket and is also a strong electron-withdrawing group.
-
3-Bromo-2-(trifluoromethyl)aniline: Bromine offers even greater size and polarizability, which can lead to enhanced binding affinity through favorable halogen bonding interactions.
Structure-activity relationship studies of 4-anilinoquinazoline kinase inhibitors have demonstrated that halogen substitution on the aniline ring can significantly modulate inhibitory potency.[12][13]
Bioisosteric Replacement of the Trifluoromethyl Group
While the CF3 group offers many advantages, its high lipophilicity can sometimes be a liability. In such cases, bioisosteric replacement can be a powerful tool.
-
Pentafluorosulfanyl (SF5) Analogs: The SF5 group is larger and more lipophilic than the CF3 group, but it can offer a different electronic profile and has been explored as a CF3 bioisostere. However, its impact on biological activity can be unpredictable, as demonstrated in studies of p97 inhibitors where the SF5-analogue was significantly less active than the CF3- and even the nitro-analogue.[14]
-
Trifluoromethoxy (OCF3) Analogs: The OCF3 group is another potential bioisostere for the CF3 group, offering a different geometry and electronic influence.
Experimental Evaluation: A Framework for Comparison
Objective comparison of these alternatives requires rigorous experimental evaluation. The following section outlines key assays and provides standardized protocols to generate the necessary comparative data.
Physicochemical Properties
LogP and pKa Determination: These fundamental properties govern a compound's solubility, permeability, and target engagement. They can be reliably determined using potentiometric or UV-spectrophotometric methods.
Experimental Protocol: Potentiometric pKa and LogP Determination
Objective: To determine the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) of aniline derivatives.
Materials:
-
Aniline derivative test compound
-
Potentiometric titrator with a pH electrode
-
Methanol, n-octanol, and water (high purity)
-
Potassium chloride (KCl)
-
Hydrochloric acid (HCl) and Potassium hydroxide (KOH) standard solutions
Procedure:
-
pKa Determination: a. Prepare a solution of the test compound in a methanol/water mixture. b. Add KCl to maintain constant ionic strength. c. Titrate the solution with a standardized HCl or KOH solution, recording the pH at each addition. d. The pKa is determined from the titration curve as the pH at half-equivalence.
-
LogP Determination: a. Prepare a solution of the test compound in a pre-saturated mixture of n-octanol and water. b. After vigorous mixing and phase separation, determine the concentration of the test compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). c. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Pharmacokinetic Properties
Metabolic Stability: The susceptibility of a compound to metabolism is a critical determinant of its in vivo half-life and bioavailability. In vitro assays using liver microsomes or hepatocytes are standard practice.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: a. Pre-warm the liver microsome suspension and NADPH regenerating system in phosphate buffer at 37°C. b. Add the test compound to the mixture to initiate the reaction. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation: a. Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard. b. Centrifuge the samples to precipitate proteins. c. Transfer the supernatant for analysis.
-
Analysis: a. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. b. Plot the natural logarithm of the percentage of remaining compound versus time. c. The in vitro half-life (t1/2) can be calculated from the slope of the linear regression.
dot
Caption: Workflow for determining in vitro metabolic stability.
Cell Permeability (Caco-2 Assay): The Caco-2 cell monolayer is the industry-standard in vitro model for predicting human intestinal permeability and identifying potential substrates for efflux transporters.[15][16][17]
Experimental Protocol: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell permeable supports
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Differentiation: a. Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. b. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay: a. Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber. b. Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analysis: a. Quantify the concentration of the test compound in the collected samples using LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. c. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux.
dot
Caption: Caco-2 permeability assay workflow.
Safety and Selectivity
hERG Safety Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. Early assessment of hERG liability is a critical step in drug safety evaluation.[18][19][20]
Experimental Protocol: Automated Patch-Clamp hERG Assay
Objective: To evaluate the inhibitory potential of a test compound on the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch or IonWorks)
-
Extracellular and intracellular recording solutions
-
Test compound and positive control (e.g., dofetilide)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.
-
Automated Patch-Clamp: a. Load the cells and recording solutions into the automated patch-clamp system. b. The system will establish whole-cell patch-clamp recordings. c. Apply a voltage protocol to elicit hERG currents. d. After establishing a stable baseline current, apply the test compound at increasing concentrations.
-
Data Analysis: a. Measure the hERG current amplitude at each concentration. b. Calculate the percentage inhibition of the hERG current. c. Determine the IC50 value by fitting the concentration-response data to a suitable model.
Kinase Inhibition Profile: For drug discovery programs targeting kinases, it is essential to assess the selectivity of the compounds against a panel of related kinases to minimize off-target effects.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.
Materials:
-
Recombinant protein kinases
-
Substrate for each kinase (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound and positive control inhibitor
-
Assay buffer
-
Detection reagents (e.g., radiometric, fluorescent, or luminescent)
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, substrate, ATP, and test compound in the assay buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. The signal will be inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at a given concentration of the test compound. For potent inhibitors, determine the IC50 value.
Conclusion: A Data-Driven Approach to Scaffold Optimization
The this compound scaffold is a valuable starting point in medicinal chemistry, but it is by no means the final destination. A systematic and data-driven exploration of alternatives is paramount for successful drug development. By considering positional isomers, halogen exchange, and bioisosteric replacements, and by rigorously evaluating these alternatives using a suite of standardized in vitro assays, researchers can navigate the complex landscape of structure-activity and structure-property relationships. This guide provides a framework for this critical optimization process, empowering medicinal chemists to make informed decisions and ultimately design safer and more effective medicines.
References
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]
- Caco2 assay protocol. (n.d.). [Link]
- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. [Link]
- Gross, K. C., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 85(4-5), 569-579. [Link]
- U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
- El-Gazzar, A. G. A., et al. (2019). Design and analysis of the 4-anilino-quin(az)
- Smith, G. E., et al. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. Nuclear Medicine and Biology, 38(4), 475-485. [Link]
- Nguyen, T. T., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. International Journal of Molecular Sciences, 25(12), 6483. [Link]
- Tseng, C. C., et al. (2019). The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
- Magnuson, G. J., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(10), 1083-1088. [Link]
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- Mediford Corporation. (2024). Best Practice hERG Assay. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Quantifying 3-Fluoro-2-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The accurate quantification of key chemical intermediates, such as 3-Fluoro-2-(trifluoromethyl)aniline, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and establishes a framework for cross-validating these methods, ensuring your data is not just generated, but is robust, reproducible, and trustworthy. The methodologies and validation principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, the global standard for analytical procedure validation.[1][2]
The Foundation: Principles of Analytical Method Validation
Before comparing techniques, we must establish the criteria for a valid analytical method. The objective of validation is to demonstrate that a procedure is fit for its intended purpose.[3] According to the ICH Q2(R2) guidelines, this fitness is confirmed by assessing a series of key performance characteristics.[4][5] These parameters are not a checklist but an interconnected system that, when satisfied, provides a high degree of assurance in the analytical results.
Comparative Analysis of Primary Analytical Techniques
The choice of an analytical technique is driven by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, and whether the goal is routine quality control or trace-level impurity identification.[6] For this compound, two powerful and widely accessible techniques are HPLC with UV detection and GC-MS.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis. Its versatility makes it suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[7] Separation is based on the analyte's partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. The presence of a chromophore in the aniline structure allows for straightforward detection by UV absorbance.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers exceptional separation efficiency for volatile and semi-volatile compounds.[7] The analyte is vaporized and separated based on its boiling point and interaction with a capillary column. The mass spectrometer provides highly selective detection and, crucially, structural information from the fragmentation pattern, which is invaluable for definitive peak identification and impurity characterization.[6]
Experimental Protocols
The following protocols are adapted from established methods for structurally similar trifluoromethylaniline compounds and serve as a robust starting point for method development and validation.[6][8][9]
Protocol 1: HPLC-UV Method
Objective: To quantify this compound and assess its purity in bulk material.
1. Instrumentation & Conditions:
-
System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Solution: Accurately weigh approximately 25 mg of the sample, dissolve in, and dilute to 25 mL with the diluent to a target concentration of 1000 µg/mL. Further dilute 1:10 with diluent to bring it into the calibration range (100 µg/mL).
Protocol 2: GC-MS Method
Objective: To provide a highly selective and sensitive quantification of this compound and to identify potential volatile impurities.
1. Instrumentation & Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.[10]
-
Injection Mode: 1 µL, Split (20:1).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[6]
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Detection Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for quantification (e.g., m/z 179, 160, 110) and full scan for impurity identification.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 50 mL of Dichloromethane.
-
Calibration Standards: Prepare standards by diluting the stock solution with Dichloromethane to cover a range of 0.5 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the stock solution and dilute as necessary to fall within the calibration range.
Cross-Validation Study Design
Cross-validation is the ultimate test of trustworthiness. It involves analyzing the same set of well-characterized samples using two distinct, validated analytical methods. The goal is to demonstrate that both methods produce equivalent, reliable results, thereby providing a high level of confidence in the data irrespective of the methodology used.
Data Presentation and Interpretation
The following tables summarize the expected performance characteristics from the validation of each method and the potential outcome of a cross-validation study.
Table 1: Summary of Validation Parameter Performance
| Validation Parameter | HPLC-UV Method | GC-MS Method | Rationale for Performance |
|---|---|---|---|
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity over their respective ranges. |
| Range (µg/mL) | 1 - 200 | 0.5 - 100 | HPLC is well-suited for higher concentrations found in bulk analysis, while GC-MS excels at lower levels. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods show high accuracy, indicating minimal systematic error.[4][11] |
| Precision (%RSD) | < 1.5% | < 2.0% | HPLC often exhibits slightly better precision due to the nature of liquid injections.[12] |
| LOD (µg/mL) | ~0.3 | ~0.1 | The sensitivity of the mass spectrometer allows for a lower limit of detection.[13][14] |
| LOQ (µg/mL) | 1.0 | 0.5 | The limit of quantitation reflects the superior sensitivity of the GC-MS method.[13][14] |
| Specificity | High (Peak Purity) | Very High (Mass Spec) | GC-MS provides definitive identification, compensating for any potential co-elution.[11][12] |
Table 2: Representative Cross-Validation Results
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
|---|---|---|---|
| Sample A (50% Spike) | 49.8 | 50.7 | 1.8% |
| Sample B (100% Spike) | 101.2 | 99.5 | -1.7% |
| Sample C (150% Spike) | 152.1 | 149.9 | -1.5% |
Interpretation: A percentage difference of less than 2-3% between the methods is typically considered excellent evidence of their equivalence for quantitative purposes. This demonstrates that either method can be used reliably to obtain accurate results.
Discussion and Recommendations
As a Senior Application Scientist, my recommendation is not to view these methods as competitors, but as complementary tools in your analytical arsenal.
-
Choose HPLC-UV for:
-
Routine Quality Control: It is robust, cost-effective, and highly precise, making it ideal for release testing of bulk drug substances and formulated products where concentrations are relatively high.[15]
-
Stability Studies: Its reliability is perfectly suited for long-term stability programs.
-
-
Choose GC-MS for:
-
Trace-Level Analysis: Its superior sensitivity is essential for quantifying low-level impurities or for bioanalytical studies in complex matrices.[15]
-
Impurity Identification: The mass spectral data is invaluable for structural elucidation of unknown process-related impurities or degradants, which is a critical regulatory requirement.
-
Orthogonal Method: It serves as an excellent orthogonal method to confirm HPLC results, especially during investigations of out-of-specification (OOS) results.
-
Conclusion
The cross-validation of analytical methods for quantifying this compound is a rigorous but essential process. By developing and validating two distinct, powerful methods like HPLC-UV and GC-MS, and demonstrating their equivalence through a structured cross-validation study, laboratories can achieve the highest level of confidence in their data. This approach not only ensures compliance with global regulatory standards like those from the ICH but also upholds the scientific integrity required for successful drug development.[1][16]
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
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- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
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- Trade Science Inc. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.
- BenchChem. (2025). A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline.
- Farmacevtski vestnik. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- BenchChem. (2025, December). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
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A Comparative Benchmarking Guide to 3-Fluoro-2-(trifluoromethyl)aniline-Based Agrochemicals
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorinated Anilines in Modern Agrochemicals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and overall performance of a pesticide.[1][2][3] The 3-fluoro-2-(trifluoromethyl)aniline scaffold, in particular, represents a promising, albeit relatively new, platform for the development of next-generation herbicides, fungicides, and insecticides.
This guide provides a comprehensive framework for benchmarking the performance of novel agrochemicals derived from this compound. Recognizing that direct, commercialized examples of agrochemicals from this specific scaffold are not yet widespread, this guide will establish a comparative framework using well-characterized agrochemicals possessing similar structural motifs, namely trifluoromethyl and fluoro-substituted anilines. By understanding the performance of these established compounds, researchers can effectively evaluate the potential of their novel this compound derivatives.
We will delve into detailed, step-by-step methodologies for key benchmarking experiments, present comparative data in a clear and accessible format, and provide the scientific rationale behind our experimental choices. This guide is designed to be a practical resource for researchers in the agrochemical industry, enabling them to make data-driven decisions in the discovery and development of new, effective, and sustainable crop protection solutions.
Comparative Framework: Selecting Benchmark Agrochemicals
To effectively evaluate the performance of a novel this compound-based agrochemical, it is essential to compare it against relevant industry standards. The choice of benchmark compounds should be guided by the intended application (e.g., herbicide, fungicide, insecticide) and the mode of action. Given the structural features of our core molecule, we will consider benchmarks from the broader class of trifluoromethyl- and fluoroaniline-containing agrochemicals.
For the purpose of this guide, we will focus on the herbicidal application and select the following representative benchmark:
-
Fluometuron: A well-established urea herbicide that contains a trifluoromethylphenyl group. It is used for the control of broadleaf weeds and annual grasses in cotton and sugarcane. Its mode of action involves the inhibition of photosynthesis at photosystem II.
By comparing a novel compound against Fluometuron, researchers can gain valuable insights into its relative efficacy, crop selectivity, and potential mode of action.
Benchmarking Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust and reproducible framework for assessing the herbicidal efficacy and crop safety of novel this compound derivatives.
Protocol 1: Primary Herbicidal Efficacy Screening (Whole Plant Bioassay)
This protocol outlines a whole-plant bioassay to determine the post-emergence herbicidal activity of a test compound against a panel of representative weed species.
Objective: To determine the dose-response relationship and calculate the effective dose for 50% growth inhibition (ED50) of the test compound against selected weed species.
Materials:
-
Test compound (this compound derivative)
-
Benchmark herbicide (Fluometuron)
-
Weed species seeds (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))
-
Potting mix
-
Pots (e.g., 10 cm diameter)
-
Greenhouse or controlled environment chamber
-
Spray chamber calibrated to deliver a precise volume of spray solution
-
Surfactant (e.g., non-ionic surfactant at 0.25% v/v)
-
Balance, glassware, and other standard laboratory equipment
Experimental Workflow:
Caption: Experimental workflow for primary herbicidal efficacy screening.
Detailed Steps:
-
Seed Germination and Seedling Growth:
-
Fill pots with a standardized potting mix.
-
Sow seeds of the selected weed species at a uniform depth.
-
Place the pots in a greenhouse or controlled environment chamber with optimal conditions for germination and growth (e.g., 25°C, 16-hour photoperiod).
-
Water the seedlings as needed to maintain adequate soil moisture.
-
-
Herbicide Application:
-
Prepare stock solutions of the test compound and the benchmark herbicide (Fluometuron) in a suitable solvent (e.g., acetone).
-
Create a series of dilutions to achieve a range of application rates. It is recommended to test at least five concentrations to establish a clear dose-response curve.
-
Add a non-ionic surfactant to the spray solutions to ensure uniform coverage.
-
When the weed seedlings have reached the 2-3 true leaf stage, apply the herbicide solutions using a calibrated spray chamber.[4] Ensure that the application volume is consistent across all treatments.
-
Include an untreated control (sprayed with water and surfactant only) for comparison.
-
-
Post-Treatment Incubation and Assessment:
-
After treatment, return the plants to the controlled environment.
-
Visually assess the level of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete kill).
-
At 21 DAT, harvest the above-ground biomass of each plant.
-
Measure the fresh weight of the harvested biomass.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each treatment relative to the untreated control using the fresh weight data.
-
Plot the percent growth inhibition against the logarithm of the herbicide concentration.
-
Use a suitable regression model (e.g., log-logistic) to fit the dose-response curve and calculate the ED50 value.
-
Protocol 2: Crop Selectivity and Phytotoxicity Assessment
This protocol is designed to evaluate the potential for a novel herbicide to cause injury to a desirable crop species.
Objective: To assess the phytotoxicity of the test compound on a selected crop species at various application rates.
Materials:
-
Test compound
-
Benchmark herbicide (Fluometuron)
-
Crop seeds (e.g., cotton (Gossypium hirsutum))
-
Potting mix, pots, and greenhouse facilities as described in Protocol 1
-
Spray chamber
Experimental Workflow:
Caption: Workflow for crop selectivity and phytotoxicity assessment.
Detailed Steps:
-
Crop Establishment:
-
Sow seeds of the desired crop species in pots and grow them under optimal conditions until they reach the growth stage at which the herbicide would typically be applied in the field.
-
-
Herbicide Application:
-
Prepare solutions of the test compound and benchmark herbicide at the proposed use rate (1x), twice the proposed use rate (2x), and four times the proposed use rate (4x).
-
Apply the herbicides to the crop seedlings as described in Protocol 1.
-
Include an untreated control.
-
-
Phytotoxicity Assessment:
-
Visually assess crop injury (e.g., stunting, discoloration, malformation) at 7, 14, and 21 DAT using a 0-100% scale.
-
At the end of the observation period, measure plant height and harvest the above-ground biomass to determine fresh and dry weights.
-
-
Data Analysis:
-
Compare the visual injury ratings and growth parameters (height, biomass) of the treated plants to the untreated control.
-
Determine the margin of crop safety by identifying the highest application rate that does not cause significant crop injury.
-
Data Presentation and Interpretation
All quantitative data from the benchmarking experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Herbicidal Efficacy (ED50 Values in g a.i./ha)
| Compound | Amaranthus retroflexus | Echinochloa crus-galli |
| Test Compound A | [Insert ED50 Value] | [Insert ED50 Value] |
| Fluometuron | [Insert ED50 Value] | [Insert ED50 Value] |
Table 2: Crop Phytotoxicity (% Injury at 21 DAT)
| Compound | Rate | Cotton (Gossypium hirsutum) |
| Test Compound A | 1x | [Insert % Injury] |
| 2x | [Insert % Injury] | |
| 4x | [Insert % Injury] | |
| Fluometuron | 1x | [Insert % Injury] |
| 2x | [Insert % Injury] | |
| 4x | [Insert % Injury] |
Interpretation of Results:
-
Efficacy: A lower ED50 value indicates higher herbicidal activity. Compare the ED50 values of the test compound to the benchmark to assess its relative potency.
-
Selectivity: A high level of weed control with minimal crop injury indicates good selectivity. The crop phytotoxicity data will reveal the margin of safety for the test compound.
Conclusion and Future Directions
This guide provides a foundational framework for the performance benchmarking of novel this compound-based agrochemicals. By following these detailed protocols and utilizing the comparative data, researchers can effectively evaluate the potential of their compounds and make informed decisions for further development.
Future studies should aim to elucidate the mode of action of promising candidates, investigate their environmental fate and toxicological profiles, and conduct field trials to validate their performance under real-world conditions. The continued exploration of fluorinated aniline scaffolds holds significant promise for the discovery of innovative and sustainable solutions to global food production challenges.
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comparative docking studies of 3-Fluoro-2-(trifluoromethyl)aniline derivatives
An Application Scientist's Guide to Comparative Docking Studies of 3-Fluoro-2-(trifluoromethyl)aniline Derivatives
Introduction: The Strategic Importance of Fluorination in Aniline Scaffolds
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design.[1] The this compound scaffold is a prime example of this strategy, combining two distinct fluorine-based functional groups—a single fluorine atom and a trifluoromethyl (CF3) group—onto a versatile aniline core. The trifluoromethyl group, with a Hansch π value of +0.88, significantly increases lipophilicity and metabolic stability due to the immense strength of the C-F bond.[2] This modification can enhance membrane permeability and facilitate brain penetration, as famously demonstrated by drugs like fluoxetine.[2]
Furthermore, the electron-withdrawing nature of these groups can profoundly alter the pKa of the aniline amine, influencing its interaction with protein targets at a physiological pH.[3][4] These properties make this compound derivatives compelling candidates for investigation, particularly as inhibitors for enzyme families like protein kinases, which are pivotal in signal transduction pathways and frequently dysregulated in diseases such as cancer.[5][6]
This guide, from the perspective of a Senior Application Scientist, provides a framework for conducting rigorous and reliable comparative molecular docking studies on these derivatives. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, ensuring a self-validating workflow that yields trustworthy and actionable insights for drug development professionals.
Part I: A Self-Validating Workflow for Comparative Docking
The credibility of any in-silico study hinges on its reproducibility and validation. A protocol must be a self-validating system, incorporating checks and balances to minimize error and build confidence in the results. The following workflow is designed with this principle at its core.
Experimental Protocol: Step-by-Step Docking & Validation
1. Target Protein Preparation:
-
Action: Retrieve the 3D crystal structure of the target protein (e.g., Epidermal Growth Factor Receptor, EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB).
-
Causality: The use of a high-resolution crystal structure is paramount as it provides the most accurate representation of the enzyme's active site.
-
Procedure:
-
Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands, using a molecular modeling suite like Schrödinger Maestro or UCSF Chimera.
-
Add polar hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is critical as hydrogen bonds are a primary driver of ligand binding.
-
Perform a restrained energy minimization of the protein structure using a suitable force field (e.g., OPLS4 or AMBER). This relieves any steric clashes or geometric imperfections introduced during the crystallization process without significantly altering the backbone conformation.
-
Save the prepared protein in the PDBQT format for compatibility with docking software like AutoDock Vina.
-
2. Ligand Preparation:
-
Action: Generate 3D conformations of the this compound derivatives and a known reference inhibitor (e.g., Erlotinib for EGFR).
-
Causality: The ligand's 3D structure and charge distribution directly impact its ability to fit within the binding pocket and form favorable interactions.
-
Procedure:
-
Sketch the 2D structures of the aniline derivatives.
-
Convert these to 3D structures and perform a thorough conformational search and energy minimization using a program like Chem3D or the LigPrep module in Schrödinger. This ensures that the initial ligand conformation is energetically favorable.
-
Assign partial atomic charges (e.g., Gasteiger charges). Correct charge assignment is essential for accurately calculating electrostatic interactions.
-
Define rotatable bonds to allow for conformational flexibility during the docking simulation.
-
Save the prepared ligands in the PDBQT format.
-
3. Docking Protocol Validation (The Trustworthiness Pillar):
-
Action: Validate the docking protocol's ability to reproduce a known binding pose.
-
Causality: Before screening unknown compounds, you must prove that your chosen software, scoring function, and parameters can accurately identify the correct binding mode of a known ligand. This is the single most important step for ensuring the trustworthiness of your results.[7][8]
-
Procedure:
-
Take the co-crystallized ligand (if available) that was removed in Step 1.
-
Dock this native ligand back into the prepared protein's active site using your defined docking parameters.
-
Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
-
Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately replicate the experimentally determined binding mode.[8][9][10] If the RMSD is higher, the docking parameters (e.g., grid box size, exhaustiveness) must be adjusted and the validation re-run.
-
4. Docking Simulation:
-
Action: Perform the docking of the prepared aniline derivatives against the validated protein target.
-
Causality: This step predicts the most likely binding poses and estimates the binding affinity for each derivative, allowing for a comparative ranking.
-
Procedure:
-
Define the docking grid box. The grid should be centered on the active site, typically defined by the position of the validated co-crystallized ligand, and large enough to encompass the entire binding pocket and allow the ligands to rotate freely.
-
Execute the docking run using software such as AutoDock Vina. We select Vina for its balance of speed and accuracy, employing a Lamarckian genetic algorithm for robust conformational sampling.[11]
-
Set the exhaustiveness parameter (e.g., to 16 or 32) to increase the thoroughness of the conformational search, ensuring a higher probability of finding the global minimum energy pose.
-
Generate a set number of binding modes (e.g., 10) for each ligand to analyze the diversity of potential interactions.
-
Workflow Visualization
Caption: A self-validating workflow for molecular docking.
Part II: Comparative Analysis (Illustrative Case Study)
To demonstrate this framework, we present an illustrative case study docking a series of this compound derivatives against EGFR (PDB: 1M17), a well-known kinase target. The data presented here is hypothetical but representative of a typical comparative study.
Data Presentation: Ligand Structures & Docking Results
Table 1: Structures of this compound Derivatives
| Compound ID | R-Group | Structure |
| Ref-Inhib | Erlotinib (Standard) | (Structure of Erlotinib) |
| Derivative-A | -H | (Structure of this compound) |
| Derivative-B | -C(=O)CH₃ (Acetyl) | (Structure with Acetyl group on Aniline N) |
| Derivative-C | -SO₂CH₃ (Mesyl) | (Structure with Mesyl group on Aniline N) |
Table 2: Comparative Docking Performance against EGFR (PDB: 1M17)
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |
| Ref-Inhib | -9.8 | Met793 (H-bond), Thr790, Leu718 | ~50 nM |
| Derivative-A | -6.5 | Met793 (H-bond), Leu718 | ~15 µM |
| Derivative-B | -7.8 | Met793 (H-bond), Thr790, Cys797 | ~1.5 µM |
| Derivative-C | -8.5 | Met793 (H-bond), Thr790, Asp855 | ~450 nM |
Interpretation of Results: Structure-Activity Relationships
-
Core Scaffold Interaction: All derivatives, including the base scaffold (Derivative-A), are predicted to form a crucial hydrogen bond with the "gatekeeper" residue Met793 in the EGFR hinge region. This is a canonical interaction for many kinase inhibitors and suggests the aniline scaffold is correctly oriented.
-
Impact of R-Group Substitution:
-
The unsubstituted Derivative-A shows the weakest binding affinity, indicating that while the core scaffold binds, it requires additional interactions to achieve high potency.
-
Adding a simple acetyl group (Derivative-B ) improves binding affinity significantly. The carbonyl oxygen likely acts as a hydrogen bond acceptor, forming an additional interaction with residues like Thr790, thereby stabilizing the complex.
-
The methanesulfonyl (mesyl) group in Derivative-C results in the strongest binding affinity among the novel derivatives. The sulfonyl oxygens are potent hydrogen bond acceptors and can form strong interactions with the protein backbone or charged residues like Asp855, leading to a substantial decrease in the predicted inhibition constant.
-
-
Role of Fluorine: The ortho-trifluoromethyl group provides a steric and electronic influence that favors a specific torsional angle of the aniline ring relative to its substituent. This conformation can be critical for optimal placement within the hydrophobic pocket defined by residues like Leu718. The 3-fluoro substituent further enhances the electron-withdrawing nature of the ring, modulating the basicity of the aniline nitrogen and potentially improving metabolic stability.[2][4]
Part III: Post-Docking Validation and Future Directions
While docking provides a valuable static snapshot, further computational analysis is recommended to assess the stability of the predicted binding poses.
-
Molecular Dynamics (MD) Simulation: Running MD simulations (e.g., for 100 ns) on the top-ranked protein-ligand complexes can provide insights into the stability of the key interactions over time.[12][13] A ligand that maintains its crucial hydrogen bonds and hydrophobic contacts throughout the simulation is a more promising candidate.
-
MM/PBSA or MM/GBSA Calculations: These methods can be used to re-rank the docked poses and provide a more refined estimation of binding free energy by considering solvation effects.
Conclusion
This guide outlines a robust, self-validating framework for the comparative in-silico analysis of this compound derivatives. By embedding protocol validation at the core of the workflow and focusing on the causality behind each experimental choice, researchers can generate reliable, high-confidence data. The illustrative case study demonstrates how this approach can elucidate structure-activity relationships and rationally guide the design of more potent and selective inhibitors. The strategic use of fluorination in these scaffolds presents a significant opportunity in drug discovery, and a rigorous computational evaluation is the essential first step in unlocking their therapeutic potential.
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A Comparative Guide to the In Vitro Metabolic Stability of 3-Fluoro-2-(trifluoromethyl)aniline Derivatives
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity is a critical determinant of its potential success.[1][2][3] A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is too stable could lead to undesirable accumulation and toxicity.[1][4] This guide provides a comprehensive framework for assessing the in vitro metabolic stability of 3-Fluoro-2-(trifluoromethyl)aniline derivatives, a class of compounds with significant potential in medicinal chemistry. The strategic incorporation of fluorine and a trifluoromethyl group is often employed to enhance metabolic stability and other key drug-like properties.[5][6][7][8][9]
This guide will delve into the established methodologies for evaluating metabolic stability, focusing on two gold-standard in vitro systems: human liver microsomes and primary human hepatocytes. We will explore the experimental protocols in detail, explain the rationale behind the procedural steps, and present a comparative analysis of hypothetical data to illustrate the interpretation of results.
The Critical Role of In Vitro Models in Predicting Metabolic Fate
The liver is the primary site of drug metabolism, driven largely by the cytochrome P450 (CYP) family of enzymes.[1][2] In vitro models offer a reliable and ethical means to predict a compound's metabolic fate in humans.[3][10]
-
Liver Microsomes: These are subcellular fractions of the liver that are rich in Phase I metabolic enzymes, particularly CYPs.[4][11][12][13] Microsomal stability assays are a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[14][15]
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[4][12][16][17] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall metabolic clearance.[17]
A Comparative Analysis of Metabolic Stability
To illustrate the assessment of metabolic stability, let us consider a hypothetical series of this compound derivatives and a non-fluorinated comparator, Aniline. The following table summarizes the key metabolic stability parameters that would be determined from in vitro assays.
| Compound | Structure | t1/2 in HLM (min) | CLint in HLM (µL/min/mg protein) | t1/2 in Hepatocytes (min) | CLint in Hepatocytes (µL/min/10^6 cells) |
| Comparator: Aniline | C6H5NH2 | 15 | 46.2 | 12 | 57.8 |
| Derivative A | 3-F, 2-CF3 Aniline | 45 | 15.4 | 55 | 12.6 |
| Derivative B | 3-F, 2-CF3, 5-Cl Aniline | 65 | 10.7 | 80 | 8.7 |
| Derivative C | 3-F, 2-CF3, 4-OCH3 Aniline | 30 | 23.1 | 38 | 18.2 |
Interpretation of Hypothetical Data:
In this hypothetical dataset, the introduction of the fluoro and trifluoromethyl groups in Derivative A significantly increases the metabolic stability (longer half-life, lower intrinsic clearance) compared to the parent aniline. This is consistent with the known effect of fluorine in blocking sites of metabolism.[6][8] The further addition of a chlorine atom in Derivative B enhances stability even more, suggesting that this position may also be susceptible to metabolism in the parent scaffold. Conversely, the addition of a methoxy group in Derivative C leads to a decrease in stability compared to Derivatives A and B, indicating that this group may introduce a new metabolic liability.
Experimental Protocols
The following are detailed protocols for conducting liver microsomal and hepatocyte stability assays.
Human Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism.[12][13]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds and positive controls (e.g., a compound with known metabolic fate)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the pooled human liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.[18] Prepare a working solution of the NADPH regenerating system.
-
Incubation: In a 96-well plate, add the test compound to the HLM solution to achieve the final desired concentration (typically 1 µM).[13][19]
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[13]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[20]
Primary Human Hepatocyte Stability Assay
This assay evaluates both Phase I and Phase II metabolism in a more physiologically relevant system.[12][21]
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive controls
-
Acetonitrile for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Cell Preparation: Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to achieve a desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[22]
-
Incubation: Add the hepatocyte suspension to a 24- or 48-well plate. Add the test compound to the wells at the final desired concentration.
-
Time Points: Place the plate in an incubator at 37°C on an orbital shaker. At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension and terminate the metabolic activity by adding cold acetonitrile with an internal standard.[22]
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.[21]
Data Analysis and Interpretation
The concentration of the parent compound at each time point is used to calculate the following parameters:
-
Half-life (t1/2): The time it takes for 50% of the compound to be metabolized. This is determined from the slope of the natural logarithm of the remaining compound concentration versus time.[23]
-
Intrinsic Clearance (CLint): The rate of metabolism by the liver, independent of other physiological factors. It is calculated from the half-life and the protein or cell concentration in the assay.[12][16][24]
Visualizing the Workflow and Potential Metabolic Pathways
Diagrams can aid in understanding the experimental process and potential metabolic outcomes.
Caption: Generalized metabolic pathways for aniline derivatives.
Conclusion
The in vitro assessment of metabolic stability is an indispensable component of modern drug discovery. [25]For this compound derivatives, the strategic placement of fluorine atoms is anticipated to confer enhanced metabolic stability. By employing robust in vitro systems such as human liver microsomes and hepatocytes, researchers can gain critical insights into the metabolic fate of these compounds. The comparative data, albeit hypothetical in this guide, underscores the importance of systematic evaluation to identify candidates with optimal pharmacokinetic profiles for further development. The detailed protocols and visualizations provided herein offer a comprehensive roadmap for conducting and interpreting these vital studies.
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A Comparative Guide to GMP-Compliant Synthetic Pathways for 3-Fluoro-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Fluoro-2-(trifluoromethyl)aniline in Modern Drug Discovery
This compound is a critical building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the aniline scaffold, imparts desirable physicochemical properties to active pharmaceutical ingredients (APIs). These include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the development of a robust, scalable, and economically viable synthetic pathway that adheres to Good Manufacturing Practice (GMP) is paramount for its application in drug development and commercialization.
This guide provides a comparative analysis of three distinct synthetic pathways for the GMP production of this compound. Each route is evaluated based on its chemical feasibility, potential yield and purity, scalability, and alignment with GMP principles. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent comparison to aid researchers and process chemists in selecting the most suitable pathway for their needs.
Comparative Analysis of Synthetic Pathways
Three plausible synthetic routes for the production of this compound are presented below. Each pathway is assessed for its advantages and disadvantages in a GMP environment.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) of a Dihalogenated Precursor
This pathway commences with a readily available dihalogenated benzotrifluoride and proceeds through a regioselective nucleophilic aromatic substitution with ammonia.
Logical Workflow for Pathway 1
Caption: SNAr pathway from 2,6-difluorobenzotrifluoride.
Causality and GMP Considerations: The choice of 2,6-difluorobenzotrifluoride as a starting material is predicated on its commercial availability. The SNAr reaction with ammonia is a well-established industrial process.[1] However, achieving high regioselectivity can be challenging, as the substitution can potentially occur at either fluorine position. From a GMP perspective, controlling the reaction temperature and pressure is a Critical Process Parameter (CPP) to minimize the formation of isomeric impurities.[2][3] The primary impurity concern would be the formation of 2-fluoro-6-(trifluoromethyl)aniline, which would require robust analytical methods for detection and control.[4][5]
Pathway 2: Multi-Step Synthesis via Nitration, Fluorination, and Reduction
This classic approach involves the introduction of the key functional groups in a stepwise manner, starting from a less functionalized benzotrichloride. This method is analogous to a patented process for preparing trifluoromethylanilines.[6]
Logical Workflow for Pathway 2
Caption: Buchwald-Hartwig amination pathway.
Causality and GMP Considerations: The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, often proceeding with high yields and functional group tolerance. [7][8]The choice of 1-bromo-3-fluoro-2-(trifluoromethyl)benzene as the starting material is based on its potential synthesis from commercially available precursors. A significant advantage of this route is the typically milder reaction conditions compared to high-pressure ammonolysis. However, the cost of the palladium catalyst and specialized phosphine ligands can be a major drawback for large-scale production. From a GMP perspective, residual palladium levels in the final API are a major concern and require rigorous testing and purification procedures to meet regulatory limits (typically <10 ppm). [][10]Critical Process Parameters include catalyst and ligand selection and loading, base, solvent, and temperature. [11]
Quantitative Comparison of Synthetic Pathways
| Parameter | Pathway 1: SNAr | Pathway 2: Multi-step Synthesis | Pathway 3: Buchwald-Hartwig Amination |
| Starting Material | 2,6-Difluorobenzotrifluoride | 2-Fluorobenzotrichloride | 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene |
| Number of Steps | 1 | 3 | 1 |
| Potential Overall Yield | Moderate to Good (60-80%) | Good (70-85%) | High (80-95%)* |
| Potential Purity | Good to Excellent | Good to Excellent | Excellent |
| Key Reagents | Ammonia | HNO₃/H₂SO₄, Anhydrous HF, Pd/C | Pd catalyst, Phosphine ligand, Base |
| Scalability | High | High | Moderate to High |
| GMP Challenges | High pressure/temperature control, Regioisomer separation | Handling of highly corrosive/toxic reagents, Multiple unit operations | Catalyst cost, Residual metal contamination, Ligand cost |
| Cost-Effectiveness | Potentially high | Moderate (dependent on reagent handling infrastructure) | Potentially low (due to catalyst and ligand costs) |
*Yields are estimated based on analogous reactions reported in the literature and may vary for the specific synthesis of this compound.
Recommended GMP-Validated Synthetic Protocol: Pathway 2
While Pathway 3 offers potentially the highest yield, the challenges associated with catalyst cost and removal make Pathway 2 a more robust and economically viable option for large-scale GMP production, assuming the necessary infrastructure for handling hazardous reagents is in place.
Step 1: Nitration of 2-Fluorobenzotrichloride
-
Equipment Preparation: Ensure a clean, dry, and inerted glass-lined reactor suitable for handling strong acids.
-
Reagent Charging: Charge the reactor with concentrated sulfuric acid (98%). Cool the reactor to 0-5 °C.
-
Nitrating Mixture Preparation: In a separate, suitable vessel, prepare a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature.
-
Addition: Slowly add the nitrating mixture to the reactor containing 2-fluorobenzotrichloride, maintaining the internal temperature below 10 °C. This is a critical control point to prevent runaway reactions and minimize side-product formation.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 10-20 °C) for a specified duration, monitoring the reaction progress by a validated in-process control (IPC) method (e.g., HPLC).
-
Quenching and Work-up: Carefully quench the reaction by adding the mixture to ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.
Step 2: Fluorination of the Trichloromethyl Group
-
Equipment Preparation: Utilize a specialized, corrosion-resistant reactor (e.g., Hastelloy) suitable for handling anhydrous hydrogen fluoride (AHF).
-
Reagent Charging: Charge the reactor with the crude nitro-intermediate from the previous step.
-
Fluorination: Introduce AHF into the reactor at a controlled rate and temperature. The reaction is typically performed under pressure.
-
Reaction: Maintain the reaction at a specific temperature and pressure for a defined period, with continuous monitoring of pressure and temperature as CPPs.
-
Work-up: Carefully vent and neutralize the excess AHF. Isolate the crude fluorinated product.
Step 3: Reduction of the Nitro Group
-
Equipment Preparation: Use a standard hydrogenation reactor.
-
Charging: Charge the reactor with the crude fluorinated nitro-intermediate, a suitable solvent (e.g., methanol or ethanol), and a palladium on carbon catalyst (Pd/C).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to a specified pressure. Maintain the reaction at a controlled temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by hydrogen uptake and IPC analysis.
-
Filtration and Isolation: Upon completion, carefully filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude this compound by distillation or recrystallization to achieve the desired purity specifications.
Conclusion: Pathway Selection and Validation
The choice of a synthetic pathway for the GMP production of this compound is a multifaceted decision that balances chemical efficiency with regulatory compliance and economic viability. The multi-step synthesis (Pathway 2) presents a well-trodden path with predictable challenges that can be managed with appropriate engineering controls and a robust process validation program. [12][13]While the Buchwald-Hartwig amination (Pathway 3) offers an elegant and high-yielding alternative, the associated costs and regulatory hurdles of residual metal contamination may render it less attractive for large-scale manufacturing. The SNAr approach (Pathway 1) is simple in concept but may present significant challenges in achieving the required regioselectivity and purity on a large scale.
Ultimately, a thorough process development and validation program, guided by the principles of Quality by Design (QbD), is essential to establish a reliable and compliant manufacturing process for this important pharmaceutical intermediate. [14]
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- Angewandte Chemie International Edition. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3).
- Journal of the American Chemical Society. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- Wikipedia. (2023). Buchwald–Hartwig amination.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Fluoro-2-(trifluoromethyl)aniline
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-Fluoro-2-(trifluoromethyl)aniline. As a halogenated aromatic amine, this compound requires stringent handling and disposal protocols to mitigate risks to laboratory personnel and the environment. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible chemical management and laboratory safety. This guide is structured to provide not just a sequence of steps, but the scientific rationale underpinning them, ensuring a deep and functional understanding for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the chemical nature of this compound is fundamental to appreciating the necessity of meticulous disposal procedures. The molecule's structure incorporates three key features that dictate its hazard profile: an aniline backbone, a fluorine substituent, and a trifluoromethyl group.
-
Aromatic Amine Toxicity: Aromatic amines as a class are known for their potential toxicity, with many being readily absorbed through the skin.[1][2] Their metabolism can lead to hazardous byproducts.
-
Halogenated Compound: The presence of fluorine classifies this compound as a halogenated organic.[3][4] Combustion of halogenated compounds can produce highly corrosive and toxic acidic gases, such as hydrogen fluoride (HF), necessitating specialized disposal methods like high-temperature incineration with acid gas scrubbers.[3][5][6]
-
Trifluoromethyl Group Persistence: The carbon-fluorine bond is exceptionally strong, contributing to the environmental persistence of many fluorinated compounds.[4] This stability means improper disposal can lead to long-term environmental contamination.
These inherent properties demand a disposal strategy that ensures complete destruction and neutralization of hazardous byproducts, preventing release into the environment.
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[7][8] | Inhalation, Dermal, Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[7][9][10] | Dermal |
| Eye Damage/Irritation | Causes serious eye damage/irritation.[7][9][10] | Ocular |
| Respiratory Irritation | May cause respiratory irritation.[7][9][10] | Inhalation |
| Physical Hazard | Combustible liquid.[7][10] | Heat, sparks, open flames |
| Environmental Hazard | May be toxic to aquatic organisms, with long-term effects.[6][11] | Environmental release |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to prevent exposure during handling and disposal. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
Table 2: PPE Selection Matrix
| Body Part | Minimum Requirement | Recommended for Spill/Bulk Handling | Rationale |
| Eyes/Face | Chemical splash goggles.[9][12] | Face shield worn over goggles.[3][12] | Protects against splashes and vapors causing severe eye damage. |
| Hands | Chemical-resistant gloves (e.g., Butyl, Viton).[13] | Double-gloving may be appropriate. | Prevents dermal absorption, a primary exposure route. Nitrile gloves may offer insufficient protection against aniline compounds.[13] |
| Body | Fully-buttoned laboratory coat.[3][9] | Chemical-resistant apron over lab coat.[3] | Protects skin from incidental contact and splashes. |
| Respiratory | Work within a certified chemical fume hood. | NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor).[7][9] | Prevents inhalation of vapors, which can cause respiratory irritation and systemic toxicity.[7] |
Spill Management Protocol
Immediate and correct response to a spill is critical to containing the hazard. The procedure varies based on the scale of the spill.
ALWAYS have a spill kit readily available that contains:
-
Inert absorbent material (e.g., vermiculite, sand, diatomaceous earth).[3]
-
Designated hazardous waste container with a lid.
-
Appropriate PPE.
-
Signage to alert others.
Step-by-Step Spill Cleanup
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate non-essential individuals.[3]
-
Ventilate: Ensure the area is well-ventilated. For significant spills, this must be done without exposing others. Work within a fume hood if the spill is contained there.
-
Control Ignition Sources: As a combustible liquid, all sources of ignition must be removed from the area.[7][9]
-
Don PPE: Wear the appropriate PPE as detailed in Table 2 before approaching the spill.
-
Contain: Prevent the spill from spreading or entering drains.[3]
-
Absorb: Cover the spill with a non-combustible, inert absorbent material.[3] Start from the outside and work inwards to minimize the contaminated area.
-
Collect: Carefully scoop the absorbed material into a designated, compatible waste container.[3][12] Do not seal the container until all material is collected.
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[3]
-
Dispose: Label the waste container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the disposal procedures in Section 4.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.[3]
Diagram 1: Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Standard Disposal Procedure: A Systematic Approach
The cornerstone of proper disposal for this compound is rigorous waste segregation. This ensures that the waste stream can be safely handled and effectively treated by a licensed disposal facility.
Experimental Protocol: Waste Accumulation and Disposal
-
Waste Characterization: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (gloves, paper towels, absorbent), must be classified as "Halogenated Organic Hazardous Waste".[3][4]
-
Segregation at Source:
-
CRITICAL STEP: Designate a specific waste container solely for halogenated organic waste.[4][14]
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane).[3][4][15] Mixing complicates the disposal process, significantly increases costs, and can create incompatible mixtures.[4]
-
Avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents in the same waste container.[5][7]
-
-
Containerization:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[4]
-
The label must clearly state:
-
-
Storage:
-
Keep the waste container closed at all times, except when adding waste.[14][15]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[12][15]
-
Ensure the storage area is away from direct sunlight and sources of ignition.[13]
-
Utilize secondary containment (e.g., a larger, chemically resistant tub) to contain potential leaks.[13]
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's EHS department.
-
Disposal must be conducted by a licensed hazardous waste disposal company.[3][9]
-
The standard and preferred method of final disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hydrogen fluoride and other acidic gases produced.[9][16]
-
Diagram 2: Waste Disposal Workflow
Caption: Step-by-step workflow for hazardous waste disposal.
Decontamination & Waste Documentation
Equipment Decontamination: Any non-disposable equipment (e.g., glassware, stir bars) contaminated with this compound must be thoroughly decontaminated. Rinse the equipment with a suitable solvent (one that is compatible with the waste stream) and collect the rinsate as halogenated hazardous waste. Follow with a standard soap and water wash.
Documentation: A hazardous waste manifest is a legal document required to track the waste from its point of generation to its final disposal facility.[3] Your EHS department will manage this process, but it is crucial that the information you provide on your waste labels is accurate and complete to ensure the manifest is correct.
Regulatory Context
These procedures are grounded in regulations set forth by agencies like the U.S. Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan, which includes policies for waste disposal.[17] The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave." The fluorinated nature of this compound also aligns with the EPA's focus on managing persistent chemicals.[18][19][20]
By adhering to the detailed protocols in this guide, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance.
References
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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Fluoro-2-(trifluoromethyl)aniline
For the innovative researcher pushing the boundaries of drug development, the introduction of novel fluorinated intermediates like 3-Fluoro-2-(trifluoromethyl)aniline is both a gateway to new molecular architectures and a call for heightened safety vigilance. The unique reactivity and potential biological activity of such compounds demand a proactive and informed approach to laboratory handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you, our scientific partners, with the knowledge to handle this chemical with the utmost confidence and safety.
Hazard Profile: Understanding the Reactivity of this compound
Based on analogous compounds, this compound is anticipated to be:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
A Skin and Eye Irritant: Expected to cause skin irritation and serious eye damage.[1][2]
-
A Respiratory Irritant: May cause respiratory irritation.[1][3][4]
-
Potentially Combustible: It may be a combustible liquid.[1]
The trifluoromethyl group can enhance the compound's lipophilicity, potentially increasing its absorption through the skin, while the aniline component is a known class of toxic compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes. A full-face shield should be worn over the goggles to protect the rest of the face.[5] |
| Skin/Body | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Choose gloves specifically rated for resistance to aromatic amines and fluorinated compounds. Nitrile gloves are a common and effective choice for incidental contact, but for prolonged handling, heavier-duty gloves may be necessary. Always inspect gloves for pinholes or tears before use. A buttoned lab coat should be worn at all times. |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[1][6] |
Operational Plan: From Benchtop to Disposal
A meticulous operational plan is the bedrock of safe laboratory practice. The following workflow provides a step-by-step guide for handling this compound.
Preparation and Handling Workflow
The following diagram illustrates the essential steps for safely preparing and handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the lab, ensure you are wearing appropriate laboratory attire (long pants, closed-toe shoes).
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Gather all necessary equipment and reagents, placing them in the fume hood to minimize traffic in and out of the containment area.
-
Locate the nearest safety shower and eyewash station. Ensure a spill kit appropriate for organic amines is readily available.
-
-
Handling:
-
Perform all manipulations, including weighing and transfers, inside the chemical fume hood.
-
Avoid raising the sash of the fume hood above the indicated safe working height.
-
Use a spatula or other appropriate tool to handle the compound. Avoid creating dust or aerosols.
-
If transferring the compound as a liquid, use a syringe or cannula technique to minimize exposure.
-
-
Cleanup:
-
Decontaminate all surfaces and glassware that have come into contact with the compound. A suitable solvent, such as ethanol, followed by soap and water, is generally effective.
-
All disposable materials, including contaminated gloves and wipes, should be placed in a designated, sealed waste container.
-
Disposal Plan
Proper waste disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated solvents, and disposable PPE, must be collected in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.[2][7] Do not pour this chemical down the drain.[8]
Emergency Procedures: Be Prepared for the Unexpected
Even with the best precautions, accidents can happen. Immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][10][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][9] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][9] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9][11] |
In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety officer. If the spill is large or you are not trained to handle it, do not attempt to clean it up yourself.
By internalizing the principles and procedures outlined in this guide, you are not just following a protocol; you are actively participating in a culture of safety that protects you, your colleagues, and the groundbreaking research you are conducting.
References
- 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem. (n.d.).
- 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS CAS-No. - Loba Chemie. (2019, January 31).
- This compound;2-Amino-6-fluorobenzotrifluoride CAS 123973-22-8. (n.d.).
- Personal Protective Equipment for Chlor-Alkali Chemicals - dphhs. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
